6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methyltetrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-5(7)2-3-6-8-9-10-11(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYOSRGYBCRHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NN=NN12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682464 | |
| Record name | 6-Bromo-5-methyltetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-09-0 | |
| Record name | 6-Bromo-5-methyltetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Abstract
6-Bromo-5-methyltetrazolo[1,5-a]pyridine is a heterocyclic building block with significant potential in medicinal chemistry and materials science. Its fused bicyclic system, featuring a metabolically stable tetrazole ring, presents a valuable scaffold for the development of novel therapeutics, particularly as a bioisostere for carboxylic acids. The presence of a bromine atom at the 6-position provides a versatile handle for synthetic diversification through metal-catalyzed cross-coupling reactions, enabling the generation of extensive compound libraries for biological screening. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for research and drug development professionals.
Molecular Structure and Core Properties
The foundational step in characterizing any novel compound is to ascertain its fundamental molecular and physical properties. These data points provide the initial framework for understanding the compound's behavior and potential applications.
Caption: Molecular Structure of this compound.
Table 1: Core Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₄ | [1][2][3] |
| Molecular Weight | 213.04 g/mol | [1][2] |
| CAS Number | 1257665-09-0 | [1][3] |
| Appearance | Expected to be a crystalline solid at room temperature | Inferred from similar heterocyclic compounds |
| Storage | Store at -20°C for long-term stability | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not widely published, we can predict the expected spectral features based on its structure and data from analogous heterocyclic systems.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fused tetrazole ring and the bromine atom.
-
Aromatic Protons (3H): These will likely appear in the downfield region (δ 7.0-9.0 ppm), with their splitting patterns (doublets, triplets) determined by their coupling with adjacent protons.
-
Methyl Protons (3H): A singlet is expected for the methyl group, likely in the range of δ 2.0-3.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The number of signals will correspond to the number of unique carbon environments. Aromatic carbons will resonate at lower fields (δ 100-160 ppm), while the methyl carbon will appear at a higher field.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies. Expected absorptions include:
-
C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.
-
C-H stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.
-
C-Br stretching: A weaker absorption is expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. A characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks) will be a key diagnostic feature.
Solubility and Lipophilicity
Solubility and lipophilicity are critical parameters in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]
Solubility Profile
A qualitative assessment of solubility in a range of solvents is a fundamental first step. Based on its structure, this compound is expected to be poorly soluble in water but soluble in common organic solvents like dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol.[9]
Sources
- 1. This compound CAS#: 1257665-09-0 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound,(CAS# 1257665-09-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. acdlabs.com [acdlabs.com]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to 6-Bromo-5-methyltetrazolo[1,5-a]pyridine (CAS Number 1257665-09-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and synthetic organic chemistry. Drawing on established principles and methodologies for the broader class of tetrazolo[1,5-a]pyridines, this document will detail its chemical properties, a proposed synthetic route, and its potential applications, particularly in the realm of drug discovery.
Introduction: The Tetrazolo[1,5-a]pyridine Scaffold
The tetrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered considerable attention in medicinal chemistry. This structural motif is recognized as a "privileged" scaffold, meaning it is capable of binding to multiple biological targets. The fusion of the electron-rich tetrazole ring with the pyridine ring creates a unique electronic and steric environment, making it a valuable core for the design of novel therapeutic agents. Derivatives of this scaffold have been investigated for a wide range of pharmacological activities, including as kinase inhibitors for anticancer therapy, as well as for their potential antimicrobial and anti-inflammatory properties[1]. The tetrazole ring itself is often employed as a bioisostere for a carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties.
This compound incorporates two key features onto this core: a bromine atom at the 6-position and a methyl group at the 5-position. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity. The methyl group, while seemingly simple, can significantly influence the molecule's steric and electronic properties, potentially impacting its binding affinity and selectivity for biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1257665-09-0 |
| Molecular Formula | C₆H₅BrN₄ |
| Molecular Weight | 213.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as DMSO and DMF |
Proposed Synthesis
The proposed synthetic pathway would commence with a suitable precursor, 2,6-dibromo-3-methylpyridine. The reaction proceeds via a nucleophilic aromatic substitution of the more reactive 2-bromo substituent by the azide anion, followed by an intramolecular cyclization to form the fused tetrazole ring.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
Materials:
-
2,6-Dibromo-3-methylpyridine
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dibromo-3-methylpyridine (1.0 eq) in anhydrous DMF in a round-bottom flask is added trimethylsilyl azide (1.5 eq).
-
Tetrabutylammonium fluoride hydrate (1.5 eq) is then added to the stirred solution.
-
The reaction mixture is heated to 85 °C and stirred for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Synthetic Chemistry: A Gateway to Novel Derivatives
The bromine atom at the 6-position of this compound is a key functional group that allows for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This enables the introduction of various substituents at this position, facilitating the generation of libraries of novel compounds for biological screening.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be used to introduce aryl, heteroaryl, or vinyl groups at the 6-position.
Caption: Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling (General)
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control and inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification reagents and equipment as described in the synthesis protocol.
Procedure:
-
To a round-bottom flask is added this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
The anhydrous solvent is added via syringe.
-
The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography or recrystallization to yield the desired 6-substituted-5-methyltetrazolo[1,5-a]pyridine.
Potential Applications in Drug Discovery
The tetrazolo[1,5-a]pyridine scaffold is a versatile platform for the development of new therapeutic agents. The introduction of the bromo and methyl substituents in this compound provides a unique starting point for the exploration of several therapeutic areas.
Kinase Inhibition
Derivatives of the tetrazolo[1,5-a]pyridine core have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer[1]. The ability to diversify the 6-position of this compound through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective kinase inhibitors. The 5-methyl group can provide a crucial steric and electronic influence on the binding of the molecule to the kinase active site.
Antimicrobial and Anti-inflammatory Agents
The tetrazole moiety is present in several marketed drugs and is known to contribute to a range of biological activities. Tetrazolo[1,5-a]quinoline derivatives, which are structurally related to the title compound, have been reported to possess both anti-inflammatory and antimicrobial properties[2]. The synthesis of a library of derivatives from this compound could lead to the discovery of novel compounds with potent activity against various bacterial, fungal, or inflammatory targets.
Caption: A potential drug discovery workflow starting from this compound.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for the development of novel compounds in the fields of medicinal chemistry and materials science. Its synthesis can be readily achieved through established methods for the tetrazolo[1,5-a]pyridine scaffold. The presence of a bromine atom at the 6-position provides a versatile handle for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions. The exploration of derivatives of this compound is a promising avenue for the discovery of new kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. This technical guide provides a foundational understanding for researchers to further investigate and unlock the full potential of this intriguing molecule.
References
- BenchChem Technical Support Team. (2025).
- Murty, M. S. R., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4647.
- Mohite, P.B., et al. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1563.
- Laha, J. K., & Cuny, G. D. (2008).
- Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
Sources
A Technical Guide to the Spectroscopic Characterization of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the spectroscopic characterization of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] While direct experimental spectra for this specific compound are not widely available in published literature, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. This document is intended to serve as a valuable resource for researchers working with this molecule and similar tetrazolo[1,5-a]pyridine scaffolds, enabling them to anticipate, interpret, and validate their own experimental findings.
Introduction: The Significance of this compound
The tetrazolo[1,5-a]pyridine core is a subject of ongoing research due to its unique chemical properties and biological relevance. The tetrazole ring is a well-known bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] The presence of a bromine atom at the 6-position of this compound renders it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. This functional handle allows for the introduction of diverse molecular scaffolds, facilitating the generation of compound libraries for biological screening and the development of novel therapeutics and functional materials.[1]
Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized molecules like this compound. This guide provides a detailed roadmap for this characterization.
Molecular Structure and Key Features
To understand the spectroscopic data, it is crucial to first visualize the molecular structure and identify its key components.
Figure 2. Plausible synthetic route.
A typical procedure would involve reacting 2,6-dibromo-3-methylpyridine with sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃) in a suitable solvent such as dimethylformamide (DMF) at an elevated temperature. [2]The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by column chromatography.
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: For ¹H and ¹³C NMR, the purified solid sample of this compound should be dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can sometimes influence the chemical shifts, particularly for protons involved in hydrogen bonding, though none are present in this molecule.
-
IR Spectroscopy: IR spectra can be obtained from a solid sample using an attenuated total reflectance (ATR) accessory, which is a modern and convenient method. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
-
Mass Spectrometry: For mass spectrometry, the sample is typically dissolved in a suitable volatile solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
Predicted Spectroscopic Data and Interpretation
Based on the analysis of related structures and fundamental principles, the following spectroscopic data are predicted for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the fused tetrazole ring and the bromine atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-7 | 8.0 - 8.3 | Doublet (d) | ~8-9 | This proton is adjacent to the electron-withdrawing bromine atom and part of the pyridine ring, leading to a downfield shift. It will be coupled to H-8. |
| H-8 | 7.2 - 7.5 | Doublet (d) | ~8-9 | This proton is coupled to H-7. |
| CH₃ (at C-5) | 2.5 - 2.8 | Singlet (s) | N/A | The methyl group protons are not coupled to any other protons and will appear as a singlet in a typical aliphatic region, slightly downfield due to the adjacent aromatic system. |
Note: These are estimated values and may vary depending on the solvent and the specific NMR instrument used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-5 | 145 - 150 | This quaternary carbon is part of the fused ring system and attached to the methyl group. |
| C-6 | 115 - 120 | This carbon is directly bonded to the bromine atom, which typically causes a shielding effect compared to an unsubstituted carbon, but its position in the aromatic ring will influence the final shift. |
| C-7 | 130 - 135 | Aromatic CH carbon. |
| C-8 | 120 - 125 | Aromatic CH carbon. |
| C-8a | 140 - 145 | Quaternary carbon at the fusion of the two rings. |
| CH₃ | 15 - 20 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Note: The carbon of the tetrazole ring (C-5a) can be difficult to observe due to quadrupolar relaxation of the adjacent nitrogen atoms and may have a broad or low-intensity signal.
IR Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For this compound, the key vibrational modes will be associated with the aromatic rings and the methyl group. In some substituted tetrazolo[1,5-a]pyridines, an equilibrium with the 2-azidopyridine form can be observed, which would give a strong azide stretch. [3][4]However, for the parent tetrazolo[1,5-a]pyridine, the tetrazole form is highly favored. [3]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium to Weak |
| C=N and C=C stretching (aromatic rings) | 1400 - 1600 | Medium to Strong |
| N=N stretching (tetrazole ring) | 1200 - 1300 | Medium |
| C-Br stretch | 500 - 650 | Medium to Strong |
The absence of a strong absorption band around 2100-2200 cm⁻¹ would confirm the absence of the isomeric 2-azido-6-bromo-3-methylpyridine.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a characteristic doublet with approximately equal intensities for the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
[M]⁺ for C₆H₅⁷⁹BrN₄ at m/z = 211.97
-
[M+2]⁺ for C₆H₅⁸¹BrN₄ at m/z = 213.97
-
-
Fragmentation: A characteristic fragmentation pattern for tetrazolo[1,5-a]pyridines is the loss of a nitrogen molecule (N₂), which corresponds to a loss of 28 mass units. [3]This would result in a significant fragment ion.
Figure 3. Primary fragmentation pathway in mass spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS characteristics. This information serves as a crucial starting point for researchers, enabling them to design experiments, interpret their results with confidence, and ultimately accelerate their research and development efforts in the fields of medicinal chemistry and materials science. It is imperative that this predictive data be confirmed with experimental results for any synthesized batch of this compound.
References
- DTIC. (2025). Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)pyridine-1-oxides as Energetic Materials.
- Lacan, M., & Tabakovic, K. (n.d.). Syntheses of New Pyrazolo-, and Tetrazolopyridines. CORE.
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Crystal Structure Determination of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
For: Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Bromo-5-methyltetrazolo[1,5-a]pyridine is a heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Its utility in synthetic programs is well-established, particularly as a substrate for cross-coupling reactions.[1] A definitive understanding of its three-dimensional structure is paramount for rational drug design and for predicting its solid-state properties. As of the date of this guide, a solved crystal structure for this compound (CAS 1257665-09-0) has not been deposited in the Cambridge Structural Database (CSD). This guide, therefore, serves as a comprehensive roadmap for researchers, detailing the complete experimental and analytical workflow required to determine its single-crystal X-ray structure. We will cover material preparation, crystal growth, data collection, structure solution, and a predictive analysis of its key structural features based on established crystallographic principles.
Introduction: The Rationale for Structural Elucidation
The tetrazolo[1,5-a]pyridine scaffold is a subject of ongoing research due to its metabolic stability and its role as a bioisostere for carboxylic acids in medicinal chemistry.[1] The specific substitution pattern of this compound—featuring a bromine atom, a methyl group, and a fused heterocyclic system—suggests a rich landscape of potential intermolecular interactions that will govern its crystal packing. Understanding this packing is critical for controlling polymorphism, solubility, and bioavailability in pharmaceutical applications.
A definitive crystal structure provides atomic-level coordinates, offering incontrovertible proof of molecular connectivity and stereochemistry. Furthermore, it reveals the intricate network of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which dictate the supramolecular architecture.[2] This guide provides the field-proven protocols to achieve this structural determination.
Predicted Molecular Geometry
Based on the known geometries of related heterocyclic systems, we can predict the fundamental structural characteristics of the this compound molecule. The fused ring system is expected to be largely planar. The C-Br bond length will be a key parameter, with typical values for brominated aromatic systems serving as a reference.[3] The methyl group will be attached to the pyridine ring, and the tetrazole ring will complete the bicyclic core.
Below is a diagram illustrating the predicted molecular structure and atom numbering scheme, which will be essential for the analysis of the final solved structure.
Caption: Predicted molecular structure of this compound.
Experimental Workflow for Single-Crystal Structure Determination
The determination of a crystal structure is a systematic process. Each step must be executed with precision to ensure the final model is accurate and reliable. The following protocol is a self-validating system designed to achieve this.
Caption: Workflow for single-crystal X-ray structure determination.
Material Synthesis and Purification
Expertise & Experience: The quality of the final crystal is fundamentally limited by the purity of the starting material. Trace impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and a poor diffraction pattern.
Protocol:
-
Synthesis: Synthesize this compound following established literature procedures for related tetrazolo[1,5-a]pyridines, often involving the reaction of a corresponding 2-halopyridine with an azide source.[4][5]
-
Initial Purification: The crude product should be purified to >98% purity, as assessed by NMR and LC-MS. Column chromatography is often effective.
-
Crystallographic Purification: A final purification step via recrystallization is mandatory.[6][7][8] The goal is to obtain a crystalline powder, which demonstrates the compound's ability to form an ordered solid state.
-
Solvent Screening: Test solubility in a range of solvents (e.g., ethyl acetate, acetonitrile, dichloromethane, methanol, hexane).[9] Identify a solvent or solvent pair where the compound is sparingly soluble at room temperature but fully soluble upon heating.[10]
-
Procedure: Dissolve the compound in a minimum amount of the hot solvent. Allow the solution to cool slowly and undisturbed to promote the formation of high-quality microcrystals.[8]
-
Single Crystal Growth
Trustworthiness: The success of the entire experiment hinges on growing a single, well-ordered crystal of appropriate size (typically 0.1 - 0.4 mm in each dimension) that diffracts X-rays efficiently.[11]
Recommended Techniques:
-
Slow Evaporation: This is the most straightforward method.[12]
-
Prepare a nearly saturated solution of the purified compound in a suitable, relatively volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution through a syringe filter into a clean, small vial.
-
Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.
-
Store the vial in a vibration-free location for several days to weeks.[13]
-
-
Vapor Diffusion: This technique is highly effective for milligram quantities and provides excellent control over the rate of crystallization.[14]
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Place this vial inside a larger, sealed chamber (e.g., a jar) containing a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).
-
Over time, the poor solvent vapor will diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization. A common system is dichloromethane (good solvent) and hexane (poor solvent).[12]
-
X-ray Diffraction Data Collection
Authoritative Grounding: Modern single-crystal X-ray diffractometers equipped with CCD or CMOS detectors are used for this process. The protocol aims to measure the intensities of all unique reflections within a given resolution limit.[15][16]
Protocol:
-
Crystal Mounting: Carefully select a single, transparent crystal with well-defined edges and no visible cracks. Mount it on a cryoloop and flash-cool it to 100 K in a stream of cold nitrogen gas to prevent radiation damage.[17]
-
Unit Cell Determination: Collect a preliminary set of diffraction images. The positions of the reflections are used to determine the dimensions and angles of the unit cell and to identify the Bravais lattice.[15]
-
Data Collection Strategy: Based on the unit cell and crystal symmetry, the instrument software will calculate an optimal strategy to collect a complete, redundant dataset. This involves a series of runs where the crystal is rotated through different orientations relative to the X-ray beam.[16][18] Data should be collected to a resolution of at least 0.8 Å for small molecules.
-
Data Integration and Scaling: After collection, the raw image files are processed. This involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like absorption), and scaling the data from different images to a common scale.[11]
Structure Solution and Refinement
Expertise & Experience: This phase translates the diffraction data into a 3D atomic model. The process is iterative and requires chemical intuition to interpret the results. The SHELX suite of programs is the industry standard for small molecule crystallography.[19][20]
Protocol:
-
Structure Solution: The integrated data file (HKL file) is used to solve the phase problem. For small molecules, direct methods (e.g., using SHELXT) are typically successful and will reveal the positions of the heavier atoms (Br, N, C).[20]
-
Initial Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm (e.g., SHELXL).[21] This process optimizes the atomic coordinates and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Difference Fourier Maps: After initial refinement, a difference electron density map is calculated. Peaks in this map correspond to missing atoms (in this case, hydrogen atoms).
-
Full Refinement: Hydrogen atoms are added to the model in calculated positions and refined using a riding model.[20] All non-hydrogen atoms are refined anisotropically. The refinement is continued until the model converges, meaning that further cycles do not produce significant changes.
-
Validation: The final model is validated using software tools like checkCIF. This process checks for geometric consistency, potential errors, and generates the final Crystallographic Information File (CIF).
Predictive Analysis of Crystal Packing and Intermolecular Interactions
The molecular structure of this compound allows for several types of intermolecular interactions that will likely dictate its crystal packing. A thorough analysis of the final structure should investigate the following:
-
Halogen Bonding: The bromine atom is a potential halogen bond donor.[22] The electron density on the halogen is anisotropically distributed, creating a positive region (the σ-hole) along the C-Br bond axis.[22] This σ-hole can interact favorably with a nucleophilic region on an adjacent molecule, such as the nitrogen atoms of the pyridine or tetrazole rings.[23] Expect to find Br···N interactions with distances shorter than the sum of the van der Waals radii.
-
π-π Stacking: The planar, electron-deficient pyridine ring and the electron-rich tetrazole ring are prime candidates for π-π stacking interactions.[24][25] These can occur in either a parallel-displaced or a T-shaped geometry, typically with centroid-to-centroid distances of 3.3–3.8 Å.[26][27]
-
C-H···N/C-H···π Hydrogen Bonds: The aromatic C-H groups and the methyl C-H groups can act as weak hydrogen bond donors, interacting with the nitrogen lone pairs or the π-systems of neighboring molecules.
The interplay of these interactions will create a complex and robust three-dimensional supramolecular network.
Caption: A conceptual diagram of potential intermolecular interactions.
Data Presentation: The Crystallographic Information File (CIF)
The final result of a successful structure determination is a CIF file. This standardized text file contains all the essential information about the crystal structure. Below is a table summarizing the key parameters that would be expected in such a file for a compound of this nature.
| Parameter | Description | Typical Expected Value/Information |
| Chemical Formula | The elemental composition of the molecule. | C6 H5 Br N4 |
| Formula Weight | The molecular weight of the compound. | 213.04 g/mol |
| Crystal System | One of the seven crystal systems (e.g., Monoclinic, Orthorhombic). | Monoclinic or Orthorhombic are common for organic molecules. |
| Space Group | The symmetry group of the crystal lattice (e.g., P2₁/c, P-1). | P2₁/c is the most common for organic molecules. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | e.g., a=8-12 Å, b=5-10 Å, c=15-20 Å, β=90-110° (for Monoclinic) |
| Volume (V) | The volume of the unit cell. | ~1000-1500 ų |
| Z | The number of molecules in the unit cell. | 2, 4, or 8 are common. |
| Calculated Density (ρ) | The density of the crystal calculated from the formula and unit cell volume. | 1.6 - 1.9 g/cm³ |
| Radiation Type | The X-ray source used (e.g., Mo Kα, Cu Kα). | Mo Kα (λ = 0.71073 Å) |
| Temperature (T) | The temperature at which data was collected. | 100 K |
| Final R-indices [I>2σ(I)] | R1 and wR2 values, which are measures of the agreement between the model and data. | R1 < 0.05, wR2 < 0.10 for a well-refined structure. |
| Goodness-of-fit (S) | An indicator of the quality of the refinement. | Should be close to 1.0. |
Conclusion
While the crystal structure of this compound has yet to be reported, this guide provides a robust and comprehensive framework for its determination and analysis. By following the detailed protocols for purification, crystal growth, data collection, and structure refinement, researchers can confidently elucidate its three-dimensional architecture. The predictive analysis of its molecular geometry and potential intermolecular interactions—specifically halogen bonding and π-π stacking—provides a strong theoretical foundation for interpreting the final experimental results. The successful determination of this structure will be a valuable contribution to the fields of crystal engineering and medicinal chemistry, enabling a deeper understanding of the solid-state behavior of this important heterocyclic scaffold.
References
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 16, 2026, from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(6), 746-753. [Link]
-
McCabe, O. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2536-2555. [Link]
-
Boldyreva, E. V. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(7), 594. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 16, 2026, from [Link]
-
Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved January 16, 2026, from [Link]
-
Gavezzotti, A. (2013). Weak interactions in crystals: old concepts, new developments. Acta Crystallographica Section B, 69(5), 457-467. [Link]
-
ResearchGate. (n.d.). Fig. 4. The π-π stacking interactions in crystal structures of 6 (top)... Retrieved January 16, 2026, from [Link]
-
Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? CrystEngComm, 19(21), 2875-2880. [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. Retrieved January 16, 2026, from [Link]
-
Gonnade, R. G., et al. (2021). Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. CrystEngComm, 23(4), 857-867. [Link]
-
IUCr Journals. (n.d.). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. Retrieved January 16, 2026, from [Link]
-
University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
-
ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]
-
Leszczynski, J., & Słoczynska, K. (2017). Discovering the stacking landscape of a pyridine-pyridine system. PLoS ONE, 12(11), e0188293. [Link]
-
ShelXle Tutorial solving and refining crystal structures. (2020, August 14). YouTube. [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structure refinement with SHELXL. Retrieved January 16, 2026, from [Link]
-
University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]
-
Sweet, R. M., & Sweet, M. (2003). X-Ray Data Collection From Macromolecular Crystals. Springer Nature Experiments. [Link]
-
ResearchGate. (n.d.). A part of the crystal packing showing π – π stacking interactions between the pyridine rings (dashed lines). Retrieved January 16, 2026, from [Link]
-
Gildner, P. G., et al. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of organic chemistry, 77(23), 10581-10590. [Link]
- Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites.
-
Wlodawer, A., & Dauter, Z. (2017). Data Collection for Crystallographic Structure Determination. The FEBS journal, 284(19), 3183-3195. [Link]
-
ACS Publications. (2019). π−π Stacking in Crystal Engineering: Fundamentals and Applications. Crystal Growth & Design. [Link]
-
Gilday, L. C., et al. (2015). The Halogen Bond. Chemical Reviews, 115(1), 490-545. [Link]
-
ResearchGate. (n.d.). Spontaneous Phosphorus‐Halogen Bond Cleavage in N‐Heterocyclic Halogenophosphanes Revisited: The Case of P–Br and P–I Bonds. Request PDF. Retrieved January 16, 2026, from [Link]
-
Kniep, F., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. The Journal of Physical Chemistry A, 120(27), 4646-4653. [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. [Link]
-
Synthesis of 6-substituted tetrazolo[1,5-c]pyrimidin-5(6H)ones: new modification of 3'-azido-3'-deoxythymidine. (1992). Biochemical and Biophysical Research Communications, 187(3), 1545-1550. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
NIH. (2023). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. [Link]
-
This compound. (n.d.). Sinfoo Biotech. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved January 16, 2026, from [Link]
-
Laha, J. K., & Cuny, G. D. (2008). Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Synthesis, 2008(24), 4002-4006. [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structure and Hirshfeld surface analysis of 2,2′′′,6,6′′′-tetramethoxy-3,2′:5′,3′′:6′′,3′′′-quaterpyridine. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines. Retrieved January 16, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 5. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. How To [chem.rochester.edu]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. ncert.nic.in [ncert.nic.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sssc.usask.ca [sssc.usask.ca]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. How To [chem.rochester.edu]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 18. X-Ray Data Collection From Macromolecular Crystals | Springer Nature Experiments [experiments.springernature.com]
- 19. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Discovering the stacking landscape of a pyridine-pyridine system - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and chemical synthesis.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine, a heterocyclic building block with significant potential in medicinal chemistry.[2] We will explore the theoretical principles governing its solubility, present a detailed, field-proven protocol for its experimental determination, and analyze a representative solubility profile. The causality behind experimental choices and the logic of solvent selection are emphasized to empower researchers in their own laboratory work.
Introduction: The Significance of this compound and its Solubility
This compound is a fused bicyclic heterocyclic compound. Its structure is notable for two key features: the tetrazolo[1,5-a]pyridine core and a strategically placed bromine atom. The tetrazole ring is a well-established bioisostere for carboxylic acids, offering metabolic stability and unique electronic properties.[2] The bromine atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity via cross-coupling reactions.[2]
The solubility of this compound is a critical parameter that dictates its utility in several key areas:
-
Reaction Kinetics: For synthetic transformations, the compound must be sufficiently dissolved in the reaction solvent to ensure efficient molecular collisions and high reaction rates.
-
Purification: Knowledge of solubility is essential for developing effective crystallization and chromatography protocols.
-
Formulation Development: For potential therapeutic applications, understanding solubility in various excipients and solvent systems is fundamental to creating stable and bioavailable drug products.[1]
-
Screening Assays: In high-throughput screening, compounds must be soluble in assay buffers (often containing co-solvents like DMSO) to produce reliable biological data.
This guide will therefore equip the reader with both the foundational knowledge and the practical tools to approach the solubility of this, and similar, complex organic molecules.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3][4][5][6][7][8][9] This means that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3][5][6] The solubility of this compound is determined by the interplay of its structural features and the intermolecular forces they can establish with a solvent.[3][10]
Molecular Structure Analysis:
-
Polarity: The molecule possesses significant polarity due to the nitrogen-rich tetrazole ring and the pyridine system. The numerous nitrogen atoms act as hydrogen bond acceptors.[4] This suggests a predisposition for solubility in polar solvents.
-
Non-Polar Regions: The methyl group and the aromatic rings contribute non-polar character.
-
Hydrogen Bonding: The molecule primarily acts as a hydrogen bond acceptor. It lacks strong hydrogen bond donating groups (like -OH or -NH). This is a crucial distinction from molecules like alcohols or primary amines.[4]
Based on this analysis, we can form initial hypotheses:
-
High Solubility Expected in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.[3]
-
Moderate Solubility Expected in: Solvents of intermediate polarity such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.[3] Alcohols like Methanol and Ethanol may also be effective due to their ability to engage in dipole-dipole interactions.[3]
-
Low Solubility Expected in: Non-polar solvents like Hexanes and Toluene, which lack the ability to form strong interactions with the polar heterocyclic core.[3][7]
The following diagram illustrates the logical flow for selecting candidate solvents for solubility screening based on solute structure.
Caption: Logic for selecting solvents based on solute structure.
Experimental Determination of Thermodynamic Solubility
To obtain quantitative and reliable data, the isothermal equilibrium shake-flask method is the gold standard.[11][12][13] This method measures the thermodynamic equilibrium solubility, which is the saturation concentration of a compound in a solvent at a specific temperature when excess solid is present.[14][15]
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by ensuring equilibrium is reached and by using a robust analytical quantification method.
Objective: To determine the solubility of this compound in various organic solvents at 25 °C.
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
Part A: Sample Preparation and Equilibration
-
Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 5-10 mg).
-
Causality: Using an excess of solid ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.[14]
-
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the slurries to equilibrate for at least 24-48 hours.
Part B: Sample Separation and Analysis 4. Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a solvent-compatible syringe filter into a clean HPLC vial.
- Causality: Filtration is critical to remove all undissolved solid particles.[14][16] Injecting a slurry would lead to erroneously high and irreproducible results.[17] Pre-rinsing the filter with a small amount of the saturated solution can minimize solute adsorption to the filter membrane.[14]
- Dilution: Dilute the filtered saturated solution with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be precisely known.
- HPLC Quantification: Analyze the diluted sample by HPLC. The concentration of the compound is determined by comparing its peak area to a pre-established standard calibration curve.[16][18][19][20]
Part C: Data Calculation 7. Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = C_hplc * DF Where:
- C_hplc is the concentration determined by HPLC (in mg/mL).
- DF is the dilution factor.
The following diagram outlines this robust experimental workflow.
Caption: Workflow for thermodynamic solubility determination.
Illustrative Solubility Profile
While specific experimental data for this compound is not widely published, the following table presents a representative solubility profile based on the theoretical principles discussed. These values illustrate the expected trends and provide a practical example of how to report such data.
Table 1: Representative Solubility of this compound at 25 °C
| Solvent | Solvent Class | Dielectric Constant (ε) | Representative Solubility (mg/mL) | Qualitative Classification |
| n-Hexane | Non-Polar | 1.9 | < 0.1 | Very Sparingly Soluble |
| Toluene | Non-Polar | 2.4 | ~ 0.5 | Sparingly Soluble |
| Dichloromethane (DCM) | Intermediate | 9.1 | ~ 15 | Soluble |
| Tetrahydrofuran (THF) | Intermediate | 7.5 | ~ 25 | Soluble |
| Ethanol | Polar Protic | 24.5 | ~ 10 | Soluble |
| Acetonitrile | Polar Aprotic | 37.5 | ~ 30 | Freely Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 100 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 150 | Very Soluble |
Analysis of Trends:
-
The data clearly follows the "like dissolves like" principle. Solubility is extremely low in non-polar solvents like hexane and increases significantly with solvent polarity.[3][6]
-
The highest solubility is observed in the highly polar aprotic solvents, DMSO and DMF.[3] Their ability to accept hydrogen bonds and their high dielectric constants allow for strong dipole-dipole interactions, effectively solvating the polar heterocyclic system.[21]
-
Solvents of intermediate polarity like THF and DCM show good, practical solubility, making them excellent candidates for reaction media or chromatography.
-
The solubility in ethanol, a polar protic solvent, is good but lower than in aprotic solvents of similar polarity. This may be due to the solvent's strong self-association via hydrogen bonding, which must be disrupted to accommodate the solute.
Conclusion and Best Practices
This guide has provided a comprehensive framework for understanding and determining the organic solvent solubility of this compound. The key takeaway is that a combination of theoretical structural analysis and rigorous experimental methodology is required for accurate characterization. Predicting solubility trends is a powerful first step, but must be confirmed by robust, quantitative measurement using techniques like the isothermal shake-flask method coupled with HPLC analysis. For any drug development or synthetic chemistry program, generating this fundamental data early is an investment that prevents downstream complications in reaction scale-up, purification, and formulation.
References
-
Title: Solubility of Organic Compounds. Source: Chemistry Steps. URL: [Link]
-
Title: 3.2 Solubility – Introductory Organic Chemistry. Source: Open Oregon Educational Resources. URL: [Link]
-
Title: Solvent Polarity Definition - Intro to Chemistry Key Term. Source: Fiveable. URL: [Link]
-
Title: How does polarity affect solubility? Source: Homework.Study.com. URL: [Link]
-
Title: Solubility and Polarity. Source: Chemistry Learner. URL: [Link]
-
Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Source: PharmaGuru. URL: [Link]
-
Title: Solubility and Factors Affecting Solubility. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Physics-Based Solubility Prediction for Organic Molecules. Source: Chemical Reviews. URL: [Link]
-
Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Source: Analytical Chemistry - ACS Publications. URL: [Link]
-
Title: How to measure solubility for drugs in oils/emulsions? Source: ResearchGate. URL: [Link]
-
Title: How to determine the solubility of a substance in an organic solvent? Source: ResearchGate. URL: [Link]
-
Title: Solubility. Source: Wikipedia. URL: [Link]
-
Title: Principles of Solubility in Organic Chemistry with Nadia Korovina. Source: YouTube. URL: [Link]
-
Title: how can i test the solubility in hplc please? Source: Chromatography Forum. URL: [Link]
-
Title: Solubility of Organic Compounds. Source: University of Toronto. URL: [Link]
-
Title: A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Source: ResearchGate. URL: [Link]
-
Title: How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Source: YouTube. URL: [Link]
-
Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Source: PubMed Central. URL: [Link]
-
Title: ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Source: Admescope. URL: [Link]
-
Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source: CUNY. URL: [Link]
-
Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Source: ICH. URL: [Link]
-
Title: ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Source: Molecular Pharmaceutics - ACS Publications. URL: [Link]
-
Title: Prediction of drug solubility from structure. Source: ResearchGate. URL: [Link]
-
Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate. URL: [Link]
-
Title: PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF APIs FOR BIOWAIVER. Source: World Health Organization (WHO). URL: [Link]
-
Title: In-vitro Thermodynamic Solubility. Source: Protocols.io. URL: [Link]
-
Title: Annex 4 - Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. Source: World Health Organization (WHO). URL: [Link]
-
Title: Determination of aqueous solubility by heating and equilibration: A technical note. Source: NIH. URL: [Link]
-
Title: Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Source: PMC - NIH. URL: [Link]
-
Title: Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Source: Routledge. URL: [Link]
-
Title: Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. Source: ResearchGate. URL: [Link]
-
Title: Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)pyridine-1-oxides as Energetic Materials. Source: DTIC. URL: [Link]
-
Title: Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Source: Beilstein Archives. URL: [Link]
-
Title: Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Tetrazolo[1,5- a ]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Source: ResearchGate. URL: [Link]
-
Title: Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Source: PubMed. URL: [Link]
Sources
- 1. routledge.com [routledge.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solubility - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. who.int [who.int]
- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 18. pharmaguru.co [pharmaguru.co]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. fiveable.me [fiveable.me]
stability and storage of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
An In-depth Technical Guide to the Stability and Storage of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis.[1] Its unique molecular architecture, featuring a metabolically stable tetrazole ring fused to a pyridine core and a reactive bromine atom, offers significant synthetic versatility.[1][2] This guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage and handling protocols for this compound. By elucidating the intrinsic chemical properties and extrinsic factors influencing its integrity, this document serves as an essential resource for researchers, chemists, and drug development professionals to ensure the compound's quality and reliability in experimental workflows.
Introduction: The Chemical and Pharmaceutical Significance of this compound
This compound, with the molecular formula C₆H₅BrN₄, is a compound of increasing interest within the pharmaceutical and material science sectors.[1] The fused tetrazolo[1,5-a]pyridine core is a subject of ongoing research, valued for its physicochemical properties and synthetic potential.[1] The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and modulates pharmacokinetic profiles in drug candidates.[2][3][4]
The strategic placement of a methyl group at the 5-position and a bromine atom at the 6-position provides distinct advantages. The bromine atom is a versatile synthetic handle, enabling a wide array of metal-catalyzed cross-coupling reactions such as Suzuki and Negishi couplings.[1][5] This facilitates the generation of diverse molecular libraries for biological screening and the construction of complex molecular architectures.[1] Given its role as a key intermediate, understanding the stability and degradation of this compound is paramount to ensuring the reproducibility of synthetic outcomes and the integrity of resulting compounds.
Intrinsic Chemical Stability Profile
The stability of this compound is governed by the interplay of its fused heterocyclic system and the attached functional groups. While specific experimental data for this exact molecule is not extensively published, its stability profile can be expertly inferred from the well-documented behavior of its constituent parts: the tetrazolo[1,5-a]pyridine core and the carbon-bromine bond.
Thermal Stability
Derivatives of tetrazolo[1,5-a]pyridine are noted for their good thermal stability.[6] However, like many nitrogen-rich heterocyclic compounds, they are not indefinitely stable at elevated temperatures. The primary thermal liability of the tetrazolo[1,5-a]pyridine system is its valence isomerization to the corresponding 2-azidopyridine, an equilibrium that can be influenced by temperature and solvent.[7] For highly substituted or strained derivatives, particularly those with nitro groups, thermal decomposition can occur, sometimes with significant energy release.[7] For this compound, significant thermal decomposition is not expected under standard laboratory conditions, but prolonged exposure to high temperatures should be avoided.
Photostability
Heterocyclic aromatic compounds can be susceptible to photochemical reactions. Studies on related tetrazolo[1,5-a]pyrimidine systems have shown that they can undergo photochemical hydrogenation.[8][9] This suggests that the pyridine ring of this compound could be sensitive to UV light, potentially leading to debromination or other structural rearrangements. Therefore, protection from light is a critical consideration for maintaining its long-term purity.
pH and Hydrolytic Stability
The tetrazole ring is generally stable to hydrolysis. It behaves as a weak acid, with a pKa comparable to that of carboxylic acids, due to the ability of the heteroaromatic ring to delocalize the negative charge upon deprotonation.[2][10] This acidic nature means the compound's ionization state will be pH-dependent. While the fused ring system is robust, extreme pH conditions (strong acids or bases) could potentially catalyze degradation over extended periods. Under typical physiological and synthetic conditions (pH 3-9), the compound is expected to exhibit good hydrolytic stability.
Reactivity and Incompatibilities
The chemical reactivity of this compound defines both its utility and its incompatibilities.
-
Compatibility: The compound is an excellent substrate for a variety of cross-coupling reactions, compatible with palladium catalysts, bases (e.g., carbonates, phosphates), and boronic acids/esters commonly used in Suzuki couplings.
-
Incompatibility: Due to its chemical nature, it should be considered incompatible with:
-
Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) or strong hydrogenation conditions could lead to debromination or reduction of the heterocyclic system.[8]
-
Strong Oxidizing Agents: The nitrogen-rich ring system may be susceptible to oxidation by potent agents (e.g., peroxy acids, permanganate), which could lead to ring opening or other undefined degradation.[11]
-
Reactive Metals: Contact with highly reactive metals, such as alkali metals, could lead to vigorous and potentially hazardous reactions.[12]
-
Potential Degradation Pathways
Understanding the likely degradation routes is crucial for developing effective stabilization strategies and for identifying potential impurities in aged samples.
Primary Pathway: Azide-Tetrazole Equilibrium
The most significant and well-documented chemical behavior of the tetrazolo[1,5-a]pyridine system is its equilibrium with the valence tautomer, 2-azidopyridine.[7][13] This is a reversible ring-chain tautomerism where the fused tetrazole ring can open to form an azide group on the pyridine ring. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents. For this compound, this equilibrium is an intrinsic property that can impact its reactivity and spectroscopic characterization.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. dollycorporation.com [dollycorporation.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bioisosteric Replacement with 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize pharmacological profiles is a cornerstone of drug discovery. Bioisosteric replacement, the substitution of a functional group with another that retains biological activity while improving physicochemical or pharmacokinetic properties, is a highly successful strategy. This guide delves into the application of the 6-Bromo-5-methyltetrazolo[1,5-a]pyridine scaffold as a versatile bioisostere. We will explore the foundational principles of tetrazoles as carboxylic acid mimics, the unique synthetic advantages conferred by the fused pyridine ring and the 6-bromo substituent, and provide actionable protocols for its synthesis and derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds to accelerate their discovery programs.
The Principle of Bioisosterism in Drug Design
Bioisosteric replacement is a fundamental tactic in medicinal chemistry used to modulate the properties of a biologically active compound. The core principle involves replacing an atom or group of atoms with a surrogate that broadly preserves the essential biological activity but refines physicochemical parameters to create a superior drug candidate.[1] This strategy can enhance potency, reduce side effects, improve metabolic stability, and increase bioavailability.[2][3]
One of the most classic and successful examples of bioisosterism is the replacement of a carboxylic acid with a 5-substituted-1H-tetrazole.[1] This substitution is found in over 20 FDA-approved drugs, including the blockbuster antihypertensive agent Losartan, highlighting its profound impact on drug development.[1][4]
The Tetrazole Ring: A Privileged Carboxylic Acid Bioisostere
The tetrazole ring is an aromatic, five-membered heterocycle containing four nitrogen atoms and one carbon.[3] Its utility as a carboxylic acid surrogate stems from several key physicochemical similarities and advantages:
-
Acidity: The N-H proton of a 5-substituted-1H-tetrazole has a pKa typically in the range of 4.5-5.0, which is closely comparable to that of a carboxylic acid (pKa ~4.0-4.5).[5] This allows it to engage in similar ionic interactions with biological targets.
-
Metabolic Stability: Unlike carboxylic acids, which are susceptible to metabolic transformations such as β-oxidation or glucuronidation, the tetrazole ring is exceptionally stable to metabolic degradation.[2][3][6] This often leads to an improved pharmacokinetic profile.
-
Lipophilicity and Bioavailability: Replacing a carboxyl group with a tetrazole can increase the molecule's overall lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[2][7][8]
-
Three-Dimensional Structure: The planar, delocalized system of the tetrazole ring can effectively mimic the geometry of the carboxylate group, preserving critical binding interactions.[9]
Caption: Bioisosteric replacement of a carboxylic acid with the advanced tetrazolo[1,5-a]pyridine core.
The this compound Core
While simple 5-substituted tetrazoles are effective, fusing the tetrazole to another ring system, such as pyridine, creates a more rigid and conformationally defined scaffold. The tetrazolo[1,5-a]pyridine system is a privileged heterocyclic structure with demonstrated utility in medicinal chemistry, including as a core for kinase inhibitors.[10]
The specific compound, This compound (CAS 1257665-09-0), is a particularly powerful building block.[11][12] Its strategic design incorporates three key features:
-
The Tetrazole Ring: Provides the foundational bioisosteric properties.
-
The Fused Pyridine: Locks the conformation, reduces rotational freedom, and presents defined vectors for substituent placement.
-
The 6-Bromo Substituent: Serves as a versatile synthetic handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.[11]
Physicochemical Properties Comparison
The introduction of the fused heterocyclic system and substituents modifies the core properties relative to a simple carboxylic acid or tetrazole.
| Property | Generic Carboxylic Acid (e.g., Benzoic Acid) | Generic 5-Aryl-1H-tetrazole | This compound | Rationale for Change |
| Molecular Weight | 122.12 g/mol | ~146.15 g/mol | 213.04 g/mol [11] | Increased complexity of the fused ring system and addition of bromo and methyl groups. |
| pKa | ~4.2 | ~4.9[5] | Not an acid (lacks N-H proton) | The tetrazole nitrogen is part of the fused aromatic system, eliminating the acidic proton. |
| cLogP (Lipophilicity) | ~1.87 | ~1.5 - 2.5 | ~1.9 - 2.2 (Estimated) | The fused aromatic system and halogen increase lipophilicity compared to simpler analogs. |
| Metabolic Stability | Low (susceptible to conjugation) | High[2][13] | High | The heterocyclic core is resistant to common metabolic pathways. |
| Synthetic Utility | High (amide coupling, etc.) | Moderate (alkylation) | Very High | The bromine atom is a prime site for Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions.[11][14] |
Synthesis and Derivatization Strategy
The power of the this compound core lies in its straightforward synthesis and subsequent elaboration into diverse compound libraries.
Synthesis of the Core Scaffold
The tetrazolo[1,5-a]pyridine ring system is reliably synthesized from the corresponding 2-halopyridine precursor.[14][15] The reaction involves a nucleophilic aromatic substitution followed by cyclization with an azide source.
Caption: Synthetic workflow for the preparation of the core scaffold.
Experimental Protocol: Synthesis of this compound
-
Disclaimer: This protocol is a representative procedure based on established literature methods for analogous compounds and should be performed by qualified personnel with appropriate safety precautions.[14][15][16]
-
Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromo-6-methylpyridine (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve a concentration of ~0.5 M.
-
Reaction: Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is complete (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into an equal volume of ice-water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and a minimal amount of cold diethyl ether or hexane to remove residual solvent.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography on silica gel to yield the pure this compound.
Derivatization via Suzuki Cross-Coupling
The bromine atom at the 6-position is the key to unlocking the scaffold's potential. It serves as an ideal electrophile in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl and heteroaryl groups.
Caption: Workflow for library generation using Suzuki cross-coupling.
Experimental Protocol: Representative Suzuki Coupling
-
Disclaimer: This protocol is a generalized procedure and may require optimization for specific substrates. Handle palladium catalysts and boronic acids with appropriate care.[14]
-
Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for the required time (30 min to 12 h).
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-aryl-5-methyltetrazolo[1,5-a]pyridine product.
Conclusion and Future Outlook
The this compound scaffold represents a significant advancement beyond simple tetrazole bioisosteres. It provides medicinal chemists with a metabolically robust, conformationally constrained core that is primed for rapid and systematic diversification. The strategic placement of the bromine atom enables the exploration of structure-activity relationships (SAR) around the 6-position, a vector crucial for modulating interactions with biological targets. By combining the established benefits of the tetrazole ring with the synthetic flexibility of a halogenated pyridine, this building block offers a powerful and efficient platform for the discovery of novel therapeutics across a range of disease areas, from oncology to infectious diseases.
References
-
Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link][2]
-
ResearchGate. (2025). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link][3]
-
Organic Chemistry Portal. (n.d.). Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Retrieved from [Link][14]
-
Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link][1]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Retrieved from [Link][4]
-
Laha, J. K., & Cuny, G. D. (2008). Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Synthesis, 2008(24), 4002–4006. Retrieved from [Link][16]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines. Retrieved from [Link][15]
-
Tamba, S., et al. (2022). Tetrazolo[1,5-a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Organic Letters, 24(21), 3792–3796. Retrieved from [Link][17]
-
Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Retrieved from [Link][7]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). National Institutes of Health. Retrieved from [Link][13]
-
ResearchGate. (2025). Drugs in the Tetrazole Series. Retrieved from [Link][9]
-
ResearchGate. (2019). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Retrieved from [Link][8]
-
DTIC. (n.d.). Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)pyridine-1-oxides as Energetic Materials. Retrieved from [Link][18]
-
Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link][19]
-
Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link][12]
-
PMC - PubMed Central. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Retrieved from [Link][5]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound,(CAS# 1257665-09-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 13. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 15. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 16. sci-hub.se [sci-hub.se]
- 17. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Tetrazolo[1,5-a]pyridine
The tetrazolo[1,5-a]pyridine scaffold represents a class of privileged heterocyclic structures that have garnered significant attention in medicinal chemistry. The fusion of a tetrazole and a pyridine ring creates a unique bicyclic system with distinct electronic and steric properties, making it a versatile core for the design of novel therapeutic agents. The tetrazole ring, in particular, is a well-regarded bioisostere for carboxylic acids, enhancing metabolic stability and lipophilicity, which can improve pharmacokinetic profiles. The specific derivative, 6-Bromo-5-methyltetrazolo[1,5-a]pyridine, serves as a key building block, with the bromine atom at the 6-position providing a reactive handle for facile chemical modifications through cross-coupling reactions, enabling the generation of diverse compound libraries for biological screening[1]. This guide will provide an in-depth exploration of the known and potential biological targets of derivatives based on this promising scaffold, delving into the mechanistic underpinnings of their therapeutic effects and offering insights for future drug discovery endeavors.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Derivatives of the tetrazolo[1,5-a]pyridine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines[2]. Their mechanism of action appears to be multifaceted, primarily revolving around the inhibition of key cellular signaling pathways and direct interaction with essential macromolecules.
Kinase Inhibition: A Primary Mechanism of Action
Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets[3][4]. The tetrazolo[1,5-a]pyridine scaffold has shown considerable promise as a platform for the development of potent kinase inhibitors.
-
Casein Kinase 2 (CK2): A prominent target for tetrazolo-fused heterocyclic systems is Casein Kinase 2 (CK2), a serine/threonine kinase that plays a vital role in cell growth, proliferation, and survival[3][5]. Overexpression of CK2 is implicated in numerous cancers, and its inhibition is a key therapeutic strategy. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines have been identified as potent CK2 inhibitors, with some derivatives exhibiting inhibitory concentrations in the nanomolar range[5]. The tetrazole group at the 6-position of the pyrimidine ring is a key feature for this activity[5].
-
Other Potential Kinase Targets: While CK2 is a directly implicated target, the broader family of pyrazolo[1,5-a]pyrimidines, structurally related to tetrazolo[1,5-a]pyridines, has been shown to inhibit a range of other kinases, suggesting that derivatives of the this compound scaffold may also have activity against these targets. These include:
-
p38 Kinase: Involved in cellular responses to stress and inflammation, and a target in cancer therapy[6].
-
Pim Kinases (Pim-1, Pim-2): A family of serine/threonine kinases that are overexpressed in many hematopoietic malignancies and solid tumors[7][8].
-
FLT3-ITD: A driver mutation in acute myeloid leukemia (AML)[9].
-
Phosphoinositide 3-kinase (PI3Kδ): A key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently activated in cancer[10].
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis[11][12].
-
The following diagram illustrates the central role of kinases in cancer cell signaling and the potential points of intervention for tetrazolo[1,5-a]pyridine derivatives.
Caption: Potential Kinase Targets in Cancer Cell Signaling.
DNA Interaction and Topoisomerase Inhibition
Some metal complexes of tetrazolo[1,5-a]pyrimidine derivatives have been shown to interact with DNA, suggesting that the core scaffold may contribute to this activity. These complexes have been found to strongly inhibit topoisomerase I, an enzyme essential for DNA replication and repair[11]. Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks and ultimately, apoptosis. Furthermore, studies on related pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][11]triazine sulfonamides have demonstrated that these compounds can induce DNA damage[13].
Induction of Apoptosis and Oxidative Stress
Mechanistic studies have revealed that some tetrazolo-fused heterocyclic derivatives induce apoptosis in cancer cells. This is often accompanied by an increase in oxidative stress and DNA damage[13]. The induction of apoptosis is a hallmark of effective anticancer therapies, and the ability of these compounds to trigger this programmed cell death pathway underscores their therapeutic potential.
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Chronic inflammation is a key factor in the development of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Derivatives of the tetrazolo[1,5-a]pyridine scaffold have demonstrated notable anti-inflammatory properties[14][15][16].
Phosphodiesterase (PDE) Inhibition
A primary mechanism underlying the anti-inflammatory effects of related pyrazolo[1,5-a]pyridine derivatives is the inhibition of phosphodiesterases (PDEs), particularly PDE4[17][18]. PDEs are a superfamily of enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in inflammatory signaling pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α)[19]. The anti-inflammatory drug ibudilast, a nonselective PDE inhibitor, is based on a pyrazolo[1,5-a]pyridine scaffold, highlighting the potential of this chemical class for the development of more selective and potent anti-inflammatory agents[18].
The following diagram outlines the role of PDE4 in the inflammatory cascade and its inhibition by pyrazolo[1,5-a]pyridine derivatives.
Caption: PDE4 Inhibition in the Inflammatory Pathway.
Other Potential Biological Targets
The versatility of the tetrazolo[1,5-a]pyridine scaffold suggests its potential to interact with a broader range of biological targets.
-
Antimicrobial Activity: Derivatives of tetrazolo[1,5-a]quinoline have shown promising activity against various bacterial and fungal pathogens[20]. The structure-activity relationship for this activity often revolves around substitutions at the 4-position of the quinoline ring[20].
-
α-Glucosidase Inhibition: In the context of related triazolo[1,5-a]pyridines, potent inhibition of α-glucosidase has been observed[21]. This enzyme is a key target in the management of type 2 diabetes, suggesting a potential application for tetrazolo[1,5-a]pyridine derivatives in metabolic diseases.
-
Thymidine Phosphorylase Inhibition: Pyrazolo[1,5-a][3][22][23]triazine derivatives have been identified as potent inhibitors of thymidine phosphorylase, an enzyme that promotes tumor growth and metastasis[24].
Experimental Protocols for Target Identification and Validation
The identification and validation of biological targets are critical steps in drug discovery. The following are examples of experimental workflows that can be employed to investigate the targets of this compound derivatives.
Workflow for Kinase Inhibition Profiling
Caption: Workflow for Kinase Inhibitor Profiling.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Example: CK2)
-
Reagents and Materials:
-
Recombinant human CK2 enzyme
-
Specific peptide substrate for CK2
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., TBB)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader for luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Prepare a master mix containing the kinase buffer, CK2 enzyme, and the peptide substrate.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which involves a two-step process of terminating the kinase reaction and then converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of representative tetrazolo[1,5-a]pyridine and related fused heterocyclic derivatives against various cancer cell lines.
| Compound ID | Scaffold | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| TP-1 | Tetrazolo[1,5-a]pyridine | -H | -Phenyl | HCT-116 | 15.2 | Fictional Example[2] |
| MM124 | Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][11]triazine sulfonamide | R-leucinol | - | HT-29, PC-3 | 0.35 (median) | [13] |
| MM125 | Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][11]triazine sulfonamide | S-leucinol | - | HT-29, PC-3 | 0.35 (median) | [13] |
| 1c | [2][3][11]Triazolo[1,5-a]pyridinylpyridine | - | - | HCT-116 | - | Potent[25] |
| 2d | [2][3][11]Triazolo[1,5-a]pyridinylpyridine | - | - | HCT-116 | - | Potent[25] |
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutics with a diverse range of biological activities. The primary areas of interest are currently in oncology and inflammatory diseases, with kinase and phosphodiesterase inhibition being the most well-supported mechanisms of action. The ease of chemical modification at the 6-position allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Broad Kinase Profiling: Systematically screening derivatives against a large panel of kinases to identify novel targets and understand the selectivity profile.
-
Mechanism of Action Studies: Delving deeper into the downstream cellular effects of target inhibition, including effects on cell cycle, apoptosis, and specific signaling pathways.
-
In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models of cancer and inflammatory diseases.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of lead compounds to ensure their suitability for further development.
By leveraging the unique chemical properties of the tetrazolo[1,5-a]pyridine core, researchers are well-positioned to discover and develop next-generation therapies for a variety of challenging diseases.
References
- Application of Tetrazolo[1,5-a]pyridin-8-amine in Medicinal Chemistry - Benchchem. (n.d.).
- A Comparative Guide to the Structural Activity Relationship (SAR) of the Tetrazolo[1,5-a]pyridine Scaffold - Benchchem. (n.d.).
- Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate - Organic Chemistry Portal. (n.d.).
- (PDF) Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies - ResearchGate. (2019, February 26).
- Synthesis of tetrazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.).
- Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. (n.d.).
- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - NIH. (2025, May 22).
- Tetrazolium Compounds: Synthesis and Applications in Medicine - MDPI. (n.d.).
- Tetrazolo[1,5-a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed. (2022, June 3).
- Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed. (n.d.).
- Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed. (2011, June 1).
-
(PDF) Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][11]triazine sulfonamides - ResearchGate. (2025, May 30). Retrieved from
- Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed. (n.d.).
-
Synthesis and anticancer activity evaluation of a series of[2][3][11]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed. (n.d.). Retrieved from
- (PDF) Biological activities importance of Tetrazole derivatives - ResearchGate. (2025, August 6).
- This compound - Benchchem. (n.d.).
-
Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][11]triazine Sulfonamides and Their Experimental and Computational Biological Studies - MDPI. (n.d.). Retrieved from
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
- Cyclic nucleotide phosphodiesterase type 4 inhibitors: evaluation of pyrazolo[1,5-a]-1,3,5-triazine ring system as an adenine bioisostere - PubMed. (n.d.).
- Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents - PubMed. (n.d.).
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 | bioRxiv. (2025, April 3).
- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021, November 24).
- Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). (n.d.).
- Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. | Semantic Scholar. (n.d.).
- Structure-Activity Relationship of Tetrazolo[1,5-a]quinoline-Based Compounds: A Comparative Guide - Benchchem. (n.d.).
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][11]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC - PubMed Central. (n.d.). Retrieved from
-
Synthesis of pyrazolo[1,5-a][3][22][23]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed. (n.d.). Retrieved from
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][11]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI. (n.d.). Retrieved from
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (n.d.).
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed. (2021, October 15).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.).
- The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. (2019, September 3).
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed. (2014, October 22).
- Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed. (2013, June 1).
- Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug - PubMed. (n.d.).
- Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation. (2021, August 16).
- 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - PMC. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclic nucleotide phosphodiesterase type 4 inhibitors: evaluation of pyrazolo[1,5-a]-1,3,5-triazine ring system as an adenine bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 23. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 24. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrazolo[1,5-a]pyridine Core: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The tetrazolo[1,5-a]pyridine scaffold, a fused bicyclic heterocycle, represents a privileged structure in modern organic chemistry and drug discovery. Its unique electronic properties, conformational rigidity, and versatile reactivity have established it as a valuable building block for novel therapeutic agents, energetic materials, and functional organic molecules.[1][2][3] This technical guide provides an in-depth exploration of the reactivity of the tetrazolo[1,5-a]pyridine core, offering field-proven insights into its synthesis, characteristic chemical transformations, and practical applications. The content herein is structured to elucidate the causality behind experimental choices, ensuring a robust understanding for researchers navigating the chemistry of this fascinating heterocycle.
The Defining Feature: Azide-Tetrazole Valence Tautomerism
A fundamental aspect governing the reactivity of the tetrazolo[1,5-a]pyridine system is its existence in a dynamic equilibrium with the isomeric 2-azidopyridine form.[3][4] This valence tautomerism is a reversible electrocyclic reaction where the tetrazole ring can open to form the azide. The position of this equilibrium is highly sensitive to the electronic nature of substituents, solvent polarity, and temperature.[5][6]
Expert Insight: Understanding and controlling this equilibrium is paramount for any synthetic chemist working with this scaffold. The choice of reaction conditions can selectively favor one tautomer, thereby dictating the reaction pathway and final product. For instance, reactions that proceed via the azide tautomer, such as certain cycloadditions or reductions, will be more efficient under conditions that shift the equilibrium towards the open-chain form.[7]
The interplay between the two tautomers can be visualized as follows:
Caption: Azide-Tetrazole Valence Tautomerism.
Electron-withdrawing groups on the pyridine ring tend to stabilize the 2-azidopyridine isomer, while electron-donating groups favor the fused tetrazole form.[5] This electronic influence is a key consideration in designing synthetic strategies and predicting reactivity.
Synthetic Routes to the Tetrazolo[1,5-a]pyridine Core
Several reliable methods have been developed for the synthesis of the tetrazolo[1,5-a]pyridine ring system. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
From 2-Halopyridines
A widely employed and versatile method involves the reaction of 2-halopyridines with an azide source.[2][3] This reaction proceeds via a nucleophilic aromatic substitution of the halide by the azide ion, followed by an intramolecular cyclization.
Causality in Experimental Design: The use of trimethylsilyl azide (TMSN₃) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF) has proven to be a particularly effective and milder alternative to traditional methods that often require harsh conditions.[8] The fluoride ion activates the TMSN₃, facilitating the azide transfer. This method offers excellent regioselectivity and generally provides high yields.[8]
Table 1: Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines
| Starting Material | Azide Source | Catalyst/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloropyridine | NaN₃ | HCl | DMF | Reflux | Moderate | [3] |
| 2-Bromopyridine | TMSN₃ | TBAF·xH₂O | Acetonitrile | 85 | 90 | [8] |
| 2-Chloro-3-nitropyridine | NaN₃ | - | Ethanol | Reflux | High | [3] |
From Pyridine N-Oxides
An alternative and efficient route utilizes pyridine N-oxides as starting materials.[9][10] Treatment of pyridine N-oxides with sulfonyl or phosphoryl azides, such as diphenyl phosphorazidate (DPPA), in the presence of a base like pyridine, leads to the formation of tetrazolo[1,5-a]pyridines in good yields.[9][10]
Mechanism Insight: This transformation is thought to proceed through the formation of a pyridinium intermediate, which then undergoes nucleophilic attack by the azide, followed by rearrangement and cyclization. The use of DPPA is often favored due to its convenience and effectiveness.[10]
Caption: Key Synthetic Pathways to Tetrazolo[1,5-a]pyridines.
Key Reactive Profiles of the Tetrazolo[1,5-a]pyridine Core
The reactivity of the tetrazolo[1,5-a]pyridine core is diverse, offering avenues for a wide range of chemical transformations.
Ring-Opening and Ring-Expansion Reactions
The tetrazole ring is susceptible to both thermal and photochemical ring-opening. Thermolysis of tetrazolo[1,5-a]pyridines can lead to the extrusion of molecular nitrogen and the formation of a highly reactive 2-pyridylnitrene intermediate.[11] This nitrene can then undergo various transformations, including ring expansion to form 1,3-diazepines when trapped with nucleophiles.[12][13]
Photochemical activation can also induce ring-opening. For instance, photolysis of 8-cyanotetrazolo[1,5-a]pyridine in the presence of diisopropylamine leads to the formation of a 1,3-diazepine derivative.[12]
Furthermore, strong nucleophiles can induce a "dark" ring-opening reaction. For example, dimethylamine reacts with 8-cyanotetrazolo[1,5-a]pyridine at the C5 position, leading to a rapid and quantitative ring opening to yield dienyltetrazoles.[12][13]
Cycloaddition Reactions
The 2-azidopyridine tautomer can participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[7] This reaction provides an efficient method for the synthesis of triazole-substituted pyridines.
Experimental Consideration: The success of this reaction is a practical demonstration of the azide-tetrazole equilibrium. By providing a suitable alkyne partner and a copper catalyst, the equilibrium is driven towards the azide form, which is then consumed in the cycloaddition, leading to high yields of the triazole product.[7][14]
Hydrogenation Reactions
The tetrazolo[1,5-a]pyridine core can be hydrogenated, leading to the formation of either aminopyridines or, under more forcing conditions, tetrahydropyrimidines.[7][14] The outcome of the hydrogenation is dependent on the substrate and the reaction conditions, including the choice of catalyst and hydrogen source. For instance, hydrogenation using Pd/C as a catalyst can lead to the formation of 2-aminopyrimidines.[14]
Thermal Decomposition
The thermal stability of tetrazolo[1,5-a]pyridines is a critical consideration, particularly in the context of their application as energetic materials.[3] Upon heating, they decompose, primarily through the opening of the tetrazole ring to release nitrogen gas, followed by the fragmentation of the pyridine ring to produce species like hydrogen cyanide (HCN) and acetylene (C₂H₂).[11] The decomposition temperature and kinetics are influenced by the substituents on the pyridine ring.
Applications in Medicinal Chemistry and Materials Science
The unique structural and reactive properties of the tetrazolo[1,5-a]pyridine core have led to its incorporation into a variety of functional molecules.
Medicinal Chemistry
The tetrazolo[1,5-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] It is often used as a bioisostere for other functional groups, such as carboxylic acids.[15][16] Derivatives of this core have shown promise as:
-
Kinase Inhibitors: Compounds incorporating the tetrazolo[1,5-a]pyridine moiety have demonstrated potent inhibitory activity against various protein kinases, which are key targets in anticancer therapy.[1]
-
Antimicrobial and Anti-inflammatory Agents: The scaffold has also been explored for the development of new antimicrobial and anti-inflammatory drugs.[1][15]
Materials Science
The high nitrogen content and energetic nature of the tetrazolo[1,5-a]pyridine ring system make it an attractive component for the design of energetic materials and explosives.[3] The thermal stability and decomposition pathways of these compounds are actively studied to understand and control their energetic properties.
Coordination Chemistry
The nitrogen-rich tetrazolo[1,5-a]pyridine core can act as a ligand in coordination chemistry, forming complexes with various metal ions.[17][18] These coordination complexes have potential applications in catalysis, materials science, and medicine.[19][20]
Experimental Protocols
General Procedure for the Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines using TMSN₃ and TBAF[8]
-
To a solution of the 2-halopyridine (1.0 mmol) in acetonitrile (5 mL) is added trimethylsilyl azide (1.5 mmol).
-
Tetrabutylammonium fluoride hydrate (1.5 mmol) is then added to the reaction mixture.
-
The mixture is heated to 85 °C and stirred for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
General Procedure for the One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines[10]
-
A mixture of the pyridine N-oxide (1.0 mmol), diphenyl phosphorazidate (DPPA) (1.2 mmol), and pyridine (2.0 mmol) is heated at 120 °C for 24 hours under a nitrogen atmosphere.
-
The reaction mixture is cooled to room temperature and directly purified by column chromatography on silica gel.
-
The fractions containing the product are collected and the solvent is evaporated to yield the pure tetrazolo[1,5-a]pyridine.
Trustworthiness of the Protocol: This solvent-free method is advantageous for its simplicity and often high yields. The purity of the final product should be rigorously assessed by spectroscopic methods to ensure the absence of starting materials and byproducts derived from DPPA.
Conclusion
The tetrazolo[1,5-a]pyridine core is a versatile and reactive heterocyclic system with significant potential in various scientific disciplines. A thorough understanding of its synthesis, the nuances of its azide-tetrazole tautomerism, and its diverse reaction pathways is crucial for harnessing its full potential. This guide has provided a comprehensive overview of these aspects, grounded in established scientific literature, to empower researchers in their endeavors with this remarkable scaffold.
References
-
Keith, J. M. (2006). One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 71(24), 9540–9543. [Link]
-
Zhang, J., et al. (2020). Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods. Journal of Thermal Analysis and Calorimetry, 141, 1489–1498. [Link]
-
de Oliveira, C. S., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. [Link]
-
Lowe-Ma, C. K., Nissan, R. A., & Wilson, W. S. (1990). Tetrazolo[1,5-a]pyridines and Furazano[4,5-b]pyridine-1-oxides as Energetic Materials. Defense Technical Information Center. [Link]
-
Scapin, E., et al. (2021). Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation. Beilstein Journal of Organic Chemistry, 17, 2087-2101. [Link]
-
Keith, J. M. (2006). One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Addicott, C., Bernhardt, P. V., & Wentrup, C. (2009). Ring opening and ring expansion of 8-cyano-tetrazolo[1,5-a]pyridine with secondary amines. Reactions of azides, tetrazoles and nitrenes with nucleophiles, Part 21. ARKIVOC, 2009(6), 30-37. [Link]
-
Scapin, E., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2396-2405. [Link]
-
Addicott, C., Bernhardt, P. V., & Wentrup, C. (2009). Ring opening and ring expansion of 8-cyano-tetrazolo[1,5-alpha]pyridine with secondary amines. Reactions of azides, tetrazoles and nitrenes with nucleophiles, part 2. UQ eSpace. [Link]
-
Scapin, E., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines. PubMed. [Link]
-
Rusinov, V. L., et al. (2019). Valence tautomerism of new pyrazolo[4,3-e]tetrazole[4,5-b][1][8][9]triazines. Molecules, 24(12), 2275. [Link]
-
Paz-Sandoval, M. A. (2020). 1H / 2H tautomerism of tetrazoles and some examples of substituted... ResearchGate. [Link]
-
Petrič, A., Tišler, M., & Stanovnik, B. (1985). Ring-opening reactions of triazolo- and tetrazolo-pyridopyrimidines or quinazolines with some carbon nucleophiles. Monatshefte für Chemie / Chemical Monthly, 116(11), 1309-1319. [Link]
-
Tsuchiya, T., Arai, H., & Igeta, H. (1973). Photochemistry. X. Photolysis of Tetrazolo [1, 5-B] Pyridazines. Chemical and Pharmaceutical Bulletin, 21(11), 2517-2520. [Link]
-
Haleel, A. K., et al. (2019). Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. Journal of Coordination Chemistry, 72(5-7), 936-954. [Link]
-
Bozorov, K., et al. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 24(17), 3043. [Link]
-
Ding, X., et al. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Emergency Management Science and Technology, 2, 13. [Link]
-
Vyazovkin, S. V., et al. (1990). Thermal decomposition of tetrazole. Thermochimica Acta, 165(1), 17-22. [Link]
-
Gaponik, P. N., et al. (2010). Advances in synthesis of tetrazoles coordinated to metal ions. ARKIVOC, 2010(1), 1-35. [Link]
-
Gising, J., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. ACS Medicinal Chemistry Letters, 11(4), 496-508. [Link]
-
Mielczarek, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][8][9]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 27(21), 7208. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 9. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. file1.lookchem.com [file1.lookchem.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Abstract: This document provides a detailed protocol and expert insights for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 6-Bromo-5-methyltetrazolo[1,5-a]pyridine. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] This guide is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly those incorporating heteroaromatic scaffolds. We will delve into the mechanistic underpinnings of the reaction, offer a robust step-by-step protocol, and provide a comprehensive troubleshooting guide to navigate potential challenges.
Introduction: The Strategic Importance of Heteroaryl Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][3] Its widespread adoption in the pharmaceutical industry stems from its mild reaction conditions, commercial availability of reagents, and the generation of non-toxic byproducts.[2][4]
The substrate of focus, This compound , is a valuable heterocyclic building block in medicinal chemistry.[5] The tetrazole ring is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[5] The bromine atom at the 6-position serves as a versatile synthetic handle, making this compound an ideal substrate for introducing molecular diversity through cross-coupling reactions.[5]
However, coupling reactions involving nitrogen-containing heterocycles like pyridines can present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6] Therefore, a carefully optimized protocol is essential for achieving high yields and purity.
Reaction Principle and Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[1][3]
-
Transmetalation: In this crucial step, a base activates the organoboron compound (e.g., arylboronic acid) to form a more nucleophilic boronate species.[9][10][11][12] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid as a representative example.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 213.04 | 1.0 | 213 mg | Aryl Halide |
| 4-Methoxyphenylboronic Acid | 151.96 | 1.2 | 182 mg | Boronic Acid |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 24.5 mg | Palladium Catalyst |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg | Base |
| 1,4-Dioxane | - | - | 8 mL | Solvent |
| Water | - | - | 2 mL | Co-solvent |
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (213 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling Argon through them for 15-20 minutes. Using syringes, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL) to the reaction flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 6-(4-methoxyphenyl)-5-methyltetrazolo[1,5-a]pyridine.
Experimental Workflow and Optimization
The success of the Suzuki-Miyaura coupling often depends on the judicious selection of reaction parameters. The following workflow and considerations provide a framework for optimization.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Key Parameter Optimization
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Palladium Catalyst & Ligand | • Pd(dppf)Cl₂: Robust, reliable for many heteroaromatic systems. • Pd(PPh₃)₄: A classic catalyst, but can be sensitive to air. • Pd₂(dba)₃ + Ligand: Allows for fine-tuning. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent for challenging couplings as they promote oxidative addition and stabilize the catalytic species.[7][13][14] | The choice of ligand is critical. For heteroaromatic substrates, bulky biarylphosphine ligands often prevent catalyst inhibition by the heteroatom and accelerate the reductive elimination step, improving overall efficiency.[13] |
| Base | • Cs₂CO₃ (Cesium Carbonate): Highly effective, often provides superior results due to its high solubility in organic solvents. • K₃PO₄ (Potassium Phosphate): A strong, non-nucleophilic base suitable for sensitive substrates.[13] • K₂CO₃ (Potassium Carbonate): A common, cost-effective choice, often used in aqueous solvent systems.[3] | The base's primary role is to form the reactive boronate species.[12] The choice can significantly impact yield. For substrates prone to side reactions, a milder base like K₃PO₄ might be preferable. |
| Solvent System | • 1,4-Dioxane/Water: A versatile system that solubilizes both organic and inorganic reagents well. • Toluene/Water: Good for higher temperature reactions. • DMF or ACN/Water: Polar aprotic options that can also be effective. | The solvent must solubilize all components. The presence of water is often crucial for the base to effectively activate the boronic acid. Thoroughly degassing the solvent is vital to prevent oxidation of the Pd(0) catalyst. |
| Boron Reagent | • Boronic Acids: Most common, widely available. • Boronate Esters (e.g., Pinacol): More stable than boronic acids, less prone to protodeboronation, and useful for slow, controlled couplings. | While boronic acids are standard, boronate esters can be advantageous for substrates that are sensitive or for reactions requiring higher temperatures and longer times. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)). 2. Insufficiently inert atmosphere. 3. Poor quality or wet reagents/solvents. 4. Insufficient temperature. | 1. Use a fresh catalyst or a more robust pre-catalyst/ligand system. 2. Ensure the reaction vessel is properly flame-dried and the degas cycles are thorough. 3. Use anhydrous solvents and dry reagents. 4. Increase the reaction temperature in 10 °C increments. |
| Significant Debromination (Starting Material Loss) | 1. Presence of protic impurities. 2. Catalyst system promotes hydrodehalogenation. 3. Reaction run for too long at high temperature. | 1. Use highly pure, dry solvents and reagents. 2. Switch to a different ligand or catalyst system. Sometimes a milder base can reduce this side reaction. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Protodeboronation (Boronic Acid Decomposition) | 1. Harsh basic conditions or prolonged heating. 2. Presence of excess water or acid impurities. | 1. Use a milder base (e.g., K₃PO₄) or switch to a more stable boronate ester.[8] 2. Ensure anhydrous conditions if using a non-aqueous system. Add the boronic acid portion-wise if decomposition is rapid. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Certain palladium catalysts can promote this pathway. | 1. Improve the degassing procedure for solvents and ensure a tight seal on the reaction vessel. 2. Screen different palladium pre-catalysts and ligands. |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of heteroaromatic cores like this compound. By understanding the catalytic cycle and carefully selecting the catalyst, base, and solvent, researchers can reliably synthesize a diverse array of novel compounds. This protocol provides a validated starting point, while the accompanying optimization and troubleshooting guides offer the necessary framework to adapt the reaction to various substrates and achieve high-yield, successful outcomes in drug discovery and development programs.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
-
Alvarez-Rua, C., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Alvarez-Rua, C., et al. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. (n.d.). Available at: [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Available at: [Link]
-
Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. (n.d.). Available at: [Link]
-
de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Catalysis. Available at: [Link]
-
Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. ResearchGate. (n.d.). Available at: [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. (n.d.). Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]
-
Gildner, P. G., et al. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium. ResearchGate. (n.d.). Available at: [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH National Library of Medicine. Available at: [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Couplings of Heterocyclic Electrophiles. Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. (2023). Available at: [Link]
-
Sadowski, B., & Mąkosza, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
palladium-catalyzed cross-coupling of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Authored by a Senior Application Scientist
This document provides detailed application notes and protocols for the . Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Strategic Value of the Tetrazolo[1,5-a]pyridine Scaffold
The this compound core is a heterocyclic building block of significant interest in modern drug discovery.[1] The tetrazole ring is a metabolically stable bioisostere for the carboxylic acid group, a feature frequently exploited in medicinal chemistry to enhance pharmacokinetic profiles.[1] The bromine atom at the 6-position serves as a versatile synthetic handle, making the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing C-C, C-N, and C-O bonds, enabling the rapid generation of diverse compound libraries for biological screening and the synthesis of complex pharmaceutical agents.[2]
This guide details protocols for several key palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, providing a comprehensive framework for leveraging this valuable scaffold.
Substrate Analysis: Physicochemical Properties and Reactivity
Before embarking on synthesis, understanding the substrate is paramount.
-
Molecular Structure: C₆H₅BrN₄
-
Key Features: The molecule possesses a fused bicyclic system. The electron-rich nature of the tetrazolo[1,5-a]pyridine ring system and the presence of multiple nitrogen atoms can influence the catalytic cycle. Similar to other pyridine-containing substrates, the nitrogen lone pairs can coordinate to the palladium center, potentially inhibiting the catalyst.[4] This necessitates careful selection of ligands and conditions to ensure efficient coupling. The C-Br bond at the 6-position is the primary site of reactivity for the cross-coupling reactions discussed herein.
The Engine of Synthesis: The Palladium Catalytic Cycle
All palladium-catalyzed cross-coupling reactions are driven by a similar mechanistic cycle, which involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is critical for troubleshooting and optimization.
Figure 1: General workflow of the Palladium catalytic cycle.
The Three Pillars of the Catalytic Cycle:
-
Oxidative Addition: The active L₂Pd(0) catalyst inserts into the Aryl-Bromine bond of the substrate, forming a Pd(II) complex. This is often the rate-limiting step.[5]
-
Transmetalation (or related step): The organic group (R) from the coupling partner is transferred to the palladium center, displacing the halide. The specific nature of this step varies:
-
Suzuki: An organoboron species, activated by a base, transfers its organic group.[4]
-
Buchwald-Hartwig: An amine coordinates to the palladium, followed by deprotonation.[5][6]
-
Sonogashira: A copper(I) acetylide typically transfers the alkyne group to the palladium center.[7]
-
Heck: The alkene coordinates to and inserts into the Pd-Aryl bond (carbopalladation).[8]
-
-
Reductive Elimination: The two organic fragments (Ar and R) are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[5]
Application Notes and Protocols
The following protocols are robust starting points. Optimization may be required for specific coupling partners. Safety Precaution: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) in a well-ventilated fume hood. All solvents should be anhydrous and degassed prior to use to prevent catalyst deactivation.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds between the tetrazolo[1,5-a]pyridine core and various aryl, heteroaryl, or alkyl groups using boronic acids or esters.[4][8]
Figure 2: Suzuki-Miyaura coupling scheme.
| Component | Example | Molar Eq. | Role & Rationale |
| Substrate | This compound | 1.0 | The electrophilic partner. |
| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 | The nucleophilic partner. A slight excess ensures complete consumption of the substrate. |
| Pd Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 1 - 5 mol% | Source of the active Pd(0) species. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation. Carbonates are generally effective and easy to handle.[4] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | 0.1 - 0.5 M | A mixture of organic solvent and water is common to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 120 °C | - | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a final concentration of ~0.2 M with respect to the substrate.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-5-methyltetrazolo[1,5-a]pyridine.
Buchwald-Hartwig Amination: For C-N Bond Formation
This reaction is a cornerstone for synthesizing aryl amines, enabling the coupling of primary or secondary amines with the tetrazolo[1,5-a]pyridine core.[6] Its development has significantly expanded the ability to form C-N bonds under relatively mild conditions.[6]
Figure 3: Buchwald-Hartwig amination scheme.
| Component | Example | Molar Eq. | Role & Rationale |
| Substrate | This compound | 1.0 | The electrophilic partner. |
| Coupling Partner | Primary or Secondary Amine | 1.1 - 1.5 | The nucleophilic partner. |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% | Pd(0) or Pd(II) source. Pd₂(dba)₃ is a common Pd(0) source.[9] |
| Ligand | Xantphos, BINAP, or XPhos | 2 - 4 mol% | Crucial for stabilizing the catalyst and promoting reductive elimination. Sterically hindered biarylphosphine ligands are often superior.[6] |
| Base | NaOtBu or K₃PO₄ | 1.5 - 2.5 | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile.[5][9] |
| Solvent | Toluene or 1,4-Dioxane | 0.1 - 0.5 M | Anhydrous, non-protic solvents are essential. |
| Temperature | 80 - 110 °C | - | To overcome the activation energy for oxidative addition and facilitate the catalytic cycle. |
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., Xantphos, 3.3 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting bromide is consumed (typically 6-24 hours).
-
Work-up: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude material via flash column chromatography.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for synthesizing alkynyl-substituted aromatics by coupling a terminal alkyne with an aryl halide.[2] This reaction typically uses a dual catalyst system of palladium and copper(I).[10]
Figure 4: Sonogashira coupling scheme.
| Component | Example | Molar Eq. | Role & Rationale |
| Substrate | This compound | 1.0 | The electrophilic partner. |
| Coupling Partner | Terminal Alkyne | 1.2 - 2.0 | The nucleophilic partner. |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2 - 5 mol% | The primary catalyst for the cross-coupling cycle. |
| Co-catalyst | CuI | 3 - 10 mol% | Catalyzes the formation of the copper(I) acetylide, which participates in transmetalation.[11] |
| Base | Et₃N or DIPEA | 2.0 - 4.0 | Acts as both a base to deprotonate the alkyne and often as a solvent. It also scavenges the HBr byproduct. |
| Solvent | THF or DMF | 0.1 - 0.5 M | Anhydrous polar aprotic solvent to ensure solubility of all components. |
| Temperature | RT - 80 °C | - | Many Sonogashira couplings proceed efficiently at or slightly above room temperature. |
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add anhydrous, degassed THF (or DMF). Then, add the amine base (e.g., Et₃N, 3.0 equiv) followed by the terminal alkyne (1.5 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it may be gently heated to 50-60 °C.
-
Monitoring: Monitor by TLC or LC-MS. The reaction is often complete in 2-12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor quality reagents/solvents. | Ensure rigorous inert atmosphere technique. Degas solvents thoroughly. Increase reaction temperature. Use fresh, high-purity reagents. |
| Debromination of Starting Material | Presence of water or protic sources; Unfavorable ligand/base combination. | Use anhydrous solvents and reagents. Screen different ligands and bases. For Suzuki, XPhosPdG2 can sometimes suppress this side reaction.[12] |
| Homocoupling of Coupling Partner | (Suzuki) Oxygen in the reaction; (Sonogashira) Absence of Pd catalyst, leading to Glaser coupling. | Ensure the reaction is strictly anaerobic. Check the activity and loading of the palladium catalyst. |
| Complex Mixture of Products | Reaction temperature too high; Incorrect stoichiometry. | Lower the reaction temperature. Re-verify the stoichiometry of all reagents, especially the limiting reagent. |
Conclusion
The this compound scaffold is a highly adaptable platform for molecular diversification. Through the strategic application of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, researchers can efficiently synthesize a vast array of novel chemical entities. The protocols and principles outlined in this guide provide a solid foundation for the successful application of these powerful synthetic methods, empowering the discovery and development of next-generation therapeutics and functional materials.
References
- Wikipedia.
- University of Birmingham. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
- Chemistry LibreTexts.
- organic-reaction.com.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- BenchChem. This compound.
- BenchChem.
- ResearchGate.
- MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Master Organic Chemistry.
- Sinfoo Biotech. This compound.
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- ResearchGate. Recent Advances in Sonogashira Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound,(CAS# 1257665-09-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] For researchers and professionals in drug development, the ability to efficiently couple amines with heteroaryl halides is of paramount importance.
This guide focuses on the specific application of the Buchwald-Hartwig amination to 6-Bromo-5-methyltetrazolo[1,5-a]pyridine, a heterocyclic building block of significant interest.[5][6][7] The tetrazolo[1,5-a]pyridine core is a metabolically stable bioisostere for other aromatic rings, making it a valuable scaffold in medicinal chemistry.[5] The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions.[5] However, the electron-deficient nature and the presence of multiple nitrogen atoms in the tetrazolo[1,5-a]pyridine ring system can present unique challenges, such as catalyst inhibition or deactivation, necessitating carefully optimized reaction conditions.[3]
These application notes provide a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting strategies to enable the successful amination of this important substrate.
Understanding the Catalytic Cycle: The Engine of C-N Bond Formation
The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium-based catalytic cycle. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8][9]
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which undergoes oxidative addition to the aryl halide (in this case, this compound). This step forms a Pd(II) intermediate.[10] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step, particularly for less reactive aryl chlorides, though bromides are generally good substrates.[11]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a palladium-amido complex.[2] The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or catalyst.
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, yielding the desired N-arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters for Heteroaryl Amination
Success in the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several interconnected parameters. The nitrogen-rich nature of the substrate makes it a potential coordinating ligand for the palladium center, which can sequester the catalyst and inhibit turnover. Therefore, the choice of a suitable ligand is especially critical.
| Parameter | Recommendation & Rationale |
| Palladium Source | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common and effective choices.[2] Pd(OAc)₂ is a Pd(II) source and requires in situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand or the amine itself.[12] Pre-formed Pd(0) catalysts can also be used. |
| Ligand | The use of bulky, electron-rich biaryl phosphine ligands is highly recommended. These ligands promote both the oxidative addition and the final reductive elimination steps. For coordinating heterocycles, ligands like XPhos , RuPhos , or BrettPhos are often superior as their steric bulk can disfavor the binding of the heterocyclic substrate to the palladium center.[13] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[3][14] |
| Base | Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is frequently effective.[15] However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be advantageous, although they may require higher reaction temperatures.[8][16] |
| Solvent | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene , dioxane , and THF are commonly used.[11][17] Toluene is often a good choice as it can help precipitate inorganic salts formed during the reaction.[8] |
| Temperature | Reaction temperatures typically range from 80 °C to 110 °C . The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system. |
| Atmosphere | The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to protect the air-sensitive Pd(0) catalyst and phosphine ligands from oxidation.[2] |
Detailed Experimental Protocol
This protocol provides a general starting point for the amination of this compound with a generic secondary amine. Optimization of catalyst, ligand, base, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous Toluene (or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium source, the phosphine ligand, and the base.
-
Reagent Addition: Add the this compound and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.[2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.[2]
-
Strong bases like sodium tert-butoxide are corrosive and highly reactive with water. Handle with appropriate personal protective equipment (gloves, safety glasses).[2]
-
Always perform reactions in a well-ventilated area.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions when working with heteroaromatic substrates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Catalyst inhibition by the coordinating substrate.4. Low reaction temperature. | 1. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.2. Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu).3. Screen different bulky ligands (e.g., BrettPhos, RuPhos) to minimize substrate coordination.4. Increase the reaction temperature in increments of 10 °C. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H).2. Homocoupling of the amine or aryl halide. | 1. This can occur via a β-hydride elimination pathway. Ensure the inert atmosphere is maintained. Sometimes lowering the temperature can mitigate this.2. This is often a sign of catalyst decomposition. Re-evaluate the ligand and ensure anhydrous conditions. |
| Difficulty with Purification | 1. Residual palladium catalyst.2. Emulsion during workup. | 1. Pass the crude product through a short plug of silica gel or treat with a palladium scavenger.2. Add more brine during the extraction or filter the mixture through Celite. |
| Reaction is Fickle or Not Reproducible | 1. Inconsistent quality of reagents or solvents.2. Trace oxygen or moisture in the reaction setup. | 1. Use freshly purified solvents and high-purity reagents. Ensure the base is not old or clumpy.2. Thoroughly degas the solvent and ensure the inert atmosphere is maintained throughout the reaction.[11] |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of novel compounds in drug discovery and development. Success relies on a careful consideration of the reaction parameters, particularly the choice of ligand to overcome the potential for catalyst inhibition by the nitrogen-rich heterocyclic substrate. The protocol and guidelines presented here offer a solid foundation for researchers to efficiently access a diverse range of N-arylated tetrazolo[1,5-a]pyridine derivatives.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 273-280. [Link]
-
Moroglu, M., et al. (2022). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Chemistry – A European Journal, 28(4). [Link]
-
Antonov, A. S., et al. (2014). Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. European Journal of Organic Chemistry, 2014(16), 3319-3322. [Link]
-
Nolan, S. P., et al. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 118(12), 5869-5917. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Moroglu, M., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. Semantic Scholar. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17130. [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859. [Link]
-
Al-Masum, M., & El-Sayed, E. (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Molecules, 17(5), 5529-5538. [Link]
-
Sinfoo Biotech. This compound. [Link]
-
Gaponov, A. A., et al. (1992). Synthesis of 6-substituted tetrazolo[1,5-c]pyrimidin-5(6H)ones: new modification of 3'-azido-3'-deoxythymidine. Biochemical and Biophysical Research Communications, 187(3), 1545-1550. [Link]
-
O'Brien, C. J., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2733-2739. [Link]
-
da Silva, A. B., et al. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 28(14), 5373. [Link]
-
Abdel-monem, M. I., et al. (2019). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry, 13(1), 1-13. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound,(CAS# 1257665-09-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. This compound CAS#: 1257665-09-0 [m.chemicalbook.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine in Modern Medicinal Chemistry: A Guide for Researchers
The tetrazolo[1,5-a]pyridine scaffold represents a privileged heterocyclic structure in the landscape of medicinal chemistry, consistently demonstrating a wide spectrum of pharmacological activities.[1] The fusion of a metabolically stable tetrazole ring with a pyridine moiety creates a bicyclic system with unique electronic and steric properties, rendering it an attractive core for the design of novel therapeutic agents.[1][2] This guide focuses on a particularly valuable derivative, 6-Bromo-5-methyltetrazolo[1,5-a]pyridine , and its strategic application in drug discovery programs. Its primary utility lies not in its intrinsic biological activity, but as a versatile chemical building block for the generation of diverse compound libraries.[2]
Physicochemical Characteristics
A foundational understanding of the molecule's properties is critical for its effective use.
| Property | Value | Reference |
| CAS Number | 1257665-09-0 | [3][4] |
| Molecular Formula | C₆H₅BrN₄ | [2][3] |
| Molecular Weight | 213.04 g/mol | [2] |
| Appearance | High-purity solid | [2] |
| Storage | -20°C for long-term stability | [2] |
Core Application: A Versatile Scaffold for Library Synthesis
The true power of this compound in a medicinal chemistry context is the bromine atom at the 6-position. This functional group serves as a highly effective "handle" for introducing molecular diversity through metal-catalyzed cross-coupling reactions.[2] This allows for the rapid generation of extensive compound libraries, which can then be screened for a wide array of biological activities.
The diagram below illustrates a generalized workflow for leveraging this compound in a drug discovery pipeline.
Caption: Drug discovery workflow using this compound.
Protocol: Suzuki-Miyaura Cross-Coupling for Library Generation
This protocol provides a representative method for derivatizing the scaffold. The Suzuki-Miyaura coupling is a robust and widely used reaction for forming carbon-carbon bonds.
Objective: To synthesize a library of 6-aryl-5-methyltetrazolo[1,5-a]pyridines.
Materials:
-
This compound
-
A diverse set of boronic acids or boronate esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME), often with water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq).
-
Solvent Addition: Add the degassed solvent system. The choice of solvent and the addition of water can significantly impact reaction efficiency and should be optimized for the specific substrates.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6-aryl-5-methyltetrazolo[1,5-a]pyridine derivative.
Causality Behind Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can influence the reaction rate and yield.
-
Ligand Choice (on Pd): The phosphine ligands on the palladium center are critical for stabilizing the catalyst and facilitating the oxidative addition and reductive elimination steps. The specific ligand (e.g., PPh₃, dppf) can be tuned to optimize the reaction for different substrates.
Potential Therapeutic Applications of the Tetrazolo[1,5-a]pyridine Scaffold
While this compound is primarily a building block, the resulting derivatives have shown promise in several therapeutic areas.
Anticancer Activity: Kinase Inhibition
Derivatives of the tetrazolo[1,5-a]pyridine scaffold have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1] For instance, these compounds have shown inhibitory activity against Casein Kinase 2 (CK2), a serine/threonine kinase implicated in numerous cancers, making it a significant therapeutic target.[1]
Caption: Mechanism of action for kinase inhibitor derivatives.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Objective: To determine the IC₅₀ value of a synthesized tetrazolo[1,5-a]pyridine derivative against a target kinase.
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a 384-well plate, add the target kinase, the kinase-specific substrate, and ATP to a buffer solution.
-
Incubation: Add the serially diluted test compound to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the signal against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Antimicrobial and Antifungal Activity
Various derivatives of the tetrazolo[1,5-a]pyridine scaffold have demonstrated promising antimicrobial activities against a range of pathogens, including S. aureus, E. coli, and C. albicans.[5][6]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of a synthesized derivative against a specific bacterial or fungal strain.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
The tetrazole scaffold is often used as a bioisostere for carboxylic acids, a common functional group in anti-inflammatory drugs.[2] Derivatives of related fused tetrazole systems, such as tetrazolo[1,5-a]quinolines, have shown anti-inflammatory activity comparable to standard drugs like indomethacin in animal models.[6]
Conclusion
This compound is a high-value reagent for medicinal chemists. While specific biological data for this compound is limited, its true strength lies in its capacity as a versatile building block. The presence of a strategically placed bromine atom allows for extensive chemical modification via cross-coupling reactions, enabling the rapid synthesis of large and diverse compound libraries.[2] These libraries, based on the pharmacologically privileged tetrazolo[1,5-a]pyridine scaffold, can be screened against a multitude of biological targets to identify novel hit compounds for anticancer, antimicrobial, and anti-inflammatory drug discovery programs.[1][6]
References
- Application of Tetrazolo[1,5-a]pyridin-8-amine in Medicinal Chemistry - Benchchem.
- Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI.
- Potential Pharmacological Activities of Tetrazoles in The New Millennium.
- This compound - Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Deriv
- This compound - Sinfoo Biotech.
- The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5.
- Synthesis of 6-substituted tetrazolo[1,5-c]pyrimidin-5(6H)
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central.
- Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr)
- This compound - ChemicalBook.
- Application Notes and Protocols for the Derivatization of the Tetrazolo[1,5-b]pyridazine Scaffold for Medicinal Chemistry - Benchchem.
- (PDF) Tetrazolo[1,5- a ]pyrimidine-based metal(II)
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - NIH.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed.
- Tetrazolium Compounds: Synthesis and Applic
- An In-depth Technical Guide to 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)
- Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines.
- Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor | Request PDF - ResearchG
- This compound - Echemi.
- This compound - ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound,(CAS# 1257665-09-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. This compound CAS#: 1257665-09-0 [chemicalbook.com]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 6. sphinxsai.com [sphinxsai.com]
Application Note: Protocols for High-Throughput Library Synthesis Using 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Tetrazolo[1,5-a]pyridine Scaffold
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1] The fusion of the metabolically stable tetrazole ring with a pyridine core creates a unique bicyclic system with valuable electronic and steric properties.[2] This scaffold often serves as a bioisostere for carboxylic acids, enhancing pharmacokinetic properties and enabling diverse molecular interactions.[2] Its derivatives have shown promise as kinase inhibitors for anticancer therapy, as well as antimicrobial and anti-inflammatory agents.[1][3][4]
For drug discovery and the generation of diverse chemical libraries, 6-Bromo-5-methyltetrazolo[1,5-a]pyridine stands out as a pivotal building block.[2] Its molecular structure, featuring a bromine atom at the 6-position, provides a versatile chemical handle for extensive diversification. This site is primed for metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of carbon and nitrogen-based substituents.[2][5][6]
This guide provides detailed, field-proven protocols for leveraging this compound in library synthesis, focusing on three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The methodologies are designed to be robust and adaptable for researchers, scientists, and drug development professionals aiming to rapidly generate novel compound libraries for biological screening.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the reagent.
| Property | Value | Reference |
| Chemical Name | This compound | [7] |
| CAS Number | 1257665-09-0 | [2][7] |
| Molecular Formula | C₆H₅BrN₄ | [2] |
| Molecular Weight | 213.04 g/mol | [2] |
| Appearance | Highly purified solid | [2] |
| Storage | Store at -20°C to ensure long-term stability | [2] |
Core Protocols for Library Diversification
The bromine atom at the 6-position is the key to diversification. Palladium-catalyzed cross-coupling reactions are the most effective methods for functionalizing this position, offering broad functional group tolerance and reliable outcomes.[6][8]
Workflow for Parallel Library Synthesis
The following diagram illustrates a typical workflow for generating a diverse library from the common starting material.
Caption: Parallel synthesis workflow for library generation.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[9][10]
Expertise & Rationale
The choice of a palladium catalyst and ligand is crucial. Catalyst systems like Pd(PPh₃)₄ are effective, but for more challenging substrates, modern catalyst systems (e.g., a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand) can offer superior performance by promoting efficient oxidative addition and reductive elimination steps. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid partner. An aqueous solvent mixture like dioxane/water is commonly used to ensure solubility of both organic and inorganic reagents. Rigorous degassing is mandatory to prevent oxidation and deactivation of the Pd(0) active catalyst.
Detailed Step-by-Step Methodology
-
Vessel Preparation : To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a suitable base (see table below, 2.0-3.0 eq.).
-
Catalyst Addition : Add the palladium catalyst and, if required, the ligand (see table below).
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Degassing : Seal the vial and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas.
-
Reaction : Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for 2-24 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-5-methyltetrazolo[1,5-a]pyridine derivative.
Recommended Reaction Parameters
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O (4:1) | 90-100 | Good |
| PdCl₂(dppf) (3%) | - | K₂CO₃ | Toluene/EtOH/H₂O | 85 | Good to Excellent |
| Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O (10:1) | 100-110 | Excellent |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is indispensable for synthesizing aryl amines, a prevalent structural motif in pharmaceuticals, by coupling aryl halides with a wide range of primary and secondary amines.[8][11]
Expertise & Rationale
The success of the Buchwald-Hartwig amination hinges on the selection of a highly active catalyst system. Modern systems typically involve a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a sterically hindered, electron-rich biarylphosphine ligand such as XPhos or BrettPhos.[12] These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine coupling partner.[12][13] Anhydrous and anaerobic conditions are critical for catalytic efficiency.
Detailed Step-by-Step Methodology
-
Vessel Preparation : In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a dry, sealed reaction tube.
-
Reagent Addition : Add this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), and the base (1.4-2.0 eq.).
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction : Seal the tube tightly and heat the mixture with vigorous stirring to the specified temperature (typically 90-120 °C) for 4-24 hours.
-
Monitoring : Monitor the reaction by LC-MS.
-
Work-up : After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Dilute with ethyl acetate or CH₂Cl₂ and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product via flash chromatography to yield the desired 6-amino-5-methyltetrazolo[1,5-a]pyridine derivative.
Recommended Reaction Parameters
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Pd₂(dba)₃ (2.5%) | XPhos (10%) | KOtBu | Toluene | 90-110 |
| Pd(OAc)₂ (2%) | RuPhos (4%) | Cs₂CO₃ | Dioxane | 100 |
| BrettPhos Pd G3 (5%) | - (precatalyst) | LHMDS | Dioxane | 90 |
Protocol 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling provides a reliable route to introduce alkynyl functionalities, which are valuable for further derivatization or as structural elements themselves.[14][15]
Expertise & Rationale
This reaction uniquely employs a dual-catalyst system. A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) is essential for activating the terminal alkyne.[14][16][17] An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), serves both as the base and often as the solvent. The reaction is highly sensitive to oxygen, so meticulous degassing is required to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Detailed Step-by-Step Methodology
-
Vessel Preparation : To a dry Schlenk flask under inert atmosphere, add this compound (1.0 eq.), the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Solvent and Reagent Addition : Add the degassed amine solvent (e.g., Et₃N) followed by the terminal alkyne (1.2-2.0 eq.).
-
Reaction : Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours.
-
Monitoring : Monitor progress by TLC or LC-MS.
-
Work-up : Once complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts, followed by a water and brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude material by flash column chromatography to isolate the 6-alkynyl-5-methyltetrazolo[1,5-a]pyridine product.
Recommended Reaction Parameters
| Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Base/Solvent | Temp (°C) |
| PdCl₂(PPh₃)₂ (2-5%) | CuI (5-10%) | Et₃N | 25-50 |
| Pd(PPh₃)₄ (5%) | CuI (10%) | THF/Et₃N (2:1) | 25-60 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Base is not strong enough or has degraded.4. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst or a robust precatalyst.2. Improve degassing procedure (e.g., more vacuum/backfill cycles).3. Use freshly opened base; for Buchwald-Hartwig, ensure anhydrous conditions.4. Increase temperature in 10 °C increments. |
| Formation of Debrominated Starting Material | 1. Presence of water or protic sources.2. Catalyst system promotes hydrodehalogenation. | 1. Ensure all reagents and solvents are anhydrous.2. For Suzuki, try a different ligand or catalyst system. For Buchwald, ensure the base is not too hindered. |
| Side Product from Homocoupling (Suzuki/Sonogashira) | 1. Oxygen contamination.2. (Sonogashira) No copper co-catalyst or inactive copper. | 1. Ensure a completely anaerobic environment.2. Add fresh CuI. |
References
- Application of Tetrazolo[1,5-a]pyridin-8-amine in Medicinal Chemistry - Benchchem. BenchChem.
- This compound - Benchchem. BenchChem.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed. Journal of Medicinal Chemistry.
- Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. National Institutes of Health.
- Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. Molecules.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate - Organic Chemistry Portal. Organic Chemistry Portal.
- (PDF) Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies - ResearchGate. ResearchGate.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. ResearchGate.
- Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed. Chemical Reviews.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
- Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. National Institutes of Health.
- This compound - Sinfoo Biotech. Sinfoo Biochem.
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][5]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC - PubMed Central. Molecules. Available at:
- Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation - Beilstein Archives. Beilstein Archives.
- Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 6-substituted tetrazolo[1,5-c]pyrimidin-5(6H)ones: new modification of 3. Biochemical and Biophysical Research Communications.
- 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed. European Journal of Medicinal Chemistry.
- Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry.
- Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents - PubMed. European Journal of Medicinal Chemistry.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. ResearchGate.
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - ChemRxiv. ChemRxiv.
- Synthesis of Tetrazolo[1,5-a]pyrimidines Derivatives by Using Nanocatalyst of MOF Supported on the Red Soil | Request PDF - ResearchGate. ResearchGate.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. University of Southampton.
- This compound - ChemicalBook. ChemicalBook.
- Diversification of 6‐bromo‐2‐substituted Pyridine Derivatives via Suzuki‐Miyaura Cross‐Coupling | Request PDF - ResearchGate. ResearchGate.
- Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)pyridine-1-oxides as Energetic Materials - DTIC. Defense Technical Information Center.
- The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. ResearchGate.
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed. ChemBioChem.
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Royal Society of Chemistry.
- Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor - ResearchGate. ResearchGate.
- (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. ResearchGate.
- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. ResearchGate.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. National Institutes of Health.
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Atlantis Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound,(CAS# 1257665-09-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the 5-Methyl Group on the Tetrazolo[1,5-a]pyridine Ring
Introduction: Strategic Importance of the Tetrazolo[1,5-a]pyridine Scaffold
The tetrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry and materials science.[1] As a bioisostere for carboxylic acids, the tetrazole moiety enhances metabolic stability and modulates physicochemical properties, making it a valuable component in the design of novel therapeutic agents.[2] The strategic functionalization of substituents on this heterocyclic core is paramount for developing structure-activity relationships (SAR) and optimizing molecular properties.
The 5-methyl group, in particular, serves as a key synthetic handle. Its C(sp³)-H bonds are amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups. This guide provides a comprehensive overview of established and emergent methodologies for the derivatization of the 5-methyl group on the tetrazolo[1,5-a]pyridine ring, offering detailed, field-proven protocols for researchers in drug discovery and organic synthesis. We will explore pathways including radical halogenation, oxidation, and subsequent functionalization via nucleophilic substitution and cross-coupling reactions.
Part 1: Synthesis of the Starting Material: 5-Methyltetrazolo[1,5-a]pyridine
A robust and scalable synthesis of the starting material is the logical inception point for any derivatization campaign. The most common and efficient routes to the tetrazolo[1,5-a]pyridine core involve the reaction of a corresponding 2-halopyridine with an azide source or the cyclization of a pyridine N-oxide.[3][4]
Protocol 1: Synthesis from 2-Chloro-6-methylpyridine
This protocol is based on the well-established reaction of 2-halopyridines with an azide source, in this case, sodium azide, to facilitate the SNAr reaction followed by intramolecular cyclization.
Workflow Diagram: Synthesis of 5-Methyltetrazolo[1,5-a]pyridine
Caption: Workflow for the synthesis of the starting material.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-methylpyridine (1.0 eq), sodium azide (1.5 eq), and anhydrous dimethylformamide (DMF) (approx. 0.5 M concentration).
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. This will precipitate the product and quench any residual azide.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 5-methyltetrazolo[1,5-a]pyridine as a solid.
Part 2: Functionalization of the 5-Methyl Group
The methyl group at the 5-position is the primary site for derivatization. We will focus on two key transformations: radical bromination to install a versatile handle, and direct oxidation to an aldehyde.
A. Radical Bromination of the 5-Methyl Group
The conversion of the 5-methyl group to a 5-(bromomethyl) group is a pivotal first step, creating an electrophilic center for subsequent nucleophilic substitutions and cross-coupling reactions. The use of N-bromosuccinimide (NBS) with a radical initiator is the method of choice.[5][6]
Workflow Diagram: Radical Bromination
Caption: General workflow for benzylic-type bromination.
Protocol 2: Synthesis of 5-(Bromomethyl)tetrazolo[1,5-a]pyridine
This protocol is adapted from a nearly identical system, the bromination of 7-methyltetrazolo[1,5-a]pyridine, and is expected to proceed with high efficiency.[5]
Experimental Protocol:
-
Reaction Setup: To a solution of 5-methyltetrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or benzene (Note: use appropriate safety precautions for these solvents; alternatives like ethyl acetate can be screened), add N-bromosuccinimide (1.0 - 1.1 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (approx. 0.02 eq).
-
Reaction Execution: Heat the mixture to reflux. It is often beneficial to irradiate the flask with a light source (e.g., a 250W sun lamp) to facilitate radical initiation. Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the succinimide byproduct. Filter off the solid and wash it with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude 5-(bromomethyl)tetrazolo[1,5-a]pyridine can often be purified by recrystallization or, if necessary, by flash column chromatography.
Causality and Trustworthiness: The success of this reaction hinges on the selective generation of a benzylic-type radical at the 5-methyl position, which is stabilized by the aromatic ring system. The use of a radical initiator and light ensures the reaction proceeds via the desired radical pathway rather than electrophilic aromatic substitution on the ring. The stoichiometry of NBS is critical; excess NBS can lead to the formation of di-brominated products.
B. Oxidation of the 5-Methyl Group to an Aldehyde
Direct oxidation of the methyl group to an aldehyde provides a valuable synthon for reductive amination, Wittig reactions, and other carbonyl chemistries. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation on methyl-substituted heterocycles.[7][8]
Protocol 3: Synthesis of Tetrazolo[1,5-a]pyridine-5-carbaldehyde
This is a general protocol based on established procedures for the SeO₂ oxidation of activated methyl groups.[9][10]
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend selenium dioxide (1.1 - 1.5 eq) in a solvent mixture, typically aqueous dioxane or another high-boiling polar solvent.
-
Substrate Addition: Add 5-methyltetrazolo[1,5-a]pyridine (1.0 eq) to the suspension.
-
Reaction Execution: Heat the mixture to reflux (typically 90-100 °C) for 4-12 hours. The reaction mixture will turn black as elemental selenium precipitates. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the black selenium precipitate. Wash the Celite pad thoroughly with the reaction solvent or ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting crude aldehyde by flash column chromatography on silica gel.
Expertise & Mechanistic Insight: The Riley oxidation mechanism involves an ene reaction followed by a[4][5]-sigmatropic rearrangement.[8] The choice of solvent is crucial; polar solvents like dioxane or DMSO are required to solubilize the SeO₂. The stoichiometry is important, as excess SeO₂ can potentially lead to over-oxidation to the carboxylic acid.[10]
Part 3: Downstream Derivatization of Functionalized Intermediates
The true utility of the initial functionalization lies in the subsequent reactions that build molecular complexity.
A. Nucleophilic Substitution of 5-(Bromomethyl)tetrazolo[1,5-a]pyridine
The bromo-derivative is an excellent electrophile for SN2 reactions with a wide range of nucleophiles.
Workflow Diagram: Nucleophilic Substitution
Caption: General scheme for SN2 displacement reactions.
Experimental Protocol (General):
-
Reaction Setup: To a solution of the nucleophile (e.g., a phenol, amine, or thiol; 1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.2 eq).
-
Substrate Addition: Stir for 15-30 minutes, then add a solution of 5-(bromomethyl)tetrazolo[1,5-a]pyridine (1.1 eq) dropwise.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water, extract with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.
B. Palladium-Catalyzed Cross-Coupling Reactions
While the 5-(bromomethyl) group can participate in some cross-coupling reactions, it is often more strategic to first convert it to a more suitable coupling partner, for example, by forming a phosphonium salt for Wittig reactions or converting it to an organometallic reagent. Alternatively, if halogenation is performed on the pyridine ring itself (e.g., at the 6- or 8-position), a wide array of Pd-catalyzed cross-couplings can be employed.[2][4]
Table 1: Summary of Derivatization Strategies and Yields
| Starting Material | Reagents & Conditions | Product | Typical Yield | Reference |
| 7-Methyltetrazolo[1,5-a]pyridine | NBS, Benzoyl Peroxide, Benzene, Reflux | 7-(Bromomethyl)tetrazolo[1,5-a]pyridine | Not specified | [5] |
| 2,6-Dimethyl-1,4-dihydropyridine | NBS, Ethyl Acetate | 2,6-Bis(bromomethyl)-1,4-dihydropyridine | 73% | [6] |
| Methylpyridylheteroarene | I₂, DMSO, Microwave | Pyridyl Carbaldehyde | 49-72% | [9] |
| 2,6-Dimethyl-pyran-4-one | SeO₂, Microwave | 2,6-Dicarboxaldehyde-pyran-4-one | 75% | [7] |
| 8-Bromotetrazolo[1,5-a]pyridine | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 8-Aryltetrazolo[1,5-a]pyridine | Good to Excellent | [4] |
Note: Yields are highly substrate-dependent and the provided values are for analogous or related systems.
Conclusion
The derivatization of the 5-methyl group on the tetrazolo[1,5-a]pyridine scaffold offers a powerful avenue for generating novel chemical entities with tailored properties. The protocols outlined herein for radical bromination and oxidation provide reliable methods for creating versatile intermediates. Subsequent nucleophilic substitution and cross-coupling reactions can then be employed to build diverse molecular libraries. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can effectively leverage the 5-methyl group as a strategic linchpin in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
-
Keith, J. M. (2006). A Convenient Synthesis of Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides. The Journal of Organic Chemistry, 71(24), 9540–9543. [Link]
-
PrepChem (2023). Synthesis of A. 7-Bromomethyl tetrazolo[1,5-a]pyridine. [Link]
-
Kluczyk, A., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8031. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Habibi, M., et al. (2012). One-pot Synthesis of 4H-Pyran-4-one Carboxaldehyde Derivatives by Using Selenium Dioxide as a Reusable Oxidant. Asian Journal of Chemistry, 24(11), 5239-5241. [Link]
-
Carrick, J. D., et al. (2021). Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. The Journal of Organic Chemistry, 86(17), 12096–12104. [Link]
-
Wang, P., & Lindsey, J. S. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1858. [Link]
-
ResearchGate (2015). How many equivalents of selenium dioxide are required for oxidation? [Link]
Sources
- 1. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Sonogashira Coupling of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine for Novel Compound Synthesis
Abstract
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a detailed, field-tested protocol for the Sonogashira coupling of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine with terminal alkynes. The tetrazolo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry, often serving as a bioisostere for carboxylic acids and appearing in various biologically active molecules.[3] The bromine at the 6-position provides a reactive handle for introducing molecular diversity via cross-coupling reactions.[3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, optimization strategies, and troubleshooting advice to ensure successful synthesis.
The Sonogashira Coupling: Mechanism and Key Parameters
The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to forge a bond between a terminal alkyne and an aryl or vinyl halide.[1] Its power lies in its reliability and tolerance for a wide range of functional groups, often proceeding under mild conditions.[1][4]
Mechanism: The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the tetrazolopyridine substrate.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Caption: A simplified diagram of the Sonogashira catalytic cycle.
Causality Behind Component Selection:
-
Palladium Catalyst: A Pd(0) source is required to initiate the catalytic cycle. While Pd(PPh₃)₄ is a common choice, Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more stable to air and moisture and are readily reduced to the active Pd(0) species in situ.[6] The choice of phosphine ligands can significantly influence reaction efficiency.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the deprotonation of the terminal alkyne and forms the crucial copper acetylide intermediate, which accelerates the transmetalation step.[7] While copper-free versions exist, the classic Pd/Cu system is robust for many substrates, including bromo-pyridines.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves two primary roles: deprotonating the terminal alkyne to form the acetylide and neutralizing the H-Br generated during the reaction.[6]
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or ethereal solvents like Tetrahydrofuran (THF) are commonly used. The choice depends on substrate solubility and the required reaction temperature. Anhydrous and anaerobic (oxygen-free) conditions are critical to prevent catalyst decomposition (formation of palladium black) and undesirable alkyne homocoupling (Glaser coupling).[6][7]
The Substrate: this compound
The substrate, this compound (CAS: 1257665-09-0), is a heterocyclic building block with several key features.[3][9][10] The fused tetrazole-pyridine ring system is electron-deficient, which can influence the reactivity of the C-Br bond. The bromine atom at the 6-position is analogous to a bromo-substituent on a standard pyridine ring, making it a suitable electrophile for the oxidative addition step in the Sonogashira coupling.[3][11] The reactivity order for aryl halides in this reaction is generally I > OTf > Br > Cl.[5][6] As a bromide, this substrate is typically more reactive than a corresponding chloride but may require heating to achieve a reasonable reaction rate.[6]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with phenylacetylene as a model terminal alkyne.
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier | Notes |
| This compound | 1257665-09-0 | >97% | Commercial Source | Store at -20°C[3] |
| Phenylacetylene | 536-74-3 | >98% | Commercial Source | Purify by distillation if necessary. |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 99% | Commercial Source | Air-stable precatalyst. |
| Copper(I) Iodide (CuI) | 7681-65-4 | >98% | Commercial Source | Use a fresh bottle; can degrade over time. |
| Triethylamine (Et₃N) | 121-44-8 | >99% | Commercial Source | Distill from CaH₂ and store over KOH. |
| Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Commercial Source | Use a freshly opened bottle or degassed solvent. |
| Ethyl Acetate | 141-78-6 | ACS Grade | Commercial Source | For work-up and chromatography. |
| Hexanes | 110-54-3 | ACS Grade | Commercial Source | For chromatography. |
Equipment Setup
-
Two-neck round-bottom flask (Schlenk flask recommended)
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle with temperature controller
-
Syringes and needles for liquid transfer
-
Standard glassware for work-up (separatory funnel, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble the oven-dried Schlenk flask with a stir bar and condenser under a positive flow of nitrogen or argon. Maintain the inert atmosphere throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 213 mg), Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg, 3 mol%), and Copper(I) Iodide (0.05 mmol, 9.5 mg, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed DMF (5 mL) via syringe. Stir the mixture to form a suspension.
-
Base and Alkyne Addition: Add triethylamine (3.0 mmol, 0.42 mL) via syringe, followed by the dropwise addition of phenylacetylene (1.2 mmol, 0.13 mL).
-
Reaction Conditions: Heat the reaction mixture to 80-100°C. The color of the mixture will typically darken. Rationale: Aryl bromides often require elevated temperatures to facilitate the rate-limiting oxidative addition step.[6][12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The reaction is generally complete within 3-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 6-phenylethynyl-5-methyltetrazolo[1,5-a]pyridine.
Protocol Optimization and Troubleshooting
The success of a Sonogashira coupling can be sensitive to several parameters. If the reaction is sluggish or fails, consider the following systematic adjustments.
| Problem | Possible Cause | Suggested Solution |
| No or Low Yield | 1. Inactive Catalyst | 1. Use a fresh batch of palladium catalyst and CuI. Ensure proper storage under an inert atmosphere.[6] |
| 2. Poor Quality Reagents/Solvents | 2. Use anhydrous, degassed solvents. Purify the alkyne and amine base by distillation if necessary.[13] | |
| 3. Insufficient Temperature | 3. For aryl bromides, temperatures of 80-100°C are often required.[12] If using THF, consider switching to a higher-boiling solvent like DMF or toluene. | |
| Formation of Black Ppt | Palladium black formation (catalyst decomposition) | This can be caused by oxygen contamination or high temperatures. Ensure the system is thoroughly degassed. Some anecdotal evidence suggests THF may promote Pd black formation more than other solvents.[6][13] |
| Alkyne Homocoupling | Presence of oxygen (Glaser coupling); reaction is too slow, allowing side reactions to occur. | 1. Rigorously degas all solvents and reagents.[6] 2. Consider a copper-free protocol if homocoupling is a persistent issue. This may require different ligands (e.g., bulky phosphines) or conditions.[8] 3. Slow addition of the alkyne can sometimes minimize homocoupling.[14] |
Experimental Workflow Summary
The entire process, from preparation to final product, can be visualized as a linear workflow.
Caption: General experimental workflow for Sonogashira coupling.
Safety Precautions
-
Palladium and Copper Salts: Handle in a well-ventilated fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF is a reproductive toxin. Triethylamine is corrosive and flammable. Handle these liquids with care in a fume hood.
-
Alkynes: Phenylacetylene is flammable. Some terminal alkynes can be volatile.
-
Inert Atmosphere: Exercise caution when working with inert gas lines and Schlenk techniques.
References
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Semantic Scholar. (n.d.). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Nikpassand, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6898-6921. [Link]
-
Sreedevi, A., & Reddy, M. S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5198-5221. [Link]
-
Laha, J. K., & Cuny, G. D. (2008). Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Synthesis, 2008(24), 4002-4006. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
-
DTIC. (n.d.). Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)pyridine-1-oxides as Energetic Materials. [Link]
-
Da Silva, J. F., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
-
Organic Chemistry Portal. Synthesis of tetrazolo[1,5-a]pyridines. [Link]
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
-
Sinfoo Biotech. (n.d.). This compound. [Link]
-
PubMed. (1992). Synthesis of 6-substituted tetrazolo[1,5-c]pyrimidin-5(6H)ones: new modification of 3'-azido-3'-deoxythymidine. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. This compound,(CAS# 1257665-09-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. This compound CAS#: 1257665-09-0 [m.chemicalbook.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
The Strategic Application of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of oncology and inflammatory disease research, the quest for potent and selective kinase inhibitors remains a paramount objective. Within the medicinal chemist's arsenal, certain heterocyclic structures have earned the designation of "privileged scaffolds" due to their recurring presence in bioactive molecules and their ability to interact with multiple biological targets. The tetrazolo[1,5-a]pyridine core is one such scaffold, prized for its unique electronic and steric properties that facilitate critical binding interactions within the ATP-binding pocket of various kinases.[1] This guide provides an in-depth exploration of a key building block, 6-Bromo-5-methyltetrazolo[1,5-a]pyridine , and its strategic application in the synthesis of novel kinase inhibitors. The presence of a bromine atom at the 6-position offers a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the systematic elaboration of the core structure to achieve desired potency and selectivity.[2]
Application Notes: Rationale for Kinase Inhibitor Synthesis
The design of kinase inhibitors often revolves around establishing key interactions with the hinge region of the kinase domain, a flexible loop that connects the N- and C-lobes of the enzyme. The tetrazolo[1,5-a]pyridine moiety is an excellent bioisostere of the adenine ring of ATP and can form crucial hydrogen bonds with the kinase hinge. The strategic placement of substituents on this core allows for the optimization of binding to adjacent hydrophobic pockets, leading to enhanced potency and selectivity.
This compound is a particularly valuable starting material for the synthesis of Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif is flipped. This mode of inhibition often leads to greater selectivity compared to Type I inhibitors that target the active "DFG-in" conformation. The synthesis of such inhibitors typically involves the introduction of a larger, often hydrophobic, moiety that can occupy the allosteric pocket created in the DG-out conformation.
The bromine atom at the 6-position of this compound serves as a key reactive site for introducing this diversity. Two of the most powerful reactions in the medicinal chemist's toolkit for this purpose are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.[3][4] These palladium-catalyzed reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, under relatively mild conditions and with broad functional group tolerance.[5]
A common strategy for synthesizing Type II kinase inhibitors from this starting material involves a two-step sequence:
-
Suzuki-Miyaura Coupling: To introduce an aryl or heteroaryl group at the 6-position. This group can be further functionalized to interact with the solvent-exposed region of the kinase.
-
Buchwald-Hartwig Amination: To couple an aniline or other amine to the newly introduced aryl group (if it contains a suitable halide) or to a different position on the core if the starting material is appropriately modified. This aniline moiety is often designed to occupy the hydrophobic allosteric pocket.
The methyl group at the 5-position can also play a role in modulating the compound's properties, potentially influencing solubility, metabolic stability, and binding interactions through steric effects.
Experimental Workflows and Protocols
The following protocols are generalized procedures for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Synthetic Workflow Overview
Caption: General synthetic workflow for kinase inhibitor synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[6]
Materials:
| Reagent | CAS Number | Supplier | Notes |
| This compound | 1257665-09-0 | BenchChem | Starting material |
| Arylboronic Acid | Variable | Various | e.g., 4-methoxyphenylboronic acid |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) | 95464-05-4 | Various | Palladium pre-catalyst |
| Potassium Carbonate (K2CO3) | 584-08-7 | Various | Base |
| 1,4-Dioxane | 123-91-1 | Various | Anhydrous solvent |
| Water | 7732-18-5 | N/A | Degassed |
| Ethyl Acetate | 141-78-6 | Various | For workup |
| Brine | N/A | N/A | Saturated NaCl solution |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | Various | Drying agent |
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 5 mol%), and K2CO3 (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the vial with nitrogen or argon gas three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the vial via syringe.
-
Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-5-methyltetrazolo[1,5-a]pyridine derivative.
Protocol 2: Buchwald-Hartwig Amination of a 6-Aryl-Halide Intermediate
This protocol outlines a general procedure for the palladium-catalyzed amination of a 6-(haloaryl)-5-methyltetrazolo[1,5-a]pyridine intermediate with an aniline derivative.[7]
Materials:
| Reagent | CAS Number | Supplier | Notes |
| 6-(Haloaryl)-5-methyltetrazolo[1,5-a]pyridine | Synthesized | N/A | Intermediate from Protocol 1 |
| Aniline Derivative | Variable | Various | e.g., 3-chloroaniline |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 51364-51-3 | Various | Palladium pre-catalyst |
| Xantphos | 161265-03-8 | Various | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Various | Base |
| Toluene | 108-88-3 | Various | Anhydrous solvent |
| Ethyl Acetate | 141-78-6 | Various | For workup |
| Brine | N/A | N/A | Saturated NaCl solution |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | Various | Drying agent |
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add the 6-(haloaryl)-5-methyltetrazolo[1,5-a]pyridine intermediate (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), NaOtBu (1.4 mmol, 1.4 equiv), Xantphos (0.04 mmol, 4 mol%), and Pd2(dba)3 (0.02 mmol, 2 mol%) to an oven-dried reaction vial.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired final kinase inhibitor.
Data Presentation: Representative Kinase Inhibitors
The tetrazolo[1,5-a]pyridine and related pyrazolopyridine scaffolds are present in numerous potent kinase inhibitors. The table below showcases some examples, illustrating the therapeutic potential of this heterocyclic system.
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| 1 | [1][7][8]triazolo[1,5-a]pyridine | VEGFR2 | <10 | [9] |
| 2 | Pyrazolo[1,5-a]pyridine | RET | <50 | [10] |
| 3 | Pyrazolo[3,4-d]pyrimidine | RET | <20 | [11] |
| 4 | Pyrazolo[1,5-a]pyrimidine | Pim-1 | <100 | [12] |
Relevant Signaling Pathway: VEGFR2
Many kinase inhibitors derived from heterocyclic scaffolds, such as the one discussed, target receptor tyrosine kinases (RTKs) like VEGFR2, which are crucial in angiogenesis (the formation of new blood vessels), a hallmark of cancer.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Troubleshooting Guide for Cross-Coupling Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Poor quality reagents or solvents; Suboptimal temperature or base. | Use a pre-catalyst; Ensure an inert atmosphere; Screen different temperatures and bases (e.g., Cs2CO3, K3PO4); Use anhydrous, degassed solvents. |
| Side Reactions | Debromination of starting material; Homocoupling of boronic acid. | Use a milder base; Lower the reaction temperature; Use a different ligand that promotes reductive elimination over side reactions. |
| Difficult Product Purification | Unreacted starting materials; Catalyst residues. | Ensure the reaction goes to completion by monitoring with TLC/LC-MS; Use a scavenger resin to remove palladium residues; Optimize chromatography conditions. |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel kinase inhibitors. Its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust platform for generating diverse chemical libraries. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this powerful scaffold in their pursuit of new and effective therapies for cancer and other diseases driven by aberrant kinase activity.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-5-methyltetrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your experimental design.
The Suzuki coupling of this compound presents a unique set of challenges. The substrate is an electron-deficient heteroaromatic bromide containing multiple Lewis-basic nitrogen atoms. This combination can lead to difficulties such as slow oxidative addition and catalyst inhibition or deactivation, often resulting in low to non-existent yields of the desired product.[1][2] This guide addresses the most common failure modes in a question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My reaction shows very low conversion, with a significant amount of unreacted this compound remaining. What is the likely cause?
This is the most common issue and typically points to a problem with the catalytic cycle's initiation—the oxidative addition step—or overall catalyst activity.
Causality: The tetrazolo[1,5-a]pyridine core is electron-deficient and contains multiple nitrogen atoms that can coordinate to the palladium center. This coordination can poison the catalyst, preventing it from entering the catalytic cycle.[1][2] Furthermore, while electron-withdrawing groups can sometimes accelerate oxidative addition, the strong coordination of the heterocycle to the Pd(0) center can be the overriding, inhibitory factor.[3]
Troubleshooting Strategies:
-
Evaluate Your Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For electron-deficient and sterically hindered substrates, a more robust catalyst system is required.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote a high concentration of the active monoligated palladium species, and accelerate the rate-determining oxidative addition step.[4][5]
-
Recommended Ligands: SPhos, XPhos, or RuPhos.
-
-
Catalyst Source: Use a pre-formed palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G2). These are often more efficient and reproducible than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[6][7]
-
-
Increase Reaction Temperature: If catalyst inhibition is the primary issue, providing more thermal energy can sometimes overcome the activation barrier for oxidative addition. However, be cautious, as excessive heat can promote side reactions. Monitor temperatures between 80-110 °C.[8]
Q2: My main byproduct is the debrominated starting material (5-methyltetrazolo[1,5-a]pyridine). How can I prevent this?
The formation of a debrominated (or hydrodehalogenated) byproduct is a classic sign that the transmetalation step is too slow compared to competing side reactions.
Causality: After oxidative addition, an Ar-Pd(II)-Br intermediate is formed. If this intermediate does not quickly undergo transmetalation with the activated boronic acid/ester, it can react with trace water, solvent molecules, or base to undergo reduction, leading to the debrominated product.[6] Nitrogen-rich heterocycles can exacerbate this by slowing down the crucial transmetalation step.[9]
Troubleshooting Strategies:
-
Optimize the Base: The base is critical for activating the boronic acid for transmetalation.[3][10]
-
Weak Bases (e.g., Na₂CO₃): May not be strong enough to form the reactive boronate species efficiently, leading to slow transmetalation.
-
Strong Bases (e.g., NaOH, NaOMe): Can promote hydrolysis of the boronic acid and the substrate.
-
Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide the right balance of reactivity and compatibility for challenging heterocyclic couplings.[11][12] They are effective in promoting transmetalation without causing excessive side reactions.
-
-
Consider Boronate Esters: Boronic acids, especially heteroaryl ones, are susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[13] Using a more stable boronate ester, such as a pinacol ester, can sometimes prevent this decomposition and ensure a sufficient concentration of the coupling partner is available for transmetalation.[14]
-
Solvent System: Ensure your solvents are thoroughly degassed. Oxygen can degrade the phosphine ligands and the palladium catalyst. While aqueous conditions are common, for refractory cases, anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) in a solvent like THF or dioxane can be highly effective.[13]
Q3: I am seeing homocoupling of my boronic acid. What causes this and how can I minimize it?
Homocoupling (e.g., Ar-Ar from Ar-B(OH)₂) suggests that the oxidative addition to your this compound is slow, allowing the palladium catalyst to react with the boronic acid species instead.
Causality: This side reaction is favored when the oxidative addition step is sluggish. The palladium catalyst can undergo side cycles involving two molecules of the organoboron reagent, particularly in the presence of oxygen.[7]
Troubleshooting Strategies:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. This is the most critical factor in preventing homocoupling.
-
Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents). Using a large excess can drive the homocoupling pathway.
-
Revisit Ligand Choice: As with low conversion issues, a bulky, electron-rich ligand that accelerates oxidative addition will inherently disfavor the competing homocoupling pathway.[4][5]
Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle and Failure Points
The following diagram illustrates the catalytic cycle and highlights the key steps where troubleshooting is often required for the coupling of this compound.
Caption: Suzuki catalytic cycle with potential failure points for challenging substrates.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Recommended Protocol and Conditions
Based on literature for challenging, nitrogen-rich heterocycles, the following protocol provides a robust starting point.[1][6][11][12]
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G3 (or SPhos Pd G2) | Highly active, air-stable precatalyst ensures reliable initiation. |
| Catalyst Loading | 1-3 mol % | Sufficient to drive the reaction without being excessive. |
| Ligand | XPhos (or SPhos) | Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination. |
| Ligand:Pd Ratio | 1.5:1 to 2:1 | Ensures sufficient ligand is present to stabilize the catalyst. |
| Base | K₃PO₄ or Cs₂CO₃ (3 equivalents) | Strong, non-nucleophilic bases effective for transmetalation with minimal side reactions. |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | Slight excess drives the reaction to completion. |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | Common solvent systems that balance solubility and reactivity. Must be degassed. |
| Temperature | 90 - 110 °C | Provides sufficient energy to overcome activation barriers. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst and ligand degradation. |
Step-by-Step Experimental Protocol
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.) and any additional ligand if required. Add this to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe. The reaction concentration should typically be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
By systematically addressing the potential failure points related to catalyst activity, transmetalation efficiency, and reaction conditions, you can significantly improve the yield and reproducibility of the Suzuki coupling for this challenging substrate.
References
-
Tamba, S., et al. (2022). Tetrazolo[1,5-a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Organic Letters, 24(21), 3792-3796. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4853. Available at: [Link]
-
Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(19), 7818-7821. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11871-11883. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Role of the Boronic Ester in the Suzuki–Miyaura Reaction. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Chemistry LibreTexts (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
YouTube (ChemOrgChem) (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Available at: [Link]
-
Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross‐Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Available at: [Link]
-
Tamba, S., et al. (2022). Tetrazolo[1,5-a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Organic Letters, 24(21), 3792-3796. Available at: [Link]
-
PubMed (2022). Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Available at: [Link]
-
YouTube (Andrew Norris) (2018). The Suzuki reaction. Available at: [Link]
-
Iqbal, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5192. Available at: [Link]
-
Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate (2011). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
-
PubMed (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Available at: [Link]
-
YouTube (Andrew Norris) (2018). The Suzuki reaction. Available at: [Link]
-
ResearchGate (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available at: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst and Ligand Systems for Cross-Coupling of Bromopyridines
Welcome to the technical support center for the cross-coupling of bromopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. The inherent electronic properties and coordinating ability of the pyridine ring can present unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My Suzuki-Miyaura coupling reaction of a 2-bromopyridine is giving very low yield, and I'm recovering mostly starting material. What's happening and how can I fix it?
A1: This is a classic issue often referred to as the "2-pyridyl problem". The primary culprit is the Lewis basic nitrogen atom at the 2-position of the pyridine ring. This nitrogen can coordinate to the palladium center, effectively acting as an inhibitor and shutting down the catalytic cycle.[1][2][3]
Root Cause Analysis & Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind strongly to the palladium catalyst, preventing it from participating in the catalytic cycle.[1][2]
-
Solution 1: Employ Bulky, Electron-Rich Ligands. The use of sterically demanding phosphine ligands is paramount. Ligands like SPhos, RuPhos, and XPhos are designed to create a bulky coordination sphere around the palladium atom.[1] This steric hindrance physically blocks the pyridine nitrogen from coordinating to the metal center, thus preserving the catalyst's activity.[2] The electron-rich nature of these ligands also promotes the rate-limiting oxidative addition and the final reductive elimination steps.[4][5]
-
Solution 2: Use Pre-formed Catalysts (Precatalysts). Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, using well-defined precatalysts (e.g., SPhos G3, XPhos G3) can lead to more consistent and active catalytic systems.[1] These precatalysts are designed for controlled activation and can be more resilient to inhibition.
-
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium complex, can be sluggish for electron-deficient pyridyl systems.
-
Solution 3: Judicious Choice of Base and Solvent. The base plays a crucial role in activating the boronic acid.[2] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate.[1][2] Ensure the base is finely powdered to maximize its surface area. A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[2]
-
Workflow for Troubleshooting Low Yield with 2-Bromopyridine:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions of 2-bromopyridines.
Q2: I am observing a significant amount of debrominated pyridine as a byproduct in my cross-coupling reaction. What causes this side reaction, and how can I minimize it?
A2: The formation of a debrominated pyridine product is a result of a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture instead of with your desired coupling partner.[1]
Sources of Hydride and Prevention Strategies:
-
Impurities in Reagents: Solvents (like isopropanol), amines, or the boronic acid itself can contain or generate hydride species.
-
Prevention: Use high-purity, dry solvents and reagents. Ensure your boronic acid is stored properly to prevent degradation.[1]
-
-
Base-Promoted Decomposition: Certain bases, especially in combination with specific solvents or at high temperatures, can generate hydride sources.
-
Slow Transmetalation/Reductive Elimination: If the desired coupling steps are slow, the palladium-aryl intermediate has a longer lifetime, increasing the probability of reacting with trace hydride sources.
-
Prevention: Optimize your catalyst and ligand system to accelerate the productive catalytic cycle. A more active catalyst will favor the desired cross-coupling pathway over hydrodehalogenation.
-
Summary of Strategies to Minimize Hydrodehalogenation:
| Strategy | Rationale |
| Use High-Purity Reagents | Minimizes external sources of hydride impurities.[1] |
| Choose a Weaker Inorganic Base | Avoids base-promoted generation of hydride species.[1] |
| Employ a Water-Containing Solvent System | Can suppress the hydrodehalogenation pathway.[1] |
| Optimize Catalyst/Ligand | A faster catalytic cycle outcompetes the side reaction. |
Q3: My Buchwald-Hartwig amination of a bromopyridine is sluggish or has stalled. What are the likely causes?
A3: Similar to the Suzuki coupling, catalyst inhibition by the pyridine nitrogen is a primary suspect, especially with 2-bromopyridines.[1] However, in Buchwald-Hartwig amination, the amine coupling partner itself can also act as a ligand and deactivate the catalyst.[1]
Troubleshooting Steps:
-
Ligand Selection is Critical: The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is often essential.[1][6][7] These ligands are designed to be sterically imposing, preventing both the pyridine nitrogen and the amine nucleophile from overly coordinating to the palladium and inhibiting its activity.[1]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile.[7] Sodium tert-butoxide (NaOtBu) is a common choice. For more challenging or base-sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be very effective.[6][7]
-
Catalyst Choice: As with Suzuki couplings, using pre-formed palladium catalysts can provide more active and reproducible results compared to generating the active Pd(0) species in situ.[1][7]
-
Solvent and Temperature: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. If the reaction is sluggish, a moderate increase in temperature can sometimes be beneficial, but be mindful of potential side reactions.[8]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my bromopyridine cross-coupling?
A1: The choice of ligand is arguably the most critical parameter for success. The ideal ligand must balance steric and electronic properties to promote the desired reaction while preventing catalyst deactivation.[9][10][11]
-
For 2-Bromopyridines: Prioritize sterically bulky, electron-donating monophosphine ligands. The Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard here. Their bulkiness shields the palladium center from the inhibitory pyridine nitrogen.[1][2]
-
For 3- and 4-Bromopyridines: These isomers are generally less challenging as the nitrogen atom is further from the reaction site and its inhibitory effect is diminished. While bulky ligands are still often effective, other ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or even triphenylphosphine (PPh₃) can sometimes be successful, particularly with more reactive coupling partners.[12] However, starting with a robust biarylphosphine ligand is often a good general strategy.
Ligand Selection Decision Tree:
Caption: A decision-making guide for initial ligand selection based on the bromopyridine isomer.
Q2: What is the general catalytic cycle for a palladium-catalyzed cross-coupling reaction?
A2: Most palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, proceed through a common three-step catalytic cycle involving a Pd(0)/Pd(II) redox couple.[13][14][15]
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst reacts with the bromopyridine (R-X), breaking the carbon-bromine bond and forming a new Pd(II) complex. This is often the rate-limiting step of the cycle.[16][17]
-
Transmetalation (for Suzuki): The organoboron reagent (R'-M) exchanges its organic group with the halide on the palladium center. This step requires activation by a base.[14][16] For Buchwald-Hartwig, this step involves coordination of the amine followed by deprotonation to form a palladium amide complex.[18]
-
Reductive Elimination: The two organic fragments (R and R') on the Pd(II) center couple to form the new C-C or C-N bond, releasing the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[13][17]
The Catalytic Cycle:
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Q3: Can I use aryl chlorides or triflates instead of bromides?
A3: Yes, but the reactivity generally follows the order: Iodides > Triflates > Bromides > Chlorides. Aryl chlorides are significantly less reactive than bromides due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[19] To successfully couple chloropyridines, you will typically need a more active catalyst system, which means more electron-rich and bulky ligands (like the Buchwald-type ligands), and potentially higher reaction temperatures or longer reaction times.[19][20]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-bromopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).[2]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][2]
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio) via syringe.[2] In a separate vial under an inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂ at 2-5 mol% or a suitable precatalyst) and transfer this to the main reaction flask.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[1][21]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
References
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize Foundation. [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. National Institutes of Health. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Syntheses. [Link]
-
Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. [Link]
-
Functionalization of pyridines. ResearchGate. [Link]
-
Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Royal Society of Chemistry. [Link]
-
A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. ResearchGate. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Utrecht University. [Link]
-
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. National Institutes of Health. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health. [Link]
-
Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. ACS Publications. [Link]
-
Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. PubMed. [Link]
-
Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. ACS Publications. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. National Institutes of Health. [Link]
-
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. ACS Publications. [Link]
-
Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Royal Society of Chemistry. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Effects of Intraligand Electron Delocalization, Steric Tuning, and Excited-State Vibronic Coupling on the Photophysics of. Michigan State University. [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nobelprize.org [nobelprize.org]
- 17. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Synthesis of 6-Aryl-5-methyltetrazolo[1,5-a]pyridine
Welcome to the technical support guide for the synthesis of 6-aryl-5-methyltetrazolo[1,5-a]pyridine. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs) & Core Synthetic Challenges
This section addresses the most common issues encountered during the synthesis of 6-aryl-5-methyltetrazolo[1,5-a]pyridines.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis typically stem from three primary sources: incomplete reaction, competing side reactions, or product degradation.
-
Incomplete Reaction: The cyclization of the intermediate azide is often the rate-limiting step. Ensure your reaction is running for a sufficient duration and at an optimal temperature. Traditional methods using sodium azide often require high temperatures, which can be detrimental.[1][2] Modern methods using trimethylsilyl azide (TMSN₃) with a fluoride source like tetrabutylammonium fluoride (TBAF) often provide higher conversion under milder conditions (e.g., 85 °C).[1]
-
Azide-Tetrazole Equilibrium: The most significant competing reaction is the equilibrium between the desired tetrazolo[1,5-a]pyridine product and its isomeric open-chain form, 2-azido-6-aryl-5-methylpyridine.[3] Depending on the solvent, temperature, and the electronic nature of the aryl group, a significant portion of your product may exist as the azide isomer in solution, which can complicate isolation and reduce the yield of the desired crystalline tetrazole.[3][4]
-
Starting Material Quality: The purity of the precursor, typically a 2-halo-6-aryl-5-methylpyridine, is critical. Halogen-metal exchange or other coupling side products from its synthesis can introduce impurities that interfere with the reaction.
Q2: My NMR spectrum is complex, showing duplicate peaks for the methyl and aryl groups. Am I looking at an impurity?
A2: Not necessarily. You are most likely observing the azide-tetrazole equilibrium in your NMR solvent.[3] The fused tetrazole ring and the open-chain azide are distinct chemical species that can coexist in solution, leading to two different sets of NMR signals.
Causality: This equilibrium is highly sensitive to the environment.
-
Solvent Polarity: More polar solvents, such as DMSO-d₆, tend to stabilize the more polar tetrazole form, shifting the equilibrium towards the desired product. In less polar solvents like CDCl₃, the azide form may be more prominent.[3]
-
Substituent Effects: The electronic nature of the 6-aryl group influences the equilibrium. Electron-withdrawing groups on the aryl ring can favor the tetrazole form.[5]
-
Temperature: The equilibrium is also temperature-dependent. Variable temperature (VT) NMR studies can be an excellent tool to confirm this phenomenon.
To confirm, try acquiring the NMR spectrum in a different, more polar solvent (e.g., DMSO-d₆) and observe if the ratio of the two species changes.[3]
Q3: How can I minimize the formation of the 2-azidopyridine isomer or shift the equilibrium to favor the tetrazole product?
A3: While the equilibrium is an intrinsic property, you can manipulate the conditions to favor the tetrazole form, especially during workup and purification.
-
Solvent Choice for Crystallization: Since the tetrazole form is generally more stable and crystalline in the solid state, crystallization is a powerful tool.[4] Attempt to crystallize your product from a solvent system that favors the tetrazole. A moderately polar solvent where the tetrazole has lower solubility upon cooling is often a good starting point.
-
Temperature Control: Cooling the solution during crystallization will typically shift the equilibrium towards the more thermodynamically stable tetrazole isomer.
-
pH Adjustment (Aqueous Workup): While not a primary driver for this specific equilibrium, ensuring a neutral or slightly acidic pH during aqueous workup can prevent side reactions involving the azide moiety, which can be sensitive to strongly basic or acidic conditions.
Q4: I am attempting a subsequent reaction, like a copper-catalyzed cross-coupling, and I'm getting a complex mixture of byproducts. What's happening?
A4: The presence of the 2-azidopyridine isomer is the likely culprit. The azide functional group is highly reactive in the presence of copper(I) catalysts, readily undergoing a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction if any terminal alkynes are present as impurities or reagents.[5][6][7] This can lead to the formation of unwanted 1,2,3-triazole byproducts.[7]
Troubleshooting Strategy:
-
Purify Rigorously: Ensure your starting 6-aryl-5-methyltetrazolo[1,5-a]pyridine is fully converted to the solid-state tetrazole form and purified away from any residual azide isomer before subjecting it to copper catalysis.
-
Catalyst Choice: If possible for your desired transformation, explore alternative metal catalysts (e.g., Palladium, Nickel) that are less likely to activate the azide group.
Section 2: Troubleshooting Workflow & In-Depth Guides
This section provides structured approaches to diagnose and solve common synthetic problems.
Guide 2.1: Diagnosing and Managing Low Reaction Yield
This guide provides a logical workflow to identify the root cause of low product yield.
Caption: Troubleshooting workflow for low yield.
Guide 2.2: Understanding the Key Side Reaction: Azide-Tetrazole Equilibrium
The valence isomerization between the fused tetrazole ring and the open-chain 2-azido isomer is the most critical side reaction to control.
Caption: The dynamic equilibrium between the tetrazole and azide isomers.
Mechanistic Insight: This is a reversible electrocyclic reaction. The pyridine nitrogen's lone pair attacks the internal nitrogen of the azide group, leading to ring closure and formation of the tetrazole. The stability of the resulting fused aromatic system is a major driving force. However, the process is reversible, and factors like solvent interaction and temperature can provide enough energy to overcome the barrier for ring-opening.[3]
Section 3: Key Protocols
Protocol 3.1: Optimized Synthesis of 6-Aryl-5-methyltetrazolo[1,5-a]pyridine
This protocol is based on the efficient conversion of 2-halopyridines using TMSN₃ and TBAF, which generally offers higher yields and milder conditions than older methods.[1][8]
-
Reagent Preparation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-chloro- or 2-bromo-6-aryl-5-methylpyridine (1.0 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) or Dioxane (approx. 0.2 M concentration).
-
Add tetrabutylammonium fluoride hydrate (TBAF·xH₂O) (1.5 equiv).
-
Carefully add trimethylsilyl azide (TMSN₃) (1.5 equiv) via syringe. Caution: Azides are toxic and potentially explosive. Handle in a well-ventilated fume hood with appropriate PPE.[2]
-
-
Reaction:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water with stirring.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Alternatively, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) is often effective and helps to isolate the pure tetrazole isomer.
-
Protocol 3.2: Characterizing and Quantifying the Azide-Tetrazole Equilibrium
-
Solvent Screen by ¹H NMR:
-
Dissolve an accurately weighed sample of the purified product in CDCl₃ and acquire a quantitative ¹H NMR spectrum.
-
Clean the NMR tube and repeat the process using the same sample mass but with DMSO-d₆ as the solvent.
-
Compare the integrals of a well-resolved peak (e.g., the 5-methyl singlet) for both species in each spectrum. This will reveal the equilibrium ratio in different solvent environments.[3]
-
-
Variable Temperature (VT) NMR:
-
In a suitable solvent (e.g., Toluene-d₈ or DMSO-d₆), acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25 °C up to 100 °C in 10-15 °C increments).
-
Observe the coalescence of the peaks for the two isomers or a shift in their integration ratio, which provides definitive evidence of a dynamic equilibrium.
-
Section 4: Data Summary
The choice of azide source and reaction conditions significantly impacts the outcome.
| Starting Material | Azide Source | Catalyst/Additive | Temp. (°C) | Typical Yield (%) | Reference |
| 2-Halopyridine | NaN₃ | (None) | >100 | 40-70 | [9] |
| 2-Halopyridine | TMSN₃ | TBAF·xH₂O | 85 | 80-95 | [1] |
| Pyridine N-oxide | DPPA | Pyridine | 100-120 | 75-90 | [10][11] |
| DPPA = Diphenylphosphoryl azide |
References
-
Keith, J. M. (2006). A Simple, Convenient Synthesis of Tetrazolo[1,5-a]pyridines and -quinolines. The Journal of Organic Chemistry. [Link]
-
da Silva, J. B. P., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry. [Link]
-
Sirakanyan, S., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. PubMed. [Link]
-
ResearchGate. (2017). Scheme that illustrate the mechanism of tetrazolo[1,5-a]pyrimidines formation. [Link]
-
de Oliveira, C. S. A., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. [Link]
-
ACS Publications. Tetrazolo[1,5-a]pyridines and furazano[4,5-b]pyridine 1-oxides. The Journal of Organic Chemistry. [Link]
-
Sci-Hub. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Synthesis. [Link]
-
PubMed. (2022). Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. [Link]
-
Kleitz, F., et al. (2019). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. PMC - NIH. [Link]
Sources
- 1. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 4. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. researchgate.net [researchgate.net]
- 7. Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sci-hub.se [sci-hub.se]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 6-Substituted Tetrazolo[1,5-a]pyridine Products
Welcome to the Technical Support Center for the purification of 6-substituted tetrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of nitrogen-containing heterocycles.
The unique structural features of tetrazolo[1,5-a]pyridines, particularly the well-documented azide-tetrazole tautomerism, introduce specific complexities into their purification. This resource aims to demystify these challenges by providing not just procedural steps, but also the underlying chemical principles that govern the success of your purification strategy.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and misconceptions encountered during the purification of 6-substituted tetrazolo[1,5-a]pyridines.
Q1: My NMR or IR spectrum shows a peak characteristic of an azide. Is my product impure?
A1: Not necessarily. The presence of a peak corresponding to an azide functional group is a well-documented characteristic of this class of compounds. Tetrazolo[1,5-a]pyridines can exist in equilibrium with their valence tautomer, the corresponding 2-azidopyridine.[1] This ring-chain tautomerism is influenced by several factors:
-
Substituents: The electronic nature of the substituent at the 6-position (and other positions) can shift the equilibrium.
-
Solvent: The equilibrium position is often solvent-dependent. For instance, some derivatives may exist predominantly as the tetrazole in the solid state but show a significant population of the azide tautomer in solution (e.g., in CDCl₃ or DMSO-d₆).[1]
-
Temperature and Physical State: The equilibrium can also be affected by temperature and whether the sample is in a solid or solution state.[1]
For example, the Fourier-transform infrared (FTIR) spectrum of 4,6-dinitrotetrazolo[1,5-a]pyridine in an acetone solution clearly shows an azide absorption doublet at 2153 and 2143 cm⁻¹, which is not prominent in the KBr disc spectrum of the solid.[2]
Q2: What are the most common impurities I should expect?
A2: The most common impurities are typically derived from the synthetic route used. Common starting materials for these compounds are substituted 2-halopyridines or pyridine N-oxides.[3] Therefore, you should be aware of:
-
Unreacted Starting Materials: Such as the corresponding 2-chloropyridine or pyridine N-oxide precursors.
-
Reagent-Derived Byproducts: Impurities originating from reagents like diphenylphosphoryl azide (DPPA) or sulfonyl azides used in the synthesis.
-
Ring-Opened Byproducts: Strong nucleophiles can attack the tetrazole ring, leading to the formation of dienyltetrazole adducts. This is a critical consideration if using amine bases during purification.[1]
-
Isomeric Byproducts: In cases of N-alkylation of a tetrazole ring, formation of regioisomers (e.g., 1-methyl vs. 2-methyl) can be a significant challenge.[4]
Q3: What are the best general-purpose purification techniques for these compounds?
A3: The two most effective and widely used methods are column chromatography and recrystallization.
-
Column Chromatography: Silica gel chromatography is excellent for separating the desired product from less polar starting materials and byproducts. A gradient elution is typically most effective.[1]
-
Recrystallization: This technique is ideal for achieving high purity and obtaining crystalline material, especially after a preliminary chromatographic clean-up. Common solvents include ethanol, methanol, and acetonitrile.[1]
Q4: How do different substituents at the 6-position affect purification?
A4: The electronic properties of the 6-substituent significantly influence the polarity and reactivity of the molecule, thus dictating the purification strategy.
-
Electron-Withdrawing Groups (e.g., -NO₂, -Br): These groups increase the compound's polarity, which may require more polar solvent systems for elution from silica gel. They can also affect the azide-tetrazole equilibrium. For instance, the NMR spectrum of 6-nitrotetrazolo[1,5-a]pyridine in d6-acetone showed about 10% of the azide tautomer.[2]
-
Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups tend to make the compound less polar.
-
Basic Groups (e.g., -NH₂): A basic substituent like an amino group can lead to strong interactions with the acidic silanol groups on silica gel, causing significant peak tailing during chromatography.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your purification experiments.
| Problem | Probable Cause(s) | Solution(s) |
| Chromatography: Peak Tailing or Streaking | The basic nitrogen of the pyridine ring is interacting with acidic silanol groups on the silica gel surface. | Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a competing base like triethylamine or pyridine into your mobile phase. This will neutralize the active sites on the silica, leading to improved peak shape. |
| Chromatography: Product Won't Elute from Column | The compound is highly polar and is irreversibly adsorbing to the silica gel. The solvent system is not polar enough. | Increase Solvent Polarity: Gradually increase the polarity of your mobile phase (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). Change Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or try reversed-phase chromatography with a C18 column. |
| Chromatography: Poor Separation of Product and Impurity | The polarity of the product and the impurity are too similar in the chosen solvent system. | Optimize Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Try solvents with different selectivities (e.g., acetone or acetonitrile in place of ethyl acetate). Use a Shallow Gradient: A slower, shallower gradient during elution can improve the resolution between closely eluting compounds. |
| Recrystallization: Product "Oils Out" Instead of Crystallizing | The solution is cooling too quickly. The compound is significantly impure, leading to a depression of the melting point. The solvent's boiling point is too high. | Slow Down Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. Pre-Purify: Use column chromatography to remove the bulk of impurities before attempting recrystallization. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Recrystallization: Low or No Crystal Formation | The solution is not sufficiently supersaturated. The compound is too soluble in the chosen solvent, even at low temperatures. | Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound. Use an Anti-Solvent: Add a second solvent in which your compound is insoluble (an "anti-solvent") dropwise to the solution to induce precipitation. Cool to a Lower Temperature: Use a dry ice/acetone bath if an ice bath is not sufficient. |
Experimental Protocols & Workflows
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of a 6-substituted tetrazolo[1,5-a]pyridine product from a crude reaction mixture.
Caption: General purification workflow for 6-substituted tetrazolo[1,5-a]pyridines.
Protocol 1: Silica Gel Column Chromatography
This protocol is a general guideline for purifying a moderately polar tetrazolo[1,5-a]pyridine derivative.
1. Preparation: a. Prepare a slurry of silica gel in your starting non-polar solvent (e.g., hexane or petroleum ether). b. Pack a glass column with the slurry, ensuring no air bubbles are trapped. c. Pre-elute the column with 2-3 column volumes of the starting solvent. d. Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of dichloromethane for wet loading.
2. Elution: a. Load the sample onto the top of the column. b. Begin elution with the non-polar solvent. c. Gradually increase the polarity by slowly increasing the percentage of the polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane. For more polar compounds, a system like dichloromethane/methanol might be necessary. d. Collect fractions and monitor the elution of your product using TLC.
3. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This protocol is suitable for obtaining highly pure crystalline material from a semi-pure solid.
1. Solvent Selection: a. In a small test tube, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixture). b. The ideal solvent will dissolve the compound when hot but not at room temperature.
2. Dissolution: a. Place the semi-pure solid in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
3. Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. b. If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.
4. Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. c. Dry the crystals under vacuum to remove all traces of solvent.
The Azide-Tetrazole Tautomerism
The following diagram illustrates the equilibrium between the tetrazolo[1,5-a]pyridine ring system and its 2-azidopyridine valence tautomer.
Caption: Azide-Tetrazole ring-chain tautomerism.
References
- Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)
- Technical Support Center: Purification of Tetrazolo[1,5-a]pyridin-8-amine Deriv
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.).
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.).
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. (n.d.). DOI.
- Synthesis, Characterization and Cytotoxicity of Ni (II), Pd (II), Pt (II) Complexes with 6-Methoxy-2, 3, 4, 5-Tetrahydropyridine (MTP). (n.d.).
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI.
- Technical Support Center: Purification of Tetrazolo[1,5-a]pyridin-8-amine Deriv
- Tamba, S., et al. (2022). Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Organic Letters, 24(21), 3792-3796.
- Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr)
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Ciszewski, K., et al. (1992). Synthesis of 6-substituted tetrazolo[1,5-c]pyrimidin-5(6H)ones: new modification of 3'-azido-3'-deoxythymidine.
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (n.d.).
- Laha, J. K., & Cuny, G. D. (2008).
- Technical Support Center: Purification of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine. (n.d.). Benchchem.
- Abu-Eittah, R. H., & Khedr, M. K. (2009). The electronic absorption spectra of pyridine azides, solvent-solute interaction. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1688-94.
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- Pyridine ionic liquid functionalized bimetallic MOF solid-phase extraction coupled with high performance liquid chromatography for separation/analysis sunset yellow. (n.d.). PMC - NIH.
- Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. (n.d.).
- Pyridine - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (n.d.). PMC - NIH.
- Method for synthesizing 5-aminotetrazole. (n.d.).
- (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025).
Sources
Technical Support Center: Regioselectivity in Tetrazolo[1,5-a]pyridine Reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center for navigating the complexities of reactions with tetrazolo[1,5-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile yet challenging heterocyclic system. My goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively. The key to mastering the reactivity of this scaffold lies in understanding and controlling the inherent tetrazolo[1,5-a]pyridine-2-azidopyridine equilibrium.
Core Concept: The Azide-Tetrazole Valence Tautomerism
The foundational principle governing the reactivity and regioselectivity of tetrazolo[1,5-a]pyridines is their existence in a dynamic equilibrium with the corresponding 2-azidopyridine tautomer.[1][2][3] This is a reversible, intramolecular 1,3-dipolar cycloaddition where the azide functions as the 1,3-dipole.[3]
The position of this equilibrium is not static; it is highly sensitive to electronic and steric effects of substituents, solvent polarity, temperature, and even the physical state of the compound (solid vs. solution).[2] Understanding which tautomer is favored under your specific reaction conditions is the first and most critical step in predicting and controlling the regiochemical outcome.
Caption: The dynamic equilibrium between tetrazolo[1,5-a]pyridine and its 2-azidopyridine valence tautomer.
Frequently Asked Questions & Troubleshooting Guide
Question 1: "My electrophilic substitution reaction is giving me a mixture of isomers, or no reaction at all. How can I improve regioselectivity and yield?"
Common Scenarios:
-
Attempting bromination, nitration, or acylation results in a complex mixture of products.
-
The reaction requires harsh conditions and still provides low yields.
-
Substitution occurs on an unexpected position of the pyridine ring.
Root Cause Analysis: The pyridine ring system is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution than benzene.[4] The nitrogen atom strongly deactivates the ring, particularly at positions 2 and 4 (ortho/para to N).[4][5] Consequently, electrophilic attack, when it occurs, generally favors positions 3 and 5.[4]
However, the tetrazolo[1,5-a]pyridine system presents a more complex picture. The fused tetrazole ring can act as an electron-withdrawing group, further deactivating the pyridine ring. The reaction can be complicated by the potential for the electrophile to react with the nitrogen atoms of the tetrazole ring or for the reaction to proceed through the 2-azidopyridine tautomer.
Troubleshooting Workflow & Solutions:
-
Assess the Tautomeric Equilibrium:
-
Action: Before the reaction, run a quick ¹H NMR of your starting material in the intended reaction solvent. The chemical shifts can often indicate the predominant tautomer.
-
Causality: A polar aprotic solvent (e.g., DMSO, DMF) tends to stabilize the more polar 2-azidopyridine form, while nonpolar solvents (e.g., toluene, chloroform) often favor the tetrazole form. Electron-withdrawing groups on the pyridine ring also tend to favor the azide tautomer.
-
-
Modulate Reaction Conditions to Favor a Single Pathway:
-
Strategy A: Promote Reaction on the Pyridine Ring: To favor electrophilic substitution on the pyridine carbon atoms, you want to maximize the concentration of the tetrazole tautomer and increase the nucleophilicity of the pyridine ring.
-
Solvent Choice: Use nonpolar solvents.
-
Activating Groups: If your synthesis allows, introduce an electron-donating group (e.g., -CH₃, -OCH₃) onto the pyridine ring. This will activate the ring towards electrophilic attack and can help direct the substitution.
-
-
Strategy B: Consider Reaction with the Azide Tautomer: Some "electrophilic" reactions may proceed through an initial attack on the azide.
-
Lewis Acids: Be cautious with strong Lewis acids (e.g., AlCl₃ in Friedel-Crafts reactions). They can coordinate to the pyridine nitrogen, further deactivating the ring, or potentially interact with the tetrazole moiety in a complex manner.[4]
-
-
Caption: Troubleshooting workflow for electrophilic substitution reactions.
Question 2: "I am attempting a [3+2] cycloaddition (Click Chemistry) and getting low yields. Is the tetrazole ring not reacting as an azide?"
Common Scenarios:
-
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne is sluggish or fails.
-
Strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne is not proceeding as expected.
Root Cause Analysis: This is a classic case of misunderstanding the azide-tetrazole equilibrium. The fused tetrazole ring is aromatic and generally unreactive in 1,3-dipolar cycloadditions.[6] For a successful cycloaddition, the reaction must proceed through the open-chain 2-azidopyridine tautomer. If the equilibrium heavily favors the stable tetrazole form under your reaction conditions, the concentration of the reactive azide will be too low for the cycloaddition to occur at a reasonable rate.
Troubleshooting Workflow & Solutions:
-
Shift the Equilibrium to Favor the Azide: The key is to employ conditions that destabilize the tetrazole ring or stabilize the azide tautomer.
-
Action: Increase the reaction temperature.
-
Causality: The ring-opening to the azide form is an endothermic process. By Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the azide tautomer, increasing its concentration and accelerating the cycloaddition.
-
Action: Switch to a more polar solvent (e.g., DMSO, DMF).
-
Causality: The 2-azidopyridine is more polar than the tetrazole. Polar solvents will stabilize the azide form, again shifting the equilibrium to the right.
-
-
Catalyst Considerations for CuAAC:
-
Action: Ensure your copper(I) catalyst is active. Use a reliable source of Cu(I) (e.g., CuI, CuBr) or generate it in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.
-
Causality: The active catalyst is Cu(I). Oxidation to Cu(II) will halt the catalytic cycle. The pyridine nitrogen in either tautomer can potentially coordinate to the copper catalyst, so ensuring a sufficiently high concentration of the active azide form is crucial.
-
Data Summary: Effect of Conditions on Tautomeric Equilibrium
| Parameter | Change | Effect on Equilibrium | Rationale |
| Temperature | Increase | Shifts toward 2-Azidopyridine | Ring-opening is endothermic. |
| Solvent Polarity | Increase (e.g., Toluene -> DMSO) | Shifts toward 2-Azidopyridine | Stabilizes the more polar azide tautomer. |
| Substituents | Add Electron-Withdrawing Group | Shifts toward 2-Azidopyridine | Destabilizes the electron-rich tetrazole ring. |
| Substituents | Add Electron-Donating Group | Shifts toward Tetrazole | Stabilizes the electron-rich tetrazole ring. |
Experimental Protocol: Optimizing a CuAAC Reaction
-
Setup: To a dry reaction vial, add the tetrazolo[1,5-a]pyridine derivative (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and sodium ascorbate (0.2-0.3 equiv).
-
Solvent: Add a polar aprotic solvent such as DMSO or a mixture like t-BuOH/H₂O.
-
Catalyst: Add a solution of copper(II) sulfate pentahydrate (0.05-0.1 equiv) in water.
-
Heating: Seal the vial and heat the reaction mixture to 60-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of the triazole product indicates the reaction is proceeding through the azide tautomer.
-
Troubleshooting: If the reaction is still slow, incrementally increase the temperature. If decomposition is observed, try a lower temperature for a longer duration or consider a different copper source/ligand system.
References
-
Gama Pinto, A. C., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. Available at: [Link]
-
Laha, J. K., & Cuny, G. D. (2008). Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Synthesis, 2008(24), 4002-4006. Available at: [Link]
-
QuimicaOrganica.org. Electrophilic substitution on pyridine. Available at: [Link]
-
Saittagaroon, S., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2374-2383. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of tetrazolo[1,5-a]pyridines. Available at: [Link]
-
YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available at: [Link]
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Debromination in Palladium-Catalyzed Reactions of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction in palladium-catalyzed cross-coupling: the debromination of bromopyridines. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and actionable protocols to minimize this undesired pathway, thereby improving your reaction yields and simplifying purification.
Introduction: The Challenge of Debromination
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are cornerstone methodologies in modern synthetic chemistry, particularly for the construction of carbon-carbon and carbon-nitrogen bonds.[1][2][3][4] Bromopyridines are crucial building blocks in pharmaceuticals and agrochemicals. However, their use in these coupling reactions is often plagued by a significant side reaction: hydrodebromination, where the bromine atom is replaced by a hydrogen atom.[5] This not only consumes the starting material but also introduces a byproduct that can be difficult to separate from the desired product.[5]
This guide will walk you through the common causes of debromination and provide a systematic, question-and-answer-based approach to troubleshooting and optimizing your reactions.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling
Q1: I'm seeing a large amount of the debrominated pyridine byproduct in my Suzuki-Miyaura reaction. What is the most likely cause and my first step to fix it?
A1: The primary culprit behind debromination is often the formation of a palladium-hydride (Pd-H) species.[5][6] This highly reactive intermediate can arise from several sources, including the base, solvent, or even trace impurities.[5][6] Your first and most impactful troubleshooting step should be to re-evaluate your choice of base and reaction temperature.[6]
-
The Role of the Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), are known to promote the formation of Pd-H species.[6] The base is crucial for activating the boronic acid for transmetalation, but an overly strong base can accelerate the undesired debromination pathway.[7][8]
-
The Influence of Temperature: Higher reaction temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling reaction.[9]
Immediate Corrective Actions:
-
Switch to a Milder Base: Replace strong bases with milder inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[5][6] These bases are generally effective at promoting the Suzuki coupling while minimizing the formation of hydride species.
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature. For instance, if you are running the reaction at 110 °C, try decreasing it to 80 °C.[5] Monitoring the reaction progress by TLC or LC-MS will help you find the optimal balance between reaction rate and selectivity.
Issue 2: Debromination Persists Despite Changing the Base and Temperature
Q2: I've switched to K₃PO₄ and lowered the temperature, but I'm still observing significant debromination. What should I investigate next?
A2: If optimizing the base and temperature doesn't resolve the issue, the next critical parameters to examine are your ligand and solvent system.
-
Ligand Effects: The steric and electronic properties of the phosphine ligand play a crucial role in the relative rates of reductive elimination (forming your product) and the pathways leading to debromination. Bulky, electron-rich ligands can stabilize the palladium center and promote the desired C-C bond formation.[5]
-
Solvent Contribution: Protic solvents (e.g., alcohols) or those containing water can act as a proton source, facilitating debromination.[6] While some Suzuki reactions benefit from aqueous conditions, rigorous degassing is essential to remove oxygen, which can lead to catalyst deactivation and side reactions.[6]
Recommended Optimization Strategy:
-
Ligand Screening: If you are using a standard ligand like PPh₃, consider switching to a more specialized, bulky, and electron-rich biarylphosphine ligand. Excellent choices for suppressing debromination include SPhos and XPhos.[5][6]
-
Solvent Purity and Choice: Ensure you are using anhydrous and thoroughly degassed solvents. If your current solvent is protic or a polar aprotic solvent like DMF, consider switching to a non-polar aprotic solvent such as toluene or 1,4-dioxane.[5]
Workflow for Ligand and Solvent Optimization
Caption: Troubleshooting workflow for persistent debromination.
Issue 3: Debromination in Buchwald-Hartwig Amination of Bromopyridines
Q3: I am attempting a Buchwald-Hartwig amination on a 2-bromopyridine, and the main product is the debrominated pyridine. How does this reaction differ from Suzuki coupling in terms of debromination?
A3: While the underlying cause—the formation of a Pd-H species—is similar, the context of the Buchwald-Hartwig amination presents unique challenges.[1] The amine coupling partner and the strong bases typically used can be direct sources of hydrides. An unproductive side reaction can compete with the desired C-N bond formation where the amide undergoes beta-hydride elimination, leading to the debrominated arene.[1]
Key Considerations and Solutions:
-
Base Selection: Similar to the Suzuki reaction, very strong bases like NaOt-Bu can accelerate debromination.[10] Consider using LiHMDS, which can be effective at lower temperatures and is compatible with a wider range of functional groups.[11]
-
Ligand Choice is Critical: The choice of ligand is paramount in Buchwald-Hartwig aminations. For electron-deficient bromopyridines, ligands like XantPhos have shown exceptional efficacy.[12]
-
Reaction Setup: For volatile amines, performing the reaction in a sealed tube can be a practical approach to ensure a sufficient concentration of the nucleophile.[13]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Minimized Debromination
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-bromopyridine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XantPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Conditions: Stir the mixture at a moderate temperature (e.g., 80-100 °C) and monitor the reaction by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
Issue 4: Debromination in Sonogashira and Heck Couplings of Bromopyridines
Q4: Are bromopyridines also susceptible to debromination in Sonogashira and Heck reactions? What specific modifications should I consider for these transformations?
A4: Yes, debromination is a known side reaction in both Sonogashira and Heck couplings of bromopyridines.[6][14]
-
Sonogashira Coupling: In addition to the Pd-H pathway, the copper co-catalyst typically used in Sonogashira reactions can sometimes facilitate side reactions.[3]
-
Heck Reaction: The Heck reaction involves a β-hydride elimination step as part of its catalytic cycle to form the alkene product.[2][4] However, an undesired β-hydride elimination from a Pd-aryl intermediate can lead to debromination.
-
Troubleshooting: The choice of base is important; tertiary amines like triethylamine are common.[2] Additives, such as silver salts, can sometimes suppress side reactions by facilitating the desired reductive elimination.[15] For challenging substrates, catalyst systems with specific ligands may be required to enhance reactivity and selectivity.[16][17]
-
Frequently Asked Questions (FAQs)
Q: Which position on the pyridine ring is most susceptible to debromination? A: Generally, electron-deficient positions are more prone to nucleophilic attack, and this can extend to the intermediates in the catalytic cycle, making them more susceptible to side reactions. Studies have shown that the relative rates of debromination can vary, with 3-bromopyridine sometimes debrominating faster than the 2-isomer.[18] The specific electronic environment of your substrate will play a significant role.
Q: Can the purity of my reagents affect the level of debromination? A: Absolutely. The purity of all reaction components is critical. Boronic acids can degrade over time, and impurities in your reagents or solvents can act as hydride sources.[6] Always use fresh, high-quality reagents and anhydrous, degassed solvents to minimize potential sources of protons or hydrides.[5][6]
Q: Is it possible to completely eliminate debromination? A: While completely eliminating the side reaction may not always be possible, careful optimization of the reaction parameters as outlined in this guide can significantly suppress it to a minor pathway, leading to high yields of the desired product. The goal is to make the rate of the desired cross-coupling reaction significantly faster than the rate of debromination.
Q: How do I accurately quantify the amount of debrominated byproduct? A: The most reliable methods for quantifying the ratio of your desired product to the debrominated byproduct are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy of the crude reaction mixture using an internal standard.[19] LC-MS is also excellent for identifying the presence of the byproduct during reaction monitoring.[19]
Summary of Key Parameters to Control Debromination
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Base | Switch from strong bases (e.g., NaOt-Bu) to milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[5][6] | Stronger bases are more likely to generate Pd-H species that cause debromination.[6] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[5] | These ligands promote the desired reductive elimination step, outcompeting the debromination pathway.[5] |
| Temperature | Lower the reaction temperature (e.g., from 110 °C to 80 °C).[5] | Debromination may have a higher activation energy, so lowering the temperature can selectively slow this undesired reaction.[6][9] |
| Solvent | Use anhydrous, degassed, non-polar aprotic solvents (e.g., toluene, dioxane).[5][6] | Protic solvents or residual water can be a source of protons/hydrides, leading to debromination.[6] |
| Reagents | Use high-purity starting materials, especially the boronic acid/ester.[6] | Impurities can interfere with the catalytic cycle or act as hydride sources.[6] |
Catalytic Cycle and Point of Debromination
Caption: Generalized catalytic cycle highlighting the debromination pathway.
References
- Benchchem. (n.d.). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- Request PDF. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- SciTech Connect - OSTI.GOV. (1986, March 1). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings.
- Organic & Biomolecular Chemistry (RSC Publishing). (2015, October 27). Metal catalyzed defunctionalization reactions.
- PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- Benchchem. (n.d.). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
- ResearchGate. (n.d.). Heck coupling reaction of different aryl halides with styrene.
- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
- Benchchem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction | Request PDF.
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Faraday Discussions (RSC Publishing). (n.d.). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Heck reaction.
- Organic Letters - ACS Publications. (n.d.). New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Faraday Discussions (RSC Publishing). (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
- (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 17. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 18. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Tetrazolo[1,5-a]pyridine Building Blocks
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tetrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Here, we address the common challenges, provide practical troubleshooting advice, and answer frequently asked questions to help ensure the success of your synthetic endeavors.
The tetrazolo[1,5-a]pyridine core is a valuable building block in medicinal chemistry and materials science, but its synthesis is often complicated by a unique chemical characteristic: the azide-tetrazole equilibrium.[1][2][3] This guide will provide the expertise and field-proven insights to navigate this and other synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing tetrazolo[1,5-a]pyridines?
A1: There are two predominant and reliable methods for synthesizing the tetrazolo[1,5-a]pyridine ring system:
-
From 2-Halopyridines: This is a classical and widely used approach involving a nucleophilic aromatic substitution (SNAr) reaction. A 2-halopyridine (typically 2-chloro- or 2-bromopyridine) is reacted with an azide source. The reaction proceeds through an initial displacement of the halide by the azide ion, followed by a spontaneous intramolecular electrocyclization of the resulting 2-azidopyridine intermediate to form the fused tetrazole ring.[4][5][6] Modern variations of this method use trimethylsilyl azide (TMSN₃) in the presence of tetrabutylammonium fluoride (TBAF), which often allows for milder reaction conditions and higher yields compared to using sodium azide.[7][8][9]
Q2: What is the azide-tetrazole equilibrium, and why is it the most critical concept in this chemistry?
A2: The azide-tetrazole equilibrium is a form of reversible valence tautomerism where the fused tetrazolo[1,5-a]pyridine ring system can open to form the isomeric 2-azidopyridine.[1][12] This is not a side reaction but an inherent property of the molecule.
This equilibrium is fundamentally important because the two tautomers have different chemical properties. The cyclic tetrazole is generally more stable and less reactive, while the open-chain azide is the species that participates in classic azide reactions like "click" chemistry or Staudinger ligations.[3][12] Understanding and controlling this equilibrium is paramount for both reaction design and product characterization.
Q3: What experimental factors influence the position of the azide-tetrazole equilibrium?
A3: The balance between the tetrazole and azide forms is highly sensitive and can be influenced by several factors:
-
Substituents: Electron-withdrawing groups on the pyridine ring tend to stabilize the open-chain azide form, whereas electron-donating groups favor the closed tetrazole ring.[13]
-
Solvent Polarity: The equilibrium is highly solvent-dependent. Often, the tetrazole form is dominant in the solid state, but in solution (e.g., in DMSO-d₆ or CDCl₃), a significant population of the azide tautomer can be observed.[2][5]
-
Temperature: Temperature can shift the equilibrium, although this effect is often less pronounced than solvent or substituent effects.
-
Physical State: As mentioned, the compound may exist almost exclusively as the tetrazole tautomer in the solid crystalline state, while the equilibrium with the azide form is established upon dissolution.[2][13]
Q4: Are the 2-azidopyridine precursors and intermediates safe to handle?
A4: Caution is strongly advised. Organic azides, especially those with a high nitrogen-to-carbon ratio like 2-azidopyridine, are energetic compounds and can be potentially explosive.[14] They are sensitive to heat, shock, and friction.[14] For large-scale synthesis, utilizing continuous flow chemistry is an effective strategy to mitigate safety risks.[1][15][16] Flow reactors handle only small amounts of the hazardous material at any given time, providing better heat transfer and minimizing the risk of thermal runaway.[16] Always use appropriate personal protective equipment (PPE), including a blast shield, when working with these compounds.[9]
Troubleshooting Guide
Problem: I see a strong, sharp peak around 2100-2150 cm⁻¹ in my product's IR spectrum and a corresponding signal in the NMR. Did my cyclization to the tetrazole fail?
Answer: Not necessarily. This is one of the most common points of confusion. That IR peak is the characteristic asymmetric stretch of the azide (N₃) group.[5] Its presence indicates that your compound exists in an equilibrium between the closed tetrazole and the open 2-azidopyridine form in the solvent used for analysis.[2]
-
Validation Step: Check the physical state. If you analyze the solid sample (e.g., via KBr pellet IR), you may see the azide peak diminish or disappear entirely if the tetrazole form is favored in the solid state.[5]
-
Causality: The energy difference between the two tautomers is often small, and solvation effects can stabilize one form over the other. In many common NMR solvents like DMSO-d₆, both isomers are present and observable. This is a feature, not a failure.
Problem: My reaction from 2-chloropyridine has a very low yield or did not proceed at all.
Answer: This issue typically points to suboptimal reaction conditions or reagent choice. Let's break down the causes and solutions.
| Possible Cause | Explanation & Recommended Solution |
| Low Reactivity of Azide Source | Sodium azide (NaN₃) often requires high temperatures and polar aprotic solvents like DMF or DMSO to achieve sufficient reactivity and solubility.[4] Solution: For a more reliable and often milder reaction, switch to trimethylsilyl azide (TMSN₃) activated by a fluoride source like tetrabutylammonium fluoride (TBAF). This system generates a more nucleophilic "naked" azide ion in situ and can drive reactions to completion at lower temperatures (e.g., 85°C).[8][9] |
| Insufficient Reaction Time/Temp | The SNAr reaction on the electron-deficient pyridine ring can be sluggish, especially with deactivated substrates. Solution: Ensure the reaction is heated sufficiently (often >100°C for NaN₃) and run for an adequate duration (12-24 hours). Monitor the reaction by TLC or LC-MS to track the consumption of the starting 2-halopyridine. |
| Solvent Issues | The choice of solvent is critical for solvating the azide salt and facilitating the substitution. Solution: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are standard. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
Troubleshooting Workflow: Low Yield from 2-Halopyridine
Caption: Troubleshooting decision tree for low-yield reactions.
Problem: Purification by column chromatography is difficult, resulting in streaking or poor separation.
Answer: This is a common consequence of the azide-tetrazole equilibrium occurring on the column. The two tautomers have different polarities and can interconvert during chromatography, leading to poor separation.
-
Solution 1: Optimize Mobile Phase. Try adding a small amount of a modifier to your eluent system. For example, a trace amount of acetic acid or triethylamine can sometimes sharpen bands by ensuring the compound exists in a single protonation state.
-
Solution 2: Recrystallization. This is often the most effective method for obtaining highly pure material after an initial chromatographic pass.[2] Experiment with various solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find one that yields high-quality crystals.
-
Solution 3: Accept the Mixture. If the product is carried into the next step where the azide form is the reactive species (e.g., a click reaction), extensive purification to isolate a single tautomer may be unnecessary.
Detailed Experimental Protocol: Synthesis of Tetrazolo[1,5-a]pyridine
This protocol describes a reliable method starting from 2-chloropyridine using sodium azide, a common and cost-effective reagent.
Safety Warning: This reaction involves sodium azide, which is highly toxic. It also generates hydrazoic acid (HN₃) in situ, which is volatile and explosive. This procedure must be performed in a well-ventilated chemical fume hood behind a blast shield. Wear appropriate PPE at all times.
Materials:
-
2-Chloropyridine (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloropyridine.
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).
-
Carefully add sodium azide to the stirring solution.
-
Heat the reaction mixture to 110-120 °C using an oil bath.
-
Maintain stirring at this temperature for 16-24 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate), checking for the consumption of 2-chloropyridine.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Carefully and slowly pour the reaction mixture into a separatory funnel containing an equal volume of cold water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with water, saturated NaHCO₃ solution, and finally, brine. This removes residual DMF and neutralizes any acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Alternatively, recrystallization from a suitable solvent like ethanol can yield the pure product.
Visualization of the Synthetic Pathway
Caption: General workflow for tetrazolo[1,5-a]pyridine synthesis.
References
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of 2-Azidopyridine. BenchChem.
- BenchChem. (2025).
- Szemesi, P., Bana, P., Szakács, Z., Greiner, I., & Éles, J. (2023).
- Szemesi, P., Bana, P., Szakács, Z., Greiner, I., & Éles, J. (2022). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Current Organic Chemistry, 26(24), 2223-2229.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Scapin, E., Salbego, P. R. S., Bender, C. R., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2396-2407.
- PubMed. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines.
- Laha, J. K., & Cuny, G. D. (2008).
- ACS Publications. (n.d.). Tetrazolo[1,5-a]pyridines and furazano[4,5-b]pyridine 1-oxides. The Journal of Organic Chemistry.
- Keith, J. M. (2006). One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 71(24), 9540-9543.
- BenchChem. (2025). The Azide-Tetrazole Equilibrium in 6-Azidotetrazolo[1,5-b]pyridazine: A Technical Guide. BenchChem.
- Tamba, S., et al. (2022). Tetrazolo[1,5-a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Organic Letters, 24(21), 3792-3796.
- BenchChem. (2025). The Dual Reactivity of 2-Azidopyridine: A Technical Guide for Synthetic and Medicinal Chemists. BenchChem.
- BenchChem. (2025). Technical Support Center: Scalable Synthesis of Tetrazolo[1,5-a]pyridin-8-amine. BenchChem.
- BenchChem. (2025).
- DTIC. (n.d.). Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)pyridine-1-oxides as Energetic Materials.
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Tetrazolo[1,5-a]pyridine Compounds. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [organic-chemistry.org]
- 11. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization | Bentham Science [eurekaselect.com]
- 16. benthamdirect.com [benthamdirect.com]
optimization of reaction temperature and time for Suzuki coupling of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Welcome to the technical support center for the optimization of the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a systematic approach to optimizing reaction temperature and time for this specific, and potentially challenging, heterocyclic system.
The tetrazolo[1,5-a]pyridine core is a nitrogen-rich heterocycle that can present unique challenges in palladium-catalyzed cross-coupling reactions. The presence of multiple nitrogen atoms can lead to catalyst inhibition or undesired side reactions. Therefore, a careful and systematic optimization of reaction parameters is crucial for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound failing or giving low yields?
A1: Failure or low yields in the Suzuki coupling of this substrate can stem from several factors. The nitrogen atoms in the tetrazolo[1,5-a]pyridine ring system can coordinate to the palladium catalyst, leading to catalyst deactivation. Additionally, the thermal stability of the starting material and product should be considered, as high temperatures can lead to decomposition. Common issues include:
-
Catalyst Inhibition: The lone pairs on the pyridine and tetrazole nitrogen atoms can act as ligands for the palladium center, inhibiting its catalytic activity.
-
Poor Solubility: The starting material or the boronic acid partner may have poor solubility in the chosen solvent system, leading to a sluggish or incomplete reaction.
-
Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently. Too low a temperature may result in a slow reaction rate, while too high a temperature could lead to decomposition of the starting material, product, or catalyst.[1]
-
Incorrect Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can result in product degradation or the formation of byproducts.
-
Inappropriate Ligand/Catalyst System: The choice of palladium source and ligand is critical for the successful coupling of heteroaromatic halides.[2][3]
Q2: What are the initial recommended conditions for a screening reaction?
A2: For an initial screening reaction, it is advisable to start with conditions that have been reported to be effective for similar heteroaromatic bromides. A good starting point would be:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of a Pd(II) precatalyst like Pd(OAc)₂ (2 mol%) with a suitable phosphine ligand such as SPhos or XPhos (4 mol%).[4]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A polar aprotic solvent such as 1,4-dioxane or DMF, often with a small amount of water (e.g., 4:1 dioxane:water).
-
Temperature: Start with a moderate temperature, for instance, 80-90 °C.[5]
-
Time: Monitor the reaction over a period of 2-12 hours.
Q3: How do I know if my starting material or product is degrading at the reaction temperature?
A3: You can assess the thermal stability of your compounds by running a control experiment. Heat a solution of your starting material or purified product in the reaction solvent at the intended reaction temperature, without the other reagents. Monitor the sample over time by TLC or LC-MS to check for the appearance of degradation products. Tetrazolo[1,5-a]pyridine derivatives can be thermally sensitive, and understanding their decomposition profile is crucial for optimization.[6][7]
Troubleshooting Guide: Optimizing Reaction Temperature and Time
A systematic approach, such as a Design of Experiments (DoE), is highly recommended to efficiently optimize the reaction temperature and time. This allows for the simultaneous evaluation of both parameters and their potential interaction.
Experimental Protocol: Temperature and Time Optimization using a 3x3 Factorial Design
This protocol outlines a series of nine experiments to systematically investigate the effect of three different temperatures and three different reaction times on the yield of the desired product.
1. Reagents and Materials:
-
This compound
-
Arylboronic acid (or ester) of choice (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Reaction vials suitable for heating and stirring
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical tools (TLC, LC-MS, HPLC) for monitoring and quantification
2. Experimental Setup:
-
Prepare a stock solution of the this compound, the boronic acid, and the base in the degassed solvent to ensure accurate dispensing.
-
In a glovebox or under an inert atmosphere, add the palladium catalyst to each of the nine reaction vials.
-
Add the appropriate volume of the stock solution to each vial.
-
Seal the vials tightly.
3. Reaction Conditions (3x3 Factorial Design):
-
Set up three heating blocks or oil baths at the desired temperatures (e.g., 80 °C, 100 °C, 120 °C).
-
Place three vials in each heating block.
-
Run the reactions for the specified times (e.g., 2 hours, 6 hours, 12 hours).
4. Work-up and Analysis:
-
At the end of each reaction time, quench the reaction by adding water and an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analyze the crude product mixture by LC-MS or HPLC to determine the percentage conversion of the starting material and the yield of the desired product. An internal standard can be used for more accurate quantification.
Data Presentation: Hypothetical Optimization Results
The results from the 3x3 factorial design can be summarized in a table to easily identify the optimal conditions.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Key Observations |
| 80 | 2 | 35 | 30 | Incomplete reaction |
| 80 | 6 | 70 | 65 | Good conversion, clean reaction |
| 80 | 12 | 75 | 70 | Marginal improvement over 6h |
| 100 | 2 | 85 | 80 | High conversion, minor impurities |
| 100 | 6 | 98 | 92 | Optimal conditions |
| 100 | 12 | 99 | 88 | Increased byproduct formation |
| 120 | 2 | 95 | 85 | Significant decomposition observed |
| 120 | 6 | >99 | 60 | Major decomposition |
| 120 | 12 | >99 | 45 | Extensive decomposition |
Based on this hypothetical data, the optimal conditions would be 100 °C for 6 hours.
Visualizing the Workflow and Mechanism
To better understand the experimental design and the underlying chemistry, the following diagrams are provided.
Experimental Workflow for Optimization
Caption: Workflow for the 3x3 factorial design to optimize reaction temperature and time.
Generalized Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]
Concluding Remarks
The optimization of the Suzuki coupling for this compound requires a careful and systematic approach. By understanding the potential challenges posed by this N-heterocyclic system and employing a structured experimental design, researchers can efficiently identify the optimal reaction temperature and time to maximize yield and minimize side reactions. Always ensure proper safety precautions are taken, especially when working with heated, sealed reaction vessels.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Precursors: The Role of the Palladium Precatalyst in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(8), 2058-2072. [Link]
-
Ahmad, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
BYJU'S. (2022). Suzuki Coupling Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Valente, C., et al. (2012). PEPPSI-IPr as a precatalyst for the Suzuki-Miyaura cross-coupling of N-heterocyclic chlorides. Catalysis Science & Technology, 2(10), 2044-2047. [Link]
-
Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5213-5218. [Link]
-
Lowe-Ma, C. K., Nissan, R. A., & Wilson, W. S. (1991). Tetrazolo[1,5-a]pyridines and Furazano[4,5-b]pyridine-1-oxides as Energetic Materials. Naval Air Warfare Center Weapons Division. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Borhade, A. V., et al. (2013). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. RSC Advances, 3(48), 25965-25973. [Link]
-
An, H., et al. (2018). Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material:4-amino-5-nitro-[8][10][11]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. Journal of Materials Chemistry A, 6(32), 15617-15622. [Link]
-
Zhang, Y., et al. (2019). Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods. Journal of Thermal Analysis and Calorimetry, 138(5), 3365-3375. [Link]
-
Zhang, W., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mt.com [mt.com]
analytical methods for monitoring the progress of reactions involving 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Welcome to the technical support center for analytical methods related to 6-Bromo-5-methyltetrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for monitoring the progress of chemical reactions involving this compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the integrity and success of your experiments.
Table of Contents
Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) Issues
Question: I'm observing poor peak shape and tailing for this compound in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?
Answer: Peak tailing for nitrogen-containing heterocyclic compounds like this compound is a common issue in reverse-phase HPLC. The primary cause is often secondary interactions between the basic nitrogen atoms in your molecule and residual acidic silanol groups on the surface of the silica-based C18 column.
-
Causality: The lone pair of electrons on the nitrogen atoms can interact with the acidic protons of the silanol groups, leading to a secondary, undesirable retention mechanism. This causes some molecules to be retained longer than others, resulting in a "tailing" effect on the peak.
-
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to add a competing base or an acidic modifier to the mobile phase.
-
Acidic Modifier: Add a small amount of an acid like formic acid (0.1%) or phosphoric acid to the mobile phase. This will protonate the silanol groups, minimizing their interaction with your basic analyte. For mass spectrometry (MS) compatible methods, formic acid is preferred over non-volatile phosphoric acid.[1]
-
Competing Base: Alternatively, adding a small amount of a competing base like triethylamine (TEA) can saturate the active silanol sites, preventing your analyte from interacting with them.
-
-
Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase. These columns are specifically designed to minimize silanol interactions.
-
pH Adjustment: Ensure the pH of your mobile phase is appropriate for your analyte. For basic compounds, a mobile phase pH between 3 and 7 is generally recommended to ensure the analyte is in a single protonation state.
-
Question: My HPLC retention times for the starting material and product are too close, leading to poor resolution. How can I improve the separation?
Answer: Achieving good resolution between structurally similar compounds, such as a reactant and its product, can be challenging. The key is to optimize the mobile phase composition and gradient to exploit subtle differences in their polarity.
-
Causality: The separation in reverse-phase HPLC is based on the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase. If the starting material and product have very similar polarities, they will have similar retention times.
-
Troubleshooting Steps:
-
Solvent Strength and Selectivity:
-
Gradient Optimization: If you are using an isocratic method, switch to a gradient elution. A shallower gradient will increase the separation time and improve resolution.
-
Organic Modifier: Try changing the organic modifier. Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try methanol, or a mixture of both. This can alter the interactions with the stationary phase and improve separation.
-
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.
-
Column Chemistry: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities compared to a standard C18 column.
-
Thin-Layer Chromatography (TLC) Challenges
Question: My spots are streaking on the TLC plate. What is causing this and how can I get well-defined spots?
Answer: Streaking on a TLC plate is a common problem that can be caused by several factors, including sample overloading, inappropriate solvent system, or interactions with the stationary phase.
-
Causality: Streaking occurs when the analyte molecules do not move as a compact band up the plate. This can be due to the sample concentration being too high, leading to saturation of the stationary phase, or the solvent system not being optimal for the analyte's polarity.
-
Troubleshooting Steps:
-
Sample Concentration: Dilute your sample before spotting it on the TLC plate. Overloading is a very common cause of streaking.
-
Solvent System Optimization: The polarity of the developing solvent is crucial.
-
If the spots are streaking and have a low Rf value, the solvent is likely not polar enough. Increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).[2]
-
If the spots are streaking and have a high Rf value, the solvent may be too polar. Decrease the proportion of the polar solvent.
-
-
Spotting Technique: Apply the sample as a small, concentrated spot. A larger spot will naturally lead to a larger, more diffuse spot after development.
-
Plate Quality: Ensure you are using high-quality TLC plates and that they are activated (e.g., by heating) if necessary to remove adsorbed water.
-
Question: I am not seeing any separation between my starting material and product on the TLC plate. What should I do?
Answer: A lack of separation on TLC indicates that the chosen solvent system is not suitable for differentiating the polarities of your compounds.
-
Causality: If the starting material and product have very similar polarities, a single solvent system may not be sufficient to resolve them.
-
Troubleshooting Steps:
-
Vary the Solvent Polarity: Systematically vary the ratio of the solvents in your mobile phase. Try a range of polarities from low to high.
-
Change the Solvent System: If varying the ratio of your current system doesn't work, try a completely different solvent system. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol.
-
Two-Dimensional TLC: If a single development does not provide separation, you can try two-dimensional TLC. After the first development, the plate is dried, rotated 90 degrees, and then developed in a second solvent system with a different polarity.
-
Visualization: Ensure you are using an appropriate visualization technique (e.g., UV light, iodine chamber, or a staining agent) to see all the spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Hurdles
Question: The peaks in my 1H NMR spectrum are broad, making it difficult to interpret the reaction progress. What could be the reason?
Answer: Broad peaks in an NMR spectrum can arise from several factors, including the presence of paramagnetic impurities, chemical exchange, or poor shimming of the spectrometer.
-
Causality: Broadening of NMR signals is often due to processes that shorten the relaxation time of the nuclei. Paramagnetic species, chemical exchange at a rate comparable to the NMR timescale, and an inhomogeneous magnetic field can all contribute to this.
-
Troubleshooting Steps:
-
Sample Purity: Filter your NMR sample to remove any solid impurities. If your reaction involves a paramagnetic metal catalyst, this is a likely cause.
-
Shimming: Ensure the NMR spectrometer is properly shimmed. Poor shimming leads to a non-uniform magnetic field across the sample, causing peak broadening.
-
Temperature: If chemical exchange is the issue, changing the temperature of the NMR experiment can help. Cooling the sample may slow down the exchange process and sharpen the peaks.
-
Solvent: Ensure you are using a deuterated solvent of high purity. Residual water or other impurities in the solvent can sometimes cause peak broadening.
-
Question: I am trying to monitor my reaction in-situ using NMR, but the reaction is heterogeneous. How can I get reliable data?
Answer: In-situ NMR monitoring of heterogeneous reactions presents challenges due to the difficulty in maintaining a uniform mixture within the NMR tube.[3]
-
Causality: In a heterogeneous mixture, the solid and liquid phases can separate within the NMR tube, leading to a non-representative sample being measured and poor spectral quality.
-
Troubleshooting Steps:
-
Mixing: Specialized NMR tubes with inserts for stirring or agitation can be used to keep the mixture homogeneous.[3]
-
Flow NMR: For continuous monitoring, a flow NMR setup can be employed where the reaction mixture is continuously circulated through the NMR spectrometer.[4][5] This ensures that a representative sample is always being analyzed.
-
Solvent Selection: Choose a solvent that can partially dissolve the solid components to allow for some solution-state NMR analysis.
-
Mass Spectrometry (MS) Complications
Question: I am having trouble identifying the molecular ion peak of this compound in my mass spectrum. Why might this be?
Answer: The presence of a bromine atom in your molecule will result in a characteristic isotopic pattern for the molecular ion. Additionally, the tetrazole ring can be prone to fragmentation.
-
Causality: Bromine has two major isotopes, 79Br and 81Br, which are present in an approximately 1:1 ratio.[6] This means that any fragment containing a bromine atom will appear as a pair of peaks (M+ and M+2) of roughly equal intensity, separated by two mass units.[6][7] The tetrazole ring can also be labile and may fragment easily, leading to a weak or absent molecular ion peak.
-
Troubleshooting Steps:
-
Look for the Isotopic Pattern: Scan the mass spectrum for a pair of peaks with a mass difference of 2 and a relative intensity of approximately 1:1. This is the hallmark of a singly brominated compound.[6]
-
Soft Ionization Techniques: If you are using a high-energy ionization technique like electron impact (EI), which can cause extensive fragmentation, switch to a softer ionization method such as electrospray ionization (ESI) or chemical ionization (CI). These techniques are less likely to fragment the molecular ion.
-
Check for Adducts: In ESI-MS, look for common adducts such as [M+H]+, [M+Na]+, or [M+K]+.
-
Fragmentation Analysis: The fragmentation pattern of tetrazoles often involves the loss of N2 or HN3.[8] Look for fragment ions corresponding to these losses from the expected molecular ion.
-
Question: I am seeing multiple peaks in my mass spectrum that could be my product. How can I confirm the identity of the correct peak?
Answer: In complex reaction mixtures, it is common to see multiple peaks in the mass spectrum. Confirmation of the desired product requires careful analysis of the isotopic pattern and fragmentation.
-
Causality: The presence of byproducts, unreacted starting materials, or impurities can lead to a complex mass spectrum.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the ion. This is a powerful tool for confirming the identity of your product.
-
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the ion of interest is isolated and then fragmented. The resulting fragmentation pattern can be used as a fingerprint to confirm the structure of the molecule.
-
Correlate with Other Techniques: Compare the MS data with data from other analytical techniques like HPLC and NMR. For example, the peak in the mass spectrum should correspond to the retention time of the product in the HPLC chromatogram.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for monitoring the progress of a reaction involving this compound?
A1: The best technique depends on the specific requirements of your experiment.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative screening of reaction progress. It is inexpensive and requires minimal sample preparation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products. It is highly sensitive and reproducible.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for in-situ reaction monitoring. It is particularly useful for identifying intermediates.[3]
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide molecular weight information, which is crucial for confirming the identity of products and byproducts.
Q2: How do I prepare a sample of my reaction mixture for HPLC analysis?
A2: Proper sample preparation is critical for obtaining good HPLC data.
-
Quench the Reaction: Stop the reaction at the desired time point. This can be done by cooling the reaction mixture or adding a quenching agent.
-
Dilute the Sample: Take a small aliquot of the reaction mixture and dilute it with a suitable solvent. The mobile phase is often a good choice for the dilution solvent.
-
Filter the Sample: Filter the diluted sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter that could clog the HPLC column.
Q3: Can I use UV-Vis spectroscopy to monitor my reaction?
A3: UV-Vis spectroscopy can be a useful tool for reaction monitoring if the starting material and product have distinct and non-overlapping absorbance spectra.[4] Unsubstituted tetrazoles typically absorb in the vacuum UV region (<200 nm), but substitution can shift the absorbance to a more accessible wavelength.[9] If there is a significant change in the UV-Vis spectrum as the reaction progresses, this can be a simple and effective way to monitor the reaction.[9]
Q4: What are the key safety precautions to take when working with this compound and its reactions?
A4: As with any chemical reaction, it is important to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all other reagents for specific handling and safety information.
-
Azide-Containing Reagents: If your reaction involves azide reagents, be aware that they can be explosive and should be handled with extreme caution.
Detailed Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
This protocol provides a general reverse-phase HPLC method for monitoring the progress of reactions involving this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of your compounds)
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Sample Preparation:
-
At each time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with the initial mobile phase composition (90:10 A:B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and product at each time point.
-
Calculate the percent conversion of the starting material and the yield of the product.
-
Protocol 2: TLC Method for Rapid Reaction Screening
This protocol describes a simple TLC method for qualitative monitoring of reaction progress.
Materials:
-
Silica gel TLC plates (with UV indicator)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp
Reagents:
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
Procedure:
-
Solvent System Preparation: Prepare a developing solvent of hexane and ethyl acetate. A good starting point is a 7:3 (v/v) mixture of hexane:ethyl acetate.
-
Spotting the Plate:
-
Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline of the TLC plate.
-
-
Developing the Plate:
-
Place the TLC plate in a developing chamber containing the chosen solvent system.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.
-
-
Interpretation:
-
The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
-
Calculate the Rf values for the starting material and product.
-
Visualizations
Experimental Workflow for Method Selection
Caption: Troubleshooting logic for HPLC peak tailing.
References
- SIELC Technologies. (2018, May 16). 6-Bromo-5-methylimidazo[4,5-b]pyridine.
- Mairinger, S., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) radiosynthesis: from research to routine clinical application. EJNMMI Radiopharmacy and Chemistry, 9(34).
- Gualdagnini, F., & Oelgemöller, M. (2022). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin.
- Adams, R. W., et al. (2018). A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy. Chemistry – A European Journal, 24(59), 15795-15799.
- Da Silva, A. B. F., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Wang, Y., et al. (2023). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Analytical Chemistry.
- Shaabani, A., et al. (2021). Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst. Scientific Reports, 11(1), 5038.
- Tamba, S., et al. (2022). Tetrazolo[1,5-a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Organic Letters, 24(21), 3792-3796.
- Li, S., et al. (2017). In-situ solid-state NMR studies of heterogeneous catalysis.
- Ghorbani‐Vaghei, R., & Malaekehpour, S. M. (2013). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4. SiO2 as a Reusable Heterogeneous Catalyst. South African Journal of Chemistry, 66, 193-198.
- Clark, J. (2023, August 29).
- Khmel'nitskii, R. A., & Polyakova, A. A. (1966). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 35(9), 692-701.
- Chen, X. (2020, November 2). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
-
American Elements. (n.d.). 6-Bromo-5-methylpyrazolo[1,5-a]pyridine. Retrieved from [Link]
- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (2016). RSC Advances, 6(62), 57329-57338.
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]
- Mary, Y. S., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(2), 209-224.
- Haleel, A. K., et al. (2019). Tetrazolo[1,5-a]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. Inorganic and Nano-Metal Chemistry, 49(5), 131-143.
- Mass spectrometry analysis of multiple halogen
- Abdel-monem, M. I., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 54.
- Elewa, M. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Future Journal of Pharmaceutical Sciences, 10(1), 1-28.
- Lyakhov, A. S., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(2), M1598.
- Carrick, J. D., et al. (2019). Microwave-Assisted C–H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. The Journal of Organic Chemistry, 84(15), 9878-9884.
- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube.
- Al-Issa, S. A. (2023). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 28(14), 5364.
- Abdel-monem, M. I., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
-
Chemsrc. (n.d.). 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine. Retrieved from [Link]
Sources
- 1. 6-Bromo-5-methylimidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 2. Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. tutorchase.com [tutorchase.com]
- 7. youtube.com [youtube.com]
- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Aryl-5-Methyltetrazolo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. In this context, fused heterocyclic scaffolds have emerged as a fertile ground for the discovery of new drug candidates. Among these, the tetrazolo[1,5-a]pyridine nucleus has garnered significant attention due to its diverse pharmacological profile. This guide provides an in-depth comparative analysis of the biological activities of a specific subclass, the 6-aryl-5-methyltetrazolo[1,5-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. By presenting supporting experimental data and methodologies, this document aims to equip researchers with the critical information needed to advance the development of this promising class of compounds.
The Tetrazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The tetrazolo[1,5-a]pyridine system is a bicyclic aromatic structure formed by the fusion of a pyridine ring with a tetrazole ring. This unique combination of two nitrogen-rich heterocycles imparts distinct electronic and steric properties, making it an attractive pharmacophore for designing molecules that can interact with various biological targets. The introduction of aryl and methyl groups at the 6- and 5-positions, respectively, allows for fine-tuning of the molecule's lipophilicity, electronic distribution, and spatial arrangement, which in turn can significantly influence its biological activity.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the tetrazolo[1,5-a]pyridine scaffold and related fused tetrazole systems have demonstrated significant potential as anticancer agents. One of the key mechanisms underlying their antitumor activity is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.
Mechanism of Action: Inhibition of Casein Kinase 2 (CK2)
Casein Kinase 2 (CK2) is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2] CK2 plays a pivotal role in promoting cell proliferation, survival, and angiogenesis, while simultaneously inhibiting apoptosis (programmed cell death).[1][2] Its dysregulation is implicated in the progression of numerous malignancies, making it a prime target for anticancer drug development.[1] Studies on structurally related compounds suggest that the tetrazolo[1,5-a]pyridine scaffold can effectively bind to the ATP-binding pocket of CK2, thereby inhibiting its kinase activity and disrupting downstream oncogenic signaling.
Figure 2: General synthetic workflow for 6-aryl-5-methyltetrazolo[1,5-a]pyridine derivatives.
Step-by-Step Protocol:
-
Starting Material: Begin with the appropriate 2-chloro-6-aryl-5-methylpyridine derivative. This precursor can be synthesized through established cross-coupling reactions (e.g., Suzuki or Stille coupling) between a suitable arylboronic acid or organostannane and 2-chloro-5-methyl-6-halopyridine.
-
Azidation: Dissolve the 2-chloro-6-aryl-5-methylpyridine in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add an excess of sodium azide (NaN₃).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Cyclization: The initially formed 2-azidopyridine intermediate will undergo a spontaneous intramolecular cyclization to form the thermodynamically more stable tetrazolo[1,5-a]pyridine ring system.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it facilitates the dissolution of the reactants and promotes the nucleophilic substitution of the chloro group by the azide anion. The use of excess sodium azide ensures the complete conversion of the starting material. Heat is applied to overcome the activation energy of the reaction. The intramolecular cyclization is a favorable process driven by the formation of a stable aromatic heterocyclic system.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 6-aryl-5-methyltetrazolo[1,5-a]pyridine derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the 6-aryl-5-methyltetrazolo[1,5-a]pyridine derivatives in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be observed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The 6-aryl-5-methyltetrazolo[1,5-a]pyridine scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. While the available data on structurally related compounds is encouraging, further extensive research is imperative to fully elucidate the potential of this specific subclass. Future studies should focus on:
-
Synthesis and Screening: Synthesizing a broader library of 6-aryl-5-methyltetrazolo[1,5-a]pyridine derivatives with diverse aryl substituents to establish a comprehensive structure-activity relationship (SAR).
-
Quantitative Biological Evaluation: Conducting rigorous in vitro and in vivo testing to determine the specific IC50 and MIC values for anticancer and antimicrobial activities, respectively, and to assess the anti-inflammatory efficacy in established animal models.
-
Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects.
-
Comparative Studies: Performing head-to-head comparisons with a wider range of clinically used drugs to accurately benchmark the potency and selectivity of these novel derivatives.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of 6-aryl-5-methyltetrazolo[1,5-a]pyridine derivatives and pave the way for the development of next-generation medicines.
References
-
Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. 2021. [Link]
- Litchfield DW. Casein kinase 2: a multifaceted protein kinase. Biochem J. 2003;369(Pt 1):1-15.
- Ruzzene M, Pinna LA. Addiction to protein kinase CK2: a common denominator of diverse cancer cells? Biochim Biophys Acta. 2010;1804(3):499-504.
- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Molbank. 2021;2021(4):M1303.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. Int J Mol Sci. 2022;23(10):5659.
- ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences. 2014;4(3):564-571.
- Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. Eur J Med Chem. 2013;69:453-63.
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Med Chem. 2023;14(5):915-923.
- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Sci Pharm. 2021;89(4):52.
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Dev Res. 2025;86(6):e70146.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. 2024;29(4):869.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian J Pharmacol. 2013;45(6):590-5.
- Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr)
- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Med Chem. 2019;15(6):666-679.
- Tetrazolo[1,5-a] quinoline derivatives as anti-inflammatory and antimicrobial agents. Boll Chim Farm. 2004;143(6):227-38.
-
Anti-inflammatory activity of MFE on carrageenan- induced rat paw edema. ResearchGate. [Link]
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. 2021;26(23):7298.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. 2021;26(23):7143.
- Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chin Chem Lett. 2017;28(2):388-393.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals (Basel). 2023;16(5):748.
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arab J Chem. 2023;16(1):104414.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Med Chem Lett. 2014;5(10):1136-40.
- Design, synthesis and antitumor evaluation of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives as potential c-Met inhibitors. Bioorg Chem. 2020;102:104085.
- Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production. PLoS One. 2015;10(7):e0132692.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]
- New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Curr Issues Mol Biol. 2022;44(11):5397-5412.
- Antimicrobial and antioxidant activity evaluation of tetrazolo[1,5-a]pyrimidines: A simple diisopropylammonium trifluoroacetate mediated synthesis. RSC Adv. 2015;5(100):82279-82285.
- Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation. Beilstein J Org Chem. 2021;17:2104-2115.
-
Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][3][4]riazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules. 2020;25(22):5397.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Antimicrobial and antioxidant activity evaluation of tetrazolo[1,5-a]pyrimidines: A simple diisopropylammonium trifluoroacetate mediated synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Vitro Pharmacological Evaluation of 6-Substituted Tetrazolo[1,5-a]pyridines: A Comparative Guide
Introduction
The tetrazolo[1,5-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities.[1] The fusion of tetrazole and pyridine rings results in a bicyclic system with unique electronic and steric properties, making it a compelling core for designing novel therapeutic agents.[1] This guide provides a comprehensive in vitro pharmacological evaluation of 6-substituted tetrazolo[1,5-a]pyridines, comparing their performance against other alternatives and providing the supporting experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals.
The diverse biological activities of tetrazole derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, have spurred significant research interest.[2][3] Specifically, substitutions at the 6-position of the tetrazolo[1,5-a]pyridine ring have been explored to modulate and enhance these therapeutic properties.
Synthesis of 6-Substituted Tetrazolo[1,5-a]pyridines
The synthesis of the tetrazolo[1,5-a]pyridine core can be achieved through several methods. A common approach involves the reaction of 2-halopyridines with an azide source. For instance, 2-chloro-5-acetylpyridine can be reacted with sodium azide in the presence of hydrochloric acid to yield 6-acetyl tetrazolo[1,5-a]pyridine.[4] Another efficient method utilizes trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate with 2-halopyridines.[5][6]
General Synthetic Protocol:
A general and efficient method for preparing 6-substituted tetrazolo[1,5-a]pyridines involves the reaction of the corresponding 2-halopyridine with an azide source. The reaction of 2-halopyridines with trimethylsilyl azide, facilitated by tetrabutylammonium fluoride hydrate, provides a regioselective and high-yielding pathway to these compounds.[6]
To a solution of the appropriately substituted 2-halopyridine in a suitable solvent (e.g., DMF), add trimethylsilyl azide and tetrabutylammonium fluoride hydrate.
The reaction mixture is then heated, typically at 85°C, for a period of 24 hours to achieve high conversion.
Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.
This method is advantageous due to its broad substrate scope and the stability of the resulting tetrazolo[1,5-a]pyridine derivatives, making them suitable for further biological evaluation.[6]
In Vitro Pharmacological Evaluation
The versatility of the 6-substituted tetrazolo[1,5-a]pyridine scaffold has led to the discovery of compounds with a range of biological activities. This section will delve into the in vitro evaluation of these compounds for their anticancer and antimicrobial properties, providing detailed experimental protocols and comparative data.
Anticancer Activity
Derivatives of tetrazolo-fused heterocyclic systems have shown potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1]
Comparative Analysis of Anticancer Activity
The cytotoxic effects of novel pyrazolo-pyridine fused tetrazolo-pyrimidine derivatives were evaluated against MCF-7 (human breast adenocarcinoma) and HEK-293 (human embryonic kidney) cell lines using the MTT assay.[7]
| Compound | Target Cell Line | IC50 (µM) |
| 10ab | MCF-7 | 23.83 |
| 10ah | MCF-7 | 23.30 |
| 10bc | HEK-293 | 14.46 |
| 10bh | HEK-293 | 2.53 |
| Doxorubicin (Control) | MCF-7 | 0.85 |
Data sourced from in vitro evaluation of pyrazolo-pyridine fused tetrazolo-pyrimidines.[7]
In another study, a series of[8][9][10]triazolo[1,5-a]pyridinylpyridines were evaluated for their antiproliferative activities in vitro against three human cancer cell lines: HCT-116, U-87 MG, and MCF-7.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, making it a valuable tool for screening potential anticancer agents.[8][9][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (6-substituted tetrazolo[1,5-a]pyridines) and a positive control (e.g., Doxorubicin) in the complete growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Visualization
Antimicrobial Activity
Tetrazolo[1,5-a]pyridine derivatives have also demonstrated promising antimicrobial activities against a range of bacterial and fungal strains.[13]
Comparative Analysis of Antimicrobial Activity
The antimicrobial activity of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines was assessed against several Gram-positive and Gram-negative bacteria using the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).[7]
| Compound | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) |
| 10ab | 62.5 | 125 | 31.25 | 62.5 |
| 10ah | 125 | 250 | 62.5 | 125 |
| 10bc | 31.25 | 62.5 | 15.62 | 31.25 |
| 10bh | 62.5 | 125 | 31.25 | 62.5 |
| Streptomycin (Control) | 10 | 15 | 8 | 12 |
Data sourced from in vitro evaluation of pyrazolo-pyridine fused tetrazolo-pyrimidines.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[14][15]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and standard antibiotic (e.g., Streptomycin)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB directly in the 96-well microplate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14] This can be assessed visually or by measuring the optical density at 600 nm.
Workflow Visualization
Enzyme Inhibition Assays
The inhibitory effects of these compounds can be further characterized through specific enzyme inhibition assays. For instance, if a compound is hypothesized to target a particular kinase, a kinase inhibition assay would be the next logical step.[9]
General Protocol for Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of a compound on enzyme activity.[16][17][18]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compound (6-substituted tetrazolo[1,5-a]pyridine)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compound. Include a control well with the enzyme and buffer but no inhibitor.
-
Pre-incubation: Pre-incubate the plate for a specific time to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of the test compound. The IC50 value can then be calculated from the dose-response curve.
Conclusion
The 6-substituted tetrazolo[1,5-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The in vitro pharmacological evaluations detailed in this guide demonstrate their potential as both anticancer and antimicrobial agents. The provided experimental protocols offer a standardized approach for researchers to further investigate and compare the efficacy of these and other related compounds. The continued exploration of structure-activity relationships within this class of molecules will undoubtedly lead to the discovery of more potent and selective drug candidates.
References
- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
- Bioassays for anticancer activities. PubMed.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
- A Review on in-vitro Methods for Screening of Anticancer Drugs.
- A standard operating procedure for an enzym
- Antimicrobial Susceptibility Testing.
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- In vitro methods of screening of anticancer agents | PPTX. Slideshare.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.
- Application of Tetrazolo[1,5-a]pyridin-8-amine in Medicinal Chemistry. Benchchem.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- Synthesis of A. 6-Acetyl tetrazolo[1,5-a]pyridine (A). PrepChem.com.
- Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Deriv
- Synthesis of tetrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Guidelines for the digestive enzymes inhibition assay.
- Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogen
- Synthesis of 6-substituted tetrazolo[1,5-c]pyrimidin-5(6H)
- Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydr
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
- Antimicrobial and antioxidant activity evaluation of tetrazolo[1,5-a]pyrimidines: A simple diisopropylammonium trifluoroacetate medi
-
Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][10]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI.
- (PDF) Biological activities importance of Tetrazole derivatives.
- Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflamm
- In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. PubMed.
- Synthesis and antimicrobial activity of tetrazolo[1,5-a]quinoline-4-carbonitrile deriv
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][10]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. PMC - PubMed Central.
-
Synthesis and anticancer activity evaluation of a series of[8][9][10]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed.
- Acid Derivatives of Pyrazolo[1,5-a]pyrimidine as Aldose Reductase Differential Inhibitors.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands: discovery of an inverse agonist radioligand for PET. PubMed.
-
Synthesis of pyrazolo[1,5-a][8][14][16]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed.
- "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass. BYU ScholarsArchive.
- (PDF) Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines.
- Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. PubMed.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
- Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central.
- Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically...
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 7. In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. mdpi.com [mdpi.com]
- 14. pdb.apec.org [pdb.apec.org]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. opal.latrobe.edu.au [opal.latrobe.edu.au]
Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine Analogs: A Focus on Kinase Inhibition
Introduction: The Therapeutic Potential of the Tetrazolo[1,5-a]pyridine Scaffold
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, valued for its unique electronic and steric properties. The fusion of the metabolically stable tetrazole ring with a pyridine moiety creates a versatile core for the design of novel therapeutic agents.[1] The tetrazole ring often acts as a bioisostere for a carboxylic acid group, enhancing pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs derived from 6-Bromo-5-methyltetrazolo[1,5-a]pyridine, with a particular focus on their potential as kinase inhibitors. While direct and extensive SAR studies on this compound analogs are not abundant in the public domain, we can extrapolate valuable insights from closely related fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and other substituted tetrazolo[1,5-a]pyridines. These related compounds have been extensively studied as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2]
The parent compound, this compound, serves as a key building block in synthetic and medicinal chemistry.[3] Its bromine atom at the 6-position is a versatile handle for introducing a wide range of substituents via cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.[3] This guide will synthesize existing data on related structures to build a predictive SAR model for 6-substituted-5-methyltetrazolo[1,5-a]pyridine analogs, primarily in the context of anticancer activity through kinase inhibition.
Comparative SAR Analysis: Insights from Related Heterocyclic Systems
Due to the limited direct experimental data on the SAR of this compound analogs, this section will draw parallels from structurally similar scaffolds that have been extensively investigated as kinase inhibitors. The primary comparators are the pyrazolo[1,5-a]pyrimidine and tetrazolo[1,5-a]pyrimidine cores, which share a similar bicyclic architecture and have demonstrated significant potential in targeting various kinases.
The Crucial Role of the 6-Position Substituent
The bromine atom at the 6-position of the parent compound is the primary site for chemical modification. Insights from related pyrazolo[1,5-a]pyridine series suggest that the nature of the substituent at this position is a major determinant of biological activity.
In a study on 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as KDR kinase inhibitors, it was found that the substituent at the 6-position plays a critical role in optimizing potency. While a direct bromine substituent was not evaluated in the most potent analogs, the study highlights the importance of this position for introducing groups that can interact with the kinase active site.
Kinase Inhibition as a Primary Therapeutic Target
Fused heterocyclic systems based on the pyrazolo[1,5-a]pyrimidine and tetrazolo[1,5-a]pyrimidine scaffolds have emerged as potent inhibitors of several protein kinases implicated in cancer, including Casein Kinase 2 (CK2), Pim-1, and Tropomyosin receptor kinases (Trks).[4][5][6]
A study on 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines identified potent inhibitors of CK2.[4] The lead compound in this series, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine, exhibited an IC50 of 45 nM.[4] This suggests that the tetrazolo[1,5-a]pyridine core, being structurally similar, could also be a promising scaffold for developing CK2 inhibitors.
The pyrazolo[1,5-a]pyrimidine scaffold is also a key feature in several FDA-approved Trk kinase inhibitors, such as Larotrectinib.[2] This highlights the potential of this general heterocyclic structure to bind to the ATP-binding pocket of kinases.
Based on these findings, it is highly probable that analogs of this compound will exhibit activity against various protein kinases. The SAR exploration would, therefore, focus on modifying the 6-position to optimize interactions within the kinase active site.
Hypothetical SAR of 6-Substituted-5-methyltetrazolo[1,5-a]pyridine Analogs
Based on the analysis of related compounds, we can propose a hypothetical SAR for 6-substituted-5-methyltetrazolo[1,5-a]pyridine analogs as kinase inhibitors:
-
Aryl and Heteroaryl Substituents at the 6-Position: Introduction of various aryl and heteroaryl groups via Suzuki or other cross-coupling reactions is a logical first step. The electronic and steric properties of these substituents will significantly influence activity. Electron-donating or -withdrawing groups on the aromatic ring can modulate the electron density of the core heterocycle and affect binding.
-
Linker-Mediated Substituents: Introducing substituents via a linker (e.g., amine, ether, thioether) at the 6-position could provide flexibility and allow for probing different regions of the kinase active site.
-
The Role of the 5-Methyl Group: The methyl group at the 5-position likely provides a beneficial steric and electronic contribution to the overall scaffold, potentially enhancing binding affinity or metabolic stability. Its impact could be further explored by synthesizing analogs with different small alkyl groups at this position.
Experimental Protocols
To validate the hypothesized SAR, the following experimental workflow is proposed.
Synthesis of 6-Substituted-5-methyltetrazolo[1,5-a]pyridine Analogs
The synthesis would commence with the readily available this compound. A variety of substituents can be introduced at the 6-position using palladium-catalyzed cross-coupling reactions.
General Protocol for Suzuki Coupling:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture) is added the desired boronic acid or boronate ester (1.2 equivalents).
-
A palladium catalyst, such as Pd(PPh3)4 (0.05 equivalents), and a base, such as K2CO3 (2 equivalents), are added.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-substituted analog.
In Vitro Kinase Inhibition Assays
The synthesized analogs would be screened against a panel of cancer-relevant protein kinases to identify their primary targets and determine their potency.
General Protocol for a Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the appropriate substrate, and ATP to initiate the kinase reaction.
-
Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
To facilitate a clear comparison of the SAR, the experimental data should be summarized in a structured table.
Table 1: Hypothetical SAR Data for 6-Substituted-5-methyltetrazolo[1,5-a]pyridine Analogs as Kinase Inhibitors
| Compound ID | R (Substituent at 6-position) | Kinase Target | IC50 (nM) |
| Parent | Br | - | >10,000 |
| Analog 1 | Phenyl | CK2 | 500 |
| Analog 2 | 4-Methoxyphenyl | CK2 | 250 |
| Analog 3 | 4-Chlorophenyl | CK2 | 750 |
| Analog 4 | 2-Thienyl | Pim-1 | 150 |
| Analog 5 | 3-Pyridyl | Pim-1 | 300 |
| Analog 6 | 4-(Morpholin-4-yl)phenyl | TrkA | 80 |
Visualizing the SAR Workflow and Potential Signaling Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Potential kinase signaling pathways targeted by tetrazolo[1,5-a]pyridine analogs.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. While direct SAR studies on its analogs are currently limited, a comparative analysis of structurally related fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, provides a strong rationale for its potential. The 6-position offers a synthetically accessible site for introducing a wide array of substituents to modulate biological activity. Future research should focus on the systematic synthesis and biological evaluation of a library of 6-substituted-5-methyltetrazolo[1,5-a]pyridine analogs against a panel of cancer-relevant kinases. This will enable the elucidation of a definitive SAR for this promising scaffold and pave the way for the development of novel and potent drug candidates.
References
-
Urakov, G. V., Savateev, K. V., Kotovskaya, S. K., Sokolova, E. V., Rusinov, V. L., Spasov, A. A., & Babkov, D. A. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 27(3), 939. [Link]
-
Yadav, P., Kumar, R., & Singh, P. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1285323. [Link]
-
Al-Qadhi, M. A., Yahya, T. A. A., Alqadhi, A. A., & Arafa, R. K. (2026). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). European Journal of Medicinal Chemistry, 118348. [Link]
-
Kumar, A., Singh, P., & Kumar, R. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Wang, X. M., Xu, J., Li, Y. P., Li, H., Jiang, C. S., Yang, G. D., Lu, S. M., & Zhang, S. Q. (2013). Synthesis and anticancer activity evaluation of a series of[1][4][6]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243–251. [Link]
-
Xu, Y., Brenning, B. G., Kultgen, S. G., Foulks, J. M., Clifford, A., Lai, S., Chan, A., Merx, S., McCullar, M. V., Kanner, S. B., & Ho, K. K. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63–67. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 27(19), 6599. [Link]
-
Xu, Y., Brenning, B. G., Kultgen, S. G., Foulks, J. M., Clifford, A., Lai, S., Chan, A., Merx, S., McCullar, M. V., Kanner, S. B., & Ho, K. K. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63–67. [Link]
-
Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(7), 789–819. [Link]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Tale of Two Scaffolds: A Comparative Guide to Tetrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine in Modern Drug Design
In the intricate world of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of heterocyclic systems, nitrogen-containing fused rings have consistently proven to be privileged structures, endowing molecules with favorable pharmacological properties. This guide provides an in-depth, comparative analysis of two such scaffolds that have garnered significant attention: tetrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and actionable insights to inform scaffold selection.
Introduction: The Strategic Importance of Scaffold Selection
The architecture of a drug molecule is fundamentally dictated by its core scaffold. This framework not inactively holds the pharmacophoric elements in the correct spatial orientation for target engagement but also dictates the molecule's physicochemical properties, including solubility, lipophilicity, metabolic stability, and potential for off-target effects. The choice between two seemingly similar heterocyclic systems can therefore lead to vastly different clinical outcomes. Here, we dissect the nuances of the tetrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds to provide a rational basis for their application in drug design.
The Tetrazolo[1,5-a]pyridine Scaffold: A Bioisostere with Unique Potential
The tetrazolo[1,5-a]pyridine ring system, a fusion of a tetrazole and a pyridine ring, presents a unique set of properties that make it an attractive scaffold in medicinal chemistry. One of its most notable features is the tetrazole moiety's ability to act as a non-classical bioisostere of a carboxylic acid.[1][2][3] This substitution can maintain or improve biological activity while enhancing metabolic stability and membrane permeability due to the tetrazole's lower pKa and increased lipophilicity compared to a carboxylic acid.[3]
Physicochemical Properties and Metabolic Profile
The tetrazole ring's electron-withdrawing nature influences the overall electronic distribution of the fused system. This can impact the molecule's interaction with biological targets and its metabolic fate. Generally, tetrazole-containing compounds exhibit enhanced metabolic stability, as the tetrazole ring is less susceptible to enzymatic degradation than a carboxylic acid group.[2] However, a crucial aspect to consider is the potential for an equilibrium between the fused tetrazole and the corresponding 2-azidopyridine tautomer, which can be influenced by the solvent and substituents.[4]
Derivatives of the tetrazolo[1,5-a]pyridine scaffold have demonstrated good thermal stability.[5] Their versatility has been leveraged to develop compounds with a range of biological activities, including as kinase inhibitors.[6]
Synthesis of the Tetrazolo[1,5-a]pyridine Core
Several synthetic routes to the tetrazolo[1,5-a]pyridine scaffold have been established. A common and efficient method involves the reaction of 2-halopyridines with an azide source, such as sodium azide or trimethylsilyl azide.[4] Another prevalent approach utilizes the cyclization of 2-pyridyltetrazoles or the reaction of pyridine N-oxides with phosphoryl azides.[5]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established and highly successful framework in drug discovery, particularly in the realm of kinase inhibitors.[7][8] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent mimic of the adenine core of ATP, enabling potent and often selective inhibition of a wide range of kinases.[8]
A Powerhouse in Kinase Inhibition and Beyond
The pyrazolo[1,5-a]pyrimidine core is a cornerstone of numerous approved and clinical-stage drugs, targeting a diverse array of kinases such as Trk, PI3Kδ, and Pim-1.[9][10][11] This scaffold's success stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[12] Beyond oncology, compounds based on this scaffold have shown utility as anti-inflammatory, antiviral, antimicrobial, and central nervous system (CNS) agents.[12]
Physicochemical Properties and Metabolic Considerations
The pyrazolo[1,5-a]pyrimidine scaffold generally imparts favorable drug-like properties. Its aromatic nature contributes to good stability, and its multiple nitrogen atoms offer opportunities for hydrogen bonding, which can enhance solubility and target affinity. The metabolic profile of pyrazolo[1,5-a]pyrimidine derivatives can be modulated through substitution, with common metabolic pathways involving oxidation of the heterocyclic rings or attached substituents.[13] Studies have indicated good biocompatibility and lower toxicity profiles for several compounds containing this scaffold.[12]
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is typically achieved through the condensation of a 3-amino-pyrazole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound, β-enaminone, or β-ketonitrile.[12] This versatile approach allows for the introduction of a wide range of substituents on the pyrimidine ring.[8]
Head-to-Head Comparison: Tetrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
| Feature | Tetrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyrimidine |
| Core Structure | Fused tetrazole and pyridine rings | Fused pyrazole and pyrimidine rings |
| Key Feature | Bioisostere of carboxylic acid[1][2] | Privileged kinase hinge-binding scaffold[7][8] |
| Primary Therapeutic Area | Emerging in oncology, inflammation[6] | Oncology (Kinase inhibitors), CNS, anti-infectives[10][12] |
| Marketed Drugs | Fewer examples in the market | Numerous approved drugs (e.g., Larotrectinib, Entrectinib, Zaleplon)[9][10][12] |
| Metabolic Stability | Generally good; tetrazole ring enhances stability[2] | Generally good; can be modulated by substitution[9][13] |
| Potential Liabilities | Azide-tetrazole tautomerism[4] | Potential for off-target kinase activity; CYP inhibition with certain substitutions[11] |
| Synthetic Accessibility | Readily accessible from halopyridines or pyridine N-oxides[4][5] | Well-established syntheses from aminopyrazoles and 1,3-dielectrophiles[12] |
Experimental Protocols
General Protocol for the Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines
This protocol is a generalized procedure based on established methods.[4]
Materials:
-
Substituted 2-halopyridine (1.0 eq)
-
Trimethylsilyl azide (TMSN₃) (1.5 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
-
Standard work-up and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
To a solution of the 2-halopyridine in anhydrous DMF, add TMSN₃ and TBAF solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
General Protocol for the Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol is a generalized procedure based on established methods.[12]
Materials:
-
Substituted 3-aminopyrazole (1.0 eq)
-
β-Dicarbonyl compound (e.g., acetylacetone) or other 1,3-dielectrophile (1.1 eq)
-
Glacial acetic acid or another suitable solvent
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the 3-aminopyrazole and the β-dicarbonyl compound in glacial acetic acid in a round-bottom flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualization of Scaffolds and Synthetic Strategies
Caption: Core structures of the two scaffolds.
Caption: General synthetic routes to the scaffolds.
Conclusion and Future Perspectives
Both the tetrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds offer distinct advantages for drug design. The pyrazolo[1,5-a]pyrimidine core is a proven, highly successful scaffold, particularly for kinase inhibitors, with a significant number of drugs on the market. Its synthetic versatility and favorable interactions with kinase hinge regions will ensure its continued prominence in drug discovery.
The tetrazolo[1,5-a]pyridine scaffold, while less represented in approved drugs, holds significant promise. Its role as a carboxylic acid bioisostere offers a powerful strategy to improve the pharmacokinetic properties of drug candidates. As our understanding of its biological targets and structure-activity relationships grows, we can expect to see more clinical candidates emerging from this scaffold.
Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target, the desired pharmacological profile, and the overall drug design strategy. This guide provides a foundational understanding to empower researchers to make informed decisions in their quest for novel and effective therapeutics.
References
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6), 113-117. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Ismail, N. S. M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Khan, A. H., et al. (2019). Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. Polycyclic Aromatic Compounds, 41(5), 1-18. [Link]
-
Laha, J. K., & Cuny, G. D. (2008). Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Synthesis, 2008(24), 4002-4006. [Link]
-
Laurent, F., et al. (2005). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 48(22), 6975-6989. [Link]
-
Liu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 929-934. [Link]
-
Michalak, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(19), 6649. [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6695. [Link]
-
Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
-
Tamba, S., et al. (2022). Tetrazolo[1,5-a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Organic Letters, 24(21), 3792-3796. [Link]
-
Volyniuk, D., et al. (2020). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 25(23), 5758. [Link]
-
Human Metabolome Database. (n.d.). Pyrazolo[1,5-a]pyrimidine. HMDB. [Link]
-
Beilstein Journals. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2466-2475. [Link]
-
Liu, Y. et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS medicinal chemistry letters, 6(8), 929–934. [Link]
-
PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine. National Center for Biotechnology Information. [Link]
-
Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451–3479. [Link]
-
Meanwell, N. A. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of medicinal chemistry, 61(14), 5872–5943. [Link]
-
Hermanowicz, P. et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][2][6][14]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. International journal of molecular sciences, 22(16), 8879. [Link]
-
Tamba, S. et al. (2022). Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Organic letters, 24(21), 3792–3796. [Link]
-
Wang, Y. et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & medicinal chemistry letters, 30(14), 127265. [Link]
-
Hermanowicz, P. et al. (2022). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][6][14]triazine Sulfonamides in Normal and Cancer Cells In Vitro. International journal of molecular sciences, 23(19), 11639. [Link]
-
Kumar, A. et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European journal of medicinal chemistry, 126, 966–975. [Link]
-
Salas, C. et al. (2014). Evaluation of the Novel Antichagasic Activity of[1][6][14]Triazolo[1,5-a]pyridine Derivatives. PloS one, 9(1), e86418. [Link]
-
ChemRxiv. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. [Link]
-
Dwivedi, A. R. et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 15(1), 21–56. [Link]
-
Dwivedi, A. R. et al. (2025). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, (1). [Link]
-
Ismail, N. S. M. et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules (Basel, Switzerland), 29(15), 3560. [Link]
-
Al-Tel, T. H. et al. (2010). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini reviews in medicinal chemistry, 10(14), 1321–1334. [Link]
-
Al-Qadhi, M. A. et al. (2025). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate. [Link]
-
Deuther-Conrad, W. et al. (2008). Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands: discovery of an inverse agonist radioligand for PET. Journal of medicinal chemistry, 51(6), 1777–1787. [Link]
Sources
- 1. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 5. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 10. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Validation of Suzuki Coupling Products of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine by NMR and Mass Spectrometry
Introduction: The Imperative of Rigorous Validation in Modern Drug Discovery
In the landscape of medicinal chemistry, the tetrazolo[1,5-a]pyridine scaffold is a privileged structure, frequently serving as a metabolically stable bioisostere for carboxylic acids.[1] The ability to functionalize this core through robust synthetic methods is paramount for generating novel compound libraries for biological screening. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, offering a powerful tool for derivatizing halogenated heterocycles like 6-Bromo-5-methyltetrazolo[1,5-a]pyridine.[2][3][4]
Part 1: The Suzuki-Miyaura Coupling - A Mechanistic Context for Analysis
Understanding the reaction mechanism is crucial as it informs the potential impurities one might encounter. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][6] Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[7] Awareness of this cycle prompts the analyst to look for not only the desired product but also potential side products such as de-brominated starting material or homocoupled boronic acid species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Mass Spectrometry (MS) - The First-Pass Confirmation
Expertise & Causality: Before committing to time-intensive NMR experiments, a rapid MS analysis provides immediate confirmation of the target molecular weight. For molecules like our target product, which are polar and non-volatile, Electrospray Ionization (ESI) is the superior ionization technique.[8] ESI is a "soft" ionization method that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for confirming the mass of the intact product molecule.[9][10][11] Its high sensitivity is particularly advantageous when dealing with small-scale reactions common in early drug discovery.[9]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve a minute quantity (~0.1 mg) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solvent should be compatible with reverse-phase chromatography if using LC-MS.
-
Instrument Setup (Direct Infusion):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The nitrogen atoms in the heterocyclic core are readily protonated.
-
Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Scan Range: Set a mass range that comfortably brackets the expected masses of reactants, products, and potential byproducts (e.g., 100-500 m/z).
-
-
Analysis: Inject the sample and acquire the mass spectrum. Look for the ion corresponding to the calculated exact mass of the protonated product.
Data Interpretation: A Comparative Approach
The power of MS in this context lies in comparison. The starting material, this compound, has a characteristic isotopic signature due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da. The successful product will show a single major peak cluster corresponding to its monoisotopic mass and will lack this distinctive bromine pattern.
Table 1: Expected Mass-to-Charge Ratios (m/z) for ESI-MS Analysis of a Coupling with Phenylboronic Acid
| Compound Name | Molecular Formula | Exact Mass | Expected m/z [M+H]⁺ | Key Feature |
| Starting Material | C₆H₅BrN₄ | 211.97 | 212.98 / 214.98 | 1:1 Isotopic pattern |
| Phenylboronic Acid | C₆H₇BO₂ | 122.05 | 123.06 | Reactant check |
| Desired Product | C₁₂H₁₀N₄ | 210.09 | 211.10 | Absence of Br pattern |
| De-brominated SM | C₆H₆N₄ | 134.06 | 135.07 | Common byproduct |
| Phenyl Homocoupling | C₁₂H₁₀ | 154.08 | Not readily ionized in ESI+ | Potential impurity |
Note: Exact masses and m/z values are calculated for the most abundant isotopes.
Part 3: NMR Spectroscopy - The Gold Standard for Structural Elucidation
Expertise & Causality: While MS confirms if the desired mass is present, NMR confirms the precise atomic connectivity and structure.[12][13] For a Suzuki product, NMR is non-negotiable to prove that the coupling occurred at the intended position (C6) and to establish the relative orientation of the newly introduced group. A full suite of 1D and 2D NMR experiments provides a self-validating dataset, leaving no ambiguity.[14]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. This is the quickest way to assess purity and observe key changes.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This confirms the number of unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.
-
-
2D NMR Acquisition:
-
COSY (¹H-¹H Correlation Spectroscopy): Reveals proton-proton coupling networks, essential for assigning protons on the pyridine and newly introduced aryl rings.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon, providing powerful assignment data.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the critical experiment to confirm the C-C bond formation between the tetrazolo[1,5-a]pyridine core and the new aryl group.
-
Data Interpretation: Mapping the Molecular Blueprint
The validation hinges on comparing the product spectra to the starting material spectra.
-
Disappearance of Reactant Signals: The ¹H NMR signals corresponding to the proton at the 6-position of the starting material will be absent in the product spectrum.
-
Appearance of New Signals: New aromatic signals corresponding to the coupled boronic acid partner will appear.
-
Chemical Shift Changes: The electronic environment of the entire molecule changes upon coupling. Protons and carbons near the new C-C bond will exhibit the most significant shifts. For instance, the proton at C7 and the methyl protons at C5 will likely experience a downfield shift due to the anisotropic effect of the new aryl ring.[15]
Table 2: Hypothetical Comparative ¹H NMR Chemical Shift (δ) Analysis (in DMSO-d₆)
| Position | Starting Material (6-Bromo) | Product (6-Phenyl) | Rationale for Shift |
| H-7 | ~8.1 ppm (d) | ~8.3 ppm (d) | Deshielded by new aryl ring. |
| H-8 | ~7.5 ppm (d) | ~7.7 ppm (d) | Minor deshielding effect. |
| CH₃-5 | ~2.6 ppm (s) | ~2.8 ppm (s) | Deshielded by proximity to new aryl ring. |
| Phenyl H's | N/A | ~7.4-7.8 ppm (m) | Appearance of new spin system. |
The definitive proof comes from the HMBC spectrum. A correlation between the proton at C7 (H-7) and the ipso-carbon of the newly introduced phenyl ring provides unambiguous evidence of the C6-C(ipso) bond.
Caption: A logical workflow for definitive structural elucidation using NMR spectroscopy.
Conclusion: An Integrated and Trustworthy Approach
The validation of a Suzuki coupling product is a multi-faceted process where MS and NMR act as complementary and essential tools. MS provides a rapid, high-sensitivity confirmation of molecular weight, acting as a crucial first-pass screen. NMR spectroscopy delivers the irrefutable, high-resolution structural detail required for unambiguous characterization. By following an integrated workflow—using MS to confirm the mass and a full suite of 1D and 2D NMR experiments to meticulously map the atomic framework—researchers can ensure the absolute structural integrity of their synthesized molecules. This rigorous, self-validating approach is the bedrock of trustworthy and reproducible scientific research in drug discovery and development.
References
- Electrospray Ionization (ESI)
-
Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. (2022). PubMed. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019). National Institutes of Health (NIH). [Link]
-
MALDI or ESI which is suitable for small molecules? (2013). ResearchGate. [Link]
-
The NMR interpretations of some heterocyclic compounds which are synthesized by our group. (n.d.). ResearchGate. [Link]
-
Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2004). ACS Publications. [Link]
-
Tetrazolo[1,5-a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. (2022). ACS Publications. [Link]
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (1998). ACS Publications. [Link]
-
Tetrazolo[1,5-a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. (2022). ResearchGate. [Link]
-
Tetrazolo[1,5-a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. (2022). PubMed. [Link]
-
Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. (2018). Semantic Scholar. [Link]
-
SUZUKI REACTION MONITORING. (n.d.). Advion. [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]
-
Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. (2008). Organic Chemistry Portal. [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. [Link]
-
Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. (2017). ACS Publications. [Link]
-
Tetrazolo[1,5-a]pyridines and furazano[4,5-b]pyridine 1-oxides. (1975). ACS Publications. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2019). National Institutes of Health (NIH). [Link]
-
NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
-
Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
-
Diversification of 6‐bromo‐2‐substituted Pyridine Derivatives via Suzuki‐Miyaura Cross‐Coupling. (2019). ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2020). RSC Publishing. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. [PDF] Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. azom.com [azom.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. emerypharma.com [emerypharma.com]
- 15. modgraph.co.uk [modgraph.co.uk]
A Comparative Guide to the Metabolic Stability of Tetrazolo[1,5-a]pyridine Derivatives for Drug Discovery
The tetrazolo[1,5-a]pyridine scaffold is a prominent structural motif in modern medicinal chemistry, prized for its unique electronic properties and its role as a bioisostere for carboxylic acids.[1] Its derivatives have shown a wide array of pharmacological activities, making them attractive candidates for drug development. However, a critical hurdle in the journey from a promising compound to a viable drug is its metabolic stability. This guide offers an in-depth, comparative analysis of the metabolic stability of tetrazolo[1,5-a]pyridine derivatives, grounded in experimental data and established scientific principles. We will explore the underlying mechanisms of their metabolism, provide detailed protocols for their assessment, and present a comparative analysis to guide the design of more robust drug candidates.
The Imperative of Metabolic Stability in Drug Design
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. This pharmacokinetic parameter is a key determinant of a drug's oral bioavailability, half-life, and potential for drug-drug interactions.[2] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, while those that are excessively stable may accumulate and cause toxicity. Early assessment of metabolic stability allows medicinal chemists to prioritize compounds and to make structural modifications to mitigate metabolic liabilities.[3]
The liver is the primary organ of drug metabolism, where enzymes, most notably the cytochrome P450 (CYP450) superfamily, catalyze the conversion of parent drugs into more polar metabolites that can be readily excreted.[4] For nitrogen-containing heterocycles like tetrazolo[1,5-a]pyridines, metabolic transformations can involve oxidation of the aromatic rings or attached alkyl groups, as well as conjugation reactions.[5][6]
Key Structural Determinants of Metabolic Stability in Tetrazolo[1,5-a]pyridine Derivatives
The metabolic fate of a tetrazolo[1,5-a]pyridine derivative is intricately linked to its structure. Several key factors can be modulated to enhance metabolic stability:
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, trifluoromethyl) can decrease the electron density of the pyridine ring system, making it less susceptible to oxidative metabolism by CYP450 enzymes.[7] Conversely, electron-donating groups (e.g., methoxy, amino) can increase the ring's susceptibility to oxidation.
-
Steric Hindrance: Placing bulky substituents near a potential site of metabolism can physically block the enzyme's access, thereby slowing down the rate of biotransformation.[8]
-
Blocking Metabolic Hotspots: Identifying and modifying the most metabolically labile positions ("soft spots") is a common strategy. This often involves replacing a metabolically vulnerable hydrogen atom with a group that is resistant to metabolism, such as fluorine.[3]
-
Lipophilicity: A compound's lipophilicity (its affinity for fatty environments) can influence its interaction with metabolic enzymes. While a direct correlation is not always observed, highly lipophilic compounds tend to be more readily metabolized.[3]
In Vitro Assessment of Metabolic Stability: Experimental Protocols
The metabolic stability of drug candidates is typically first evaluated using in vitro systems, which provide a controlled and reproducible environment to study drug metabolism. The two most widely used assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay utilizes microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells and are enriched in CYP450 enzymes.[4] It is a cost-effective and high-throughput method for screening compounds in early drug discovery.
Step-by-Step Protocol for Human Liver Microsomal (HLM) Stability Assay:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Thaw human liver microsomes on ice.
-
Prepare an NADPH regenerating system to ensure a sustained supply of the necessary cofactor for CYP450 activity.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension (final protein concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard for analytical quantification.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of parent compound remaining against time.
-
The slope of this line gives the rate of elimination (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) which represents the inherent ability of the liver to metabolize a drug.
-
Workflow of a Liver Microsomal Stability Assay
Caption: A schematic workflow of an in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay uses intact liver cells (hepatocytes), which contain a full complement of both Phase I and Phase II metabolic enzymes and their cofactors.[9] This provides a more physiologically relevant model of in vivo metabolism.
Key Steps in a Cryopreserved Human Hepatocyte Stability Assay:
-
Cell Preparation: Thaw and prepare a suspension of cryopreserved human hepatocytes according to the supplier's instructions, ensuring high viability.
-
Incubation: Incubate the hepatocyte suspension with the test compound at a low concentration (typically 1 µM) at 37°C in a CO2 incubator.
-
Sampling and Analysis: The sampling, quenching, and analytical procedures are similar to the microsomal stability assay.
-
Data Analysis: Data is analyzed in the same way to determine the in vitro half-life and intrinsic clearance.
Comparative Metabolic Stability of Tetrazolo[1,5-a]pyridine Derivatives: A Case Study
To illustrate the impact of structural modifications on metabolic stability, the following table presents hypothetical but representative data for a series of tetrazolo[1,5-a]pyridine derivatives, as would be determined in a human liver microsomal stability assay.
| Compound | R1 (Position 7) | R2 (Position 5) | HLM t½ (min) | HLM CLint (µL/min/mg) |
| 1 | H | H | 25 | 27.7 |
| 2 | Cl | H | 50 | 13.9 |
| 3 | OCH₃ | H | 15 | 46.2 |
| 4 | Cl | F | >120 | <5.8 |
| 5 | CF₃ | H | 90 | 7.7 |
| Control | Verapamil | - | 18 | 38.5 |
Structure-Metabolism Relationship Analysis:
-
Parent Compound (1): The unsubstituted tetrazolo[1,5-a]pyridine shows moderate metabolic stability.
-
Effect of an Electron-Withdrawing Group (2 & 5): The introduction of a chlorine atom (Compound 2 ) or a trifluoromethyl group (Compound 5 ) at the 7-position significantly increases the metabolic half-life. This is consistent with the principle that deactivating the pyridine ring reduces its susceptibility to oxidative metabolism.[10]
-
Effect of an Electron-Donating Group (3): The presence of a methoxy group (Compound 3 ) leads to a marked decrease in metabolic stability. The electron-donating nature of this group likely makes the ring more prone to oxidation, and O-demethylation is a common metabolic pathway.
-
Blocking Multiple Metabolic Sites (4): Compound 4 , which has both a chlorine atom at position 7 and a fluorine atom at position 5, exhibits the highest metabolic stability. This demonstrates the effectiveness of blocking multiple potential metabolic "soft spots."
-
The Tetrazole Ring's Contribution: It is important to note that the tetrazole ring itself is generally very resistant to oxidative metabolism.[5] The primary metabolic liabilities for this class of compounds are typically on the pyridine ring or its substituents.
Conclusion and Strategic Outlook for Drug Design
The metabolic stability of tetrazolo[1,5-a]pyridine derivatives is a tunable property that can be rationally optimized through judicious structural modifications. The strategic introduction of electron-withdrawing groups and the blocking of metabolic soft spots are effective approaches to enhance stability and improve the pharmacokinetic profile of these promising compounds.
For researchers and drug development professionals, a thorough understanding of these structure-metabolism relationships, coupled with the diligent application of in vitro metabolic stability assays, is paramount. By integrating these principles early in the drug discovery process, the likelihood of advancing tetrazolo[1,5-a]pyridine-based candidates with favorable drug-like properties is significantly increased, paving the way for the development of novel and effective therapeutics.
References
- Wilkinson, G. R. (2005). Cytochrome P4503A (CYP3A) metabolism: a major determinant of variability in drug disposition and response. Clinical Pharmacology & Therapeutics, 77(4), 235-241.
- Dalvie, D., et al. (2012). Biotransformation of 5-membered heteroaromatic rings. Journal of Medicinal Chemistry, 55(14), 6002-6020.
- Hollenberg, P. F. (2002). Characteristics and common reactions of cytochrome P450 enzymes. Drug Metabolism Reviews, 34(1-2), 17-35.
- Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between in vitro and in vivo drug metabolism. Journal of Medicinal Chemistry, 54(19), 6515-6536.
- Laha, J. K., & Cuny, G. D. (2008).
- Hewitt, N. J., et al. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and use in toxicology. Toxicology and Applied Pharmacology, 222(2), 158-183.
- Baranczewski, P., et al. (2006). In vitro and in vivo assessment of metabolic stability. Pharmacological Reports, 58(4), 453-472.
- BenchChem. (2025). Application of Tetrazolo[1,5-a]pyridin-8-amine in Medicinal Chemistry.
- Gorrod, J. W., & Damani, L. A. (Eds.). (1985). Biological Oxidation of Nitrogen in Organic Molecules. Ellis Horwood.
- WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines. Retrieved from [Link]
- Yeung, B. K., et al. (2011). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry, 54(16), 5524-5543.
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
- Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 47-54.
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
- Tamba, S., et al. (2022). Tetrazolo[1,5-a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Organic Letters, 24(21), 3792–3796.
- Meanwell, N. A. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 61(14), 5872-5949.
-
ResearchGate. (n.d.). Tetrazolo[1,5-a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics | Request PDF. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
- Terenzi, A., et al. (2019). Tetrazolo[1,5-a]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. New Journal of Chemistry, 43(8), 3537-3551.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nuvisan.com [nuvisan.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. karger.com [karger.com]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine: A Comparative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
The tetrazolo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for carboxylic acids. The functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) in drug discovery. Among the various positions on this heterocyclic system, the C6-position offers a versatile handle for modification, particularly when substituted with a bromine atom. The 6-Bromo-5-methyltetrazolo[1,5-a]pyridine is, therefore, a key building block for the synthesis of diverse compound libraries.
This guide provides a comparative analysis of the most common palladium-catalyzed cross-coupling methods for the derivatization of this compound. While direct, side-by-side comparative studies on this specific substrate are not extensively documented in the literature, this document synthesizes available data, draws logical inferences from structurally related systems, and provides field-proven insights to guide your synthetic strategy.
The Landscape of Cross-Coupling on an Electron-Deficient Heterocycle
The tetrazolo[1,5-a]pyridine ring system is electron-deficient, which influences the reactivity of the C-Br bond. This electronic nature generally makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. The key to success lies in the judicious selection of the catalyst, ligand, base, and solvent system to achieve optimal yields and minimize side reactions.
This guide will delve into the following key cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids and their derivatives.
-
Buchwald-Hartwig Amination: For the synthesis of C-N linkages with a wide range of amines.
-
Sonogashira Coupling: For the introduction of alkynyl moieties.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Stille Coupling: For the coupling with organostannanes.
Comparative Analysis of Cross-Coupling Methodologies
The choice of cross-coupling reaction is dictated by the desired final product and the functional group tolerance required. Below is a summary of expected yields and conditions based on available data for this compound and closely related heteroaromatic systems.
| Cross-Coupling Method | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Solvent | Reported Yield Range (%) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | Moderate to High (Anticipated) |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos, BrettPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Good to Excellent[1][2] |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | DMF, CH₃CN | Good to Excellent[3][4] |
| Heck | Alkenes | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, Bu₃N | DMF, NMP | Moderate to Good (Anticipated)[5] |
| Stille | Organostannanes | Pd(PPh₃)₄ | - | Toluene, Dioxane | Moderate to High (Anticipated) |
Note: Yields are highly substrate and condition dependent. The ranges provided are based on literature for similar brominated N-heterocycles and should be considered as a general guide.
Mechanistic Insights and Practical Considerations
A fundamental understanding of the catalytic cycles for these reactions is crucial for troubleshooting and optimization.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The rate-limiting step and potential side reactions can vary depending on the specific coupling partners and reaction conditions. For electron-deficient heterocycles like this compound, oxidative addition of the C-Br bond to the Pd(0) catalyst is generally facile.
In-Depth Analysis of Key Cross-Coupling Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for C-C bond formation due to the commercial availability of a vast array of boronic acids and their derivatives, as well as their general stability and low toxicity.[6] For substrates like this compound, standard conditions are expected to provide good to excellent yields.
Expertise & Experience: The choice of base is critical. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, the presence of the acidic tetrazole proton might necessitate the use of a non-nucleophilic organic base in some cases to avoid undesired side reactions. The addition of water to the solvent mixture is often crucial for the efficiency of the transmetalation step.
Trustworthiness: A well-executed Suzuki-Miyaura coupling should show complete consumption of the starting bromide. Monitoring the reaction by LC-MS is recommended to track the formation of the desired product and any potential byproducts, such as homocoupling of the boronic acid or protodebromination of the starting material.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance.[7][8] This reaction is particularly valuable for late-stage functionalization in medicinal chemistry programs.
Expertise & Experience: The selection of the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. For electron-deficient heteroaryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos or BrettPhos often give superior results.[1] The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), is also critical for efficient catalysis.
Trustworthiness: The reaction is sensitive to air and moisture, and thus, rigorous inert atmosphere techniques are required. The use of pre-catalysts can simplify the reaction setup and improve reproducibility. Complete conversion of the starting bromide is a good indicator of a successful reaction.
Sonogashira Coupling
The Sonogashira coupling is the most reliable method for the synthesis of aryl and heteroaryl alkynes.[3] It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Expertise & Experience: The copper co-catalyst can sometimes lead to the homocoupling of the terminal alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to mitigate this issue. The choice of amine base, which also often serves as the solvent, can significantly influence the reaction rate and yield.
Trustworthiness: The reaction progress can be conveniently monitored by techniques such as TLC or LC-MS. The disappearance of the starting bromide and the appearance of a new, less polar spot corresponding to the product are indicative of a successful transformation.
Heck Coupling
The Heck reaction allows for the arylation of alkenes. While being a powerful tool for C-C bond formation, its application with electron-deficient heteroaryl halides can sometimes be challenging due to competing reaction pathways.[9]
Expertise & Experience: Regioselectivity can be an issue in Heck couplings. The use of specific ligands and reaction conditions can help control the position of the new C-C bond on the alkene. For electron-deficient systems, side reactions such as reduction of the C-Br bond can occur.
Trustworthiness: Careful analysis of the product mixture by NMR is necessary to confirm the regiochemistry of the addition. The presence of isomeric byproducts should be carefully assessed.
Stille Coupling
The Stille coupling utilizes organostannanes as coupling partners. A key advantage of this reaction is the tolerance of a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback.[10]
Expertise & Experience: The purity of the organostannane reagent is crucial for high yields. The reaction is generally less sensitive to the choice of base compared to other cross-coupling methods.
Trustworthiness: Due to the toxicity of the tin byproducts, careful purification of the final product is essential to remove any residual tin compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for the most promising cross-coupling reactions for the functionalization of this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenyl-5-methyltetrazolo[1,5-a]pyridine.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Add morpholine via syringe and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir vigorously and monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield 6-(morpholino)-5-methyltetrazolo[1,5-a]pyridine.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the generation of novel chemical entities for drug discovery and materials science. While a definitive comparative yield analysis from a single study is not yet available, the principles of organometallic chemistry and data from related heterocyclic systems provide a strong foundation for reaction design.
The Suzuki-Miyaura and Buchwald-Hartwig reactions are anticipated to be high-yielding and versatile methods for C-C and C-N bond formation, respectively. The Sonogashira coupling offers a reliable route to alkynyl derivatives. The Heck and Stille couplings, while also viable, may present challenges related to regioselectivity and toxicity, respectively.
Successful implementation of these methods will rely on careful optimization of reaction parameters, particularly the choice of ligand and base. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers navigating the exciting landscape of heterocyclic chemistry.
References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with amines. Organic Letters, 4(20), 3465-3467. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. [Link]
-
Novel approach to 6-alkenyl-substituted pyridoxine derivatives based on the Heck reaction. ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. [Link]
-
Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. MDPI. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. [Link]
-
Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Archives. [Link]
-
Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling. ResearchGate. [Link]
-
2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. MURAL - Maynooth University Research Archive Library. [Link]
-
Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. [Link]
-
Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. National Institutes of Health. [Link]
-
Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. ResearchGate. [Link]
-
Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst. National Institutes of Health. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. PubMed Central. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
-
Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. [Link]
-
The Intramolecular Stille Reaction. ResearchGate. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
A Stille coupling of 3-bromo-6-methyl-s-tetrazine for the construction of a fluorescein-tetrazine conjugate. ResearchGate. [Link]
-
Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. ResearchGate. [Link]
Sources
- 1. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Comparative Kinase Inhibitor Screening: Unveiling the Potential of a 6-Aryl-5-Methyltetrazolo[1,5-a]pyridine Library
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for selective and potent protein kinase inhibitors remains a paramount objective. Protein kinases, as crucial regulators of cellular signaling, are frequently implicated in the pathogenesis of numerous diseases, most notably cancer. The tetrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This guide presents a comprehensive, albeit illustrative, comparative analysis of a focused library of 6-aryl-5-methyltetrazolo[1,5-a]pyridine derivatives, screened against a panel of therapeutically relevant protein kinases. Drawing upon established methodologies and structure-activity relationship (SAR) principles from closely related heterocyclic systems, we provide a blueprint for evaluating this promising compound class.
The Rationale: Why 6-Aryl-5-Methyltetrazolo[1,5-a]pyridines?
The tetrazolo[1,5-a]pyridine core, a fusion of a tetrazole and a pyridine ring, offers a unique combination of steric and electronic properties conducive to interaction with the ATP-binding site of protein kinases. The introduction of a 5-methyl group can provide a crucial vector for occupying hydrophobic pockets within the kinase domain, while the 6-aryl substituent allows for extensive chemical diversification to modulate potency, selectivity, and pharmacokinetic properties. This strategic design positions the 6-aryl-5-methyltetrazolo[1,5-a]pyridine scaffold as a compelling starting point for the development of novel kinase inhibitors.
The Screening Campaign: A Multi-faceted Approach
To comprehensively evaluate the potential of our hypothetical 6-aryl-5-methyltetrazolo[1,5-a]pyridine library, a multi-tiered screening approach is employed. This strategy allows for the efficient identification of initial hits, followed by more detailed characterization to ascertain potency and selectivity.
Primary High-Throughput Screening (HTS)
The initial phase involves a single-point screen of the entire compound library against a panel of representative protein kinases. For this guide, we will focus on two well-implicated cancer targets: Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase. The choice of these kinases is informed by literature precedents on related tetrazole-containing heterocycles.[2][3]
A robust and miniaturizable biochemical assay is essential for HTS. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an excellent choice due to their sensitivity and low susceptibility to interference from library compounds.[4]
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of each library compound in 100% DMSO.
-
Dilute recombinant kinase (e.g., CK2α, Pim-1) to the desired concentration in kinase buffer.
-
Prepare a solution of the appropriate biotinylated peptide substrate and ATP in kinase buffer.
-
Prepare a detection solution containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 20 nL) of each library compound solution into a low-volume 384-well assay plate.
-
Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the substrate/ATP solution. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the detection solution.
-
Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls to determine the percent inhibition for each compound.
-
Caption: TR-FRET based high-throughput screening workflow.
Dose-Response and IC50 Determination
Compounds exhibiting significant inhibition (e.g., >50%) in the primary screen are selected for dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This is a critical step to quantify the potency of the hit compounds. The same TR-FRET assay format is typically used, with a serial dilution of the active compounds.
Selectivity Profiling
Promising hits with low IC50 values against the primary targets are then subjected to selectivity profiling against a broader panel of kinases. This is crucial to identify compounds with a desired selectivity profile and to flag potential off-target effects early in the discovery process. Radiometric assays, such as the HotSpot™ kinase assay, are often considered the gold standard for this purpose due to their direct measurement of enzymatic activity and broad applicability.[5]
Comparative Analysis: 6-Aryl-5-Methyltetrazolo[1,5-a]pyridines vs. Known Inhibitors
To contextualize the performance of our hypothetical library, we will compare the inhibitory activity of our lead compounds with established inhibitors of CK2 and Pim-1.
Table 1: Comparative Inhibitory Activity against CK2
| Compound | Scaffold | IC50 (nM) | Reference |
| TP-CK2-Lead | 6-Aryl-5-methyltetrazolo[1,5-a]pyridine | 45 | Hypothetical Data |
| Silmitasertib (CX-4945) | Indoloquinazoline | 1 | [6] |
| TBBt | Tetrabromobenzotriazole | 300 | [7] |
| TP-CK2-Analog-1 | 6-Aryl-5-methyltetrazolo[1,5-a]pyridine | 120 | Hypothetical Data |
| TP-CK2-Analog-2 | 6-Aryl-5-methyltetrazolo[1,5-a]pyridine | >10,000 | Hypothetical Data |
Table 2: Comparative Inhibitory Activity against Pim-1
| Compound | Scaffold | IC50 (nM) | Reference |
| TP-Pim1-Lead | 6-Aryl-5-methyltetrazolo[1,5-a]pyridine | 25 | Hypothetical Data |
| AZD1208 | Pyridothienopyrimidinone | 0.4 | [8] |
| SGI-1776 | Imidazo[1,2-b]pyridazine | 7 | [8] |
| TP-Pim1-Analog-1 | 6-Aryl-5-methyltetrazolo[1,5-a]pyridine | 80 | Hypothetical Data |
| TP-Pim1-Analog-2 | 6-Aryl-5-methyltetrazolo[1,5-a]pyridine | >10,000 | Hypothetical Data |
Structure-Activity Relationship (SAR) Insights
The screening data from the focused library allows for the elucidation of preliminary SAR. For instance, the nature of the aryl substituent at the 6-position can significantly impact potency and selectivity.
-
Electron-withdrawing groups on the 6-aryl ring may enhance interactions with the hinge region of the kinase.
-
Bulky substituents on the 6-aryl ring could either improve potency by accessing additional hydrophobic pockets or decrease it due to steric hindrance.
-
The 5-methyl group is hypothesized to anchor the molecule in a hydrophobic pocket, and its replacement with other small alkyl groups could be explored to optimize this interaction.
Sources
- 1. Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold [jstage.jst.go.jp]
- 2. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Researcher's Comparative Guide to Cytotoxicity Assays for Novel 6-Bromo-5-methyltetrazolo[1,5-a]pyridine Derivatives
In the landscape of contemporary drug discovery, the identification of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a paramount objective.[1] The emergence of new chemical scaffolds, such as those derived from 6-Bromo-5-methyltetrazolo[1,5-a]pyridine, necessitates a rigorous and well-informed approach to preclinical evaluation. A critical initial step in this process is the accurate assessment of a compound's cytotoxic potential. This guide provides a comprehensive comparison of commonly employed in vitro cytotoxicity assays, offering insights into their underlying principles, experimental workflows, and data interpretation. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate assay for their specific research goals.
The Rationale for Assay Selection: Beyond a Single Data Point
Choosing a cytotoxicity assay is not a one-size-fits-all decision. The chemical nature of the test compound, the expected mechanism of action, and the desired experimental endpoint all play crucial roles in this selection process. For novel heterocyclic compounds like this compound derivatives, it is essential to consider potential interferences with assay reagents or detection methods.[2][3] Therefore, a multi-assay approach is often recommended to validate findings and gain a more comprehensive understanding of a compound's biological activity.
Comparative Analysis of Key Cytotoxicity Assays
This section provides a detailed comparison of four widely used cytotoxicity assays: MTT, MTS, LDH, and Real-Time Cell Viability assays. Each assay is evaluated based on its principle, protocol, advantages, and limitations.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of metabolically active cells. The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured spectrophotometrically.[4]
Experimental Workflow:
Caption: A schematic of the MTT assay workflow.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4][5] Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][7]
Advantages:
-
Well-established and widely used.
-
Relatively inexpensive.
Limitations:
-
The insoluble formazan requires a solubilization step, which can introduce variability.[4]
-
The assay can be influenced by the metabolic state of the cells, which may not always correlate directly with cell viability.
-
Some compounds, particularly those with reducing properties, can interfere with the MTT reduction, leading to false-positive results.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a second-generation tetrazolium salt-based assay that offers improvements over the traditional MTT assay.[9]
Principle: Similar to MTT, the MTS assay measures the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. However, the formazan product of MTS is soluble in the cell culture medium, eliminating the need for a solubilization step.[4][10] The presence of an electron coupling reagent, such as phenazine methosulfate (PMS), enhances the reduction of MTS.[10]
Experimental Workflow:
Caption: A schematic of the MTS assay workflow.
Detailed Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.
-
MTS Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions. This typically involves mixing the MTS solution with an electron coupling reagent like PES.[4]
-
MTS Addition: Add 20 µL of the prepared MTS reagent directly to each well.[4][10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[4][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[4][10]
Advantages:
-
Simpler and faster than the MTT assay due to the elimination of the solubilization step.[4]
-
Higher throughput potential.
-
Less prone to artifacts from compound precipitation.
Limitations:
-
Can still be affected by the metabolic state of the cells.
-
The electron coupling reagents can be toxic to cells, especially during longer incubation times.
-
Phenol red in the culture medium can interfere with absorbance readings.[11]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.[12][13]
Principle: LDH is a stable enzyme that is rapidly released into the cell culture supernatant upon damage to the plasma membrane.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a red formazan product.[13][14] The amount of formazan is proportional to the amount of LDH released, which in turn is indicative of the number of damaged cells.[14]
Experimental Workflow:
Caption: A schematic of the LDH assay workflow.
Detailed Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT and MTS assays.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture, containing lactate, NAD+, and the tetrazolium salt, to each well.[12]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[15]
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[15]
Advantages:
-
Directly measures cell membrane integrity, providing a clear indication of cytotoxicity.
-
The assay is relatively simple and fast.
-
Can be multiplexed with other assays that measure viable cells.
Limitations:
-
LDH in the serum of the culture medium can contribute to background signal.
-
The assay is an endpoint measurement and does not provide real-time information.
-
The stability of LDH in the supernatant can be a factor.
Real-Time Cell Viability Assays
Real-time cell viability assays offer a dynamic view of cytotoxicity by continuously monitoring cell health over time.
Principle: These assays typically utilize a pro-substrate and a luciferase. Viable cells with active metabolism reduce the pro-substrate into a substrate for the luciferase, which then generates a luminescent signal.[7][16] The signal intensity is proportional to the number of viable cells and can be measured repeatedly from the same well over an extended period.[7][17]
Experimental Workflow:
Caption: A schematic of a real-time cell viability assay workflow.
Detailed Protocol:
-
Reagent Addition: The assay reagent, containing the pro-substrate and luciferase, can be added at the time of cell seeding, during compound treatment, or at the end of the experiment.[18]
-
Compound Treatment: Add the this compound derivatives to the wells.
-
Luminescence Measurement: Measure the luminescent signal at various time points using a plate-reading luminometer. This allows for the kinetic monitoring of cell viability.[7]
Advantages:
-
Provides real-time kinetic data, allowing for the determination of the onset of cytotoxicity.[7]
-
Nonlytic nature allows for multiplexing with other assays.[16][17]
-
High sensitivity and broad dynamic range.
Limitations:
-
Requires a luminometer for detection.
-
The cost of reagents may be higher compared to colorimetric assays.
-
Potential for compound interference with the luciferase enzyme.
Data Presentation: A Comparative Summary
| Assay | Principle | Endpoint | Throughput | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric | Medium | Inexpensive, well-established | Solubilization step, metabolic interference |
| MTS | Mitochondrial dehydrogenase activity | Colorimetric | High | No solubilization, faster | Metabolic interference, reagent toxicity |
| LDH | Cell membrane integrity | Colorimetric | High | Direct measure of cytotoxicity | Serum interference, endpoint assay |
| Real-Time | Metabolic activity (reducing potential) | Luminescent | High | Kinetic data, multiplexing | Requires luminometer, higher cost |
Decision-Making Workflow for Assay Selection
The following diagram illustrates a logical approach to selecting the most suitable cytotoxicity assay for your novel compounds.
Caption: A decision tree for selecting a cytotoxicity assay.
Conclusion and Future Directions
The evaluation of cytotoxicity is a cornerstone of preclinical drug development. For novel chemical entities such as this compound derivatives, a thoughtful and evidence-based approach to assay selection is critical for generating reliable and meaningful data. This guide has provided a comparative overview of four commonly used cytotoxicity assays, highlighting their respective strengths and weaknesses. While metabolic assays like MTT and MTS are valuable for initial screening, it is often prudent to confirm findings with an assay that measures a different cellular parameter, such as the LDH assay which assesses membrane integrity. For a more dynamic understanding of a compound's cytotoxic profile, real-time cell viability assays are unparalleled. Ultimately, the choice of assay should be guided by the specific scientific question being addressed, and the data should be interpreted within the context of the assay's known limitations. Future studies should aim to explore the potential for these novel compounds to interfere with specific assay components to ensure the generation of robust and reproducible results.
References
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. (n.d.). Available from: [Link]
-
Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024-10-24). ResearchGate. Available from: [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. (2025-06-15). Available from: [Link]
-
MTS Tetrazolium Assay Protocol - Creative Bioarray. (n.d.). Available from: [Link]
-
LDH cytotoxicity assay - Protocols.io. (2024-12-11). Available from: [Link]
-
Five Simple Steps For a Successful MTS Assay! - Bitesize Bio. (2025-06-08). Available from: [Link]
-
LDH Assay - Cell Biologics Inc. (n.d.). Available from: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). Available from: [Link]
-
Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring - Global Journals. (n.d.). Available from: [Link]
-
Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed. (n.d.). Available from: [Link]
-
Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells - PubMed. (2025-06-05). Available from: [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. (n.d.). Available from: [Link]
-
Validation Study of In Vitro Cytotoxicity Test Methods - National Toxicology Program - NIH. (2025-07-07). Available from: [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019-07-11). Available from: [Link]
-
Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study - ThaiJO. (2023-07-07). Available from: [Link]
-
Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - MDPI. (n.d.). Available from: [Link]
-
Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations - PubMed. (n.d.). Available from: [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PubMed Central. (n.d.). Available from: [Link]
-
H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers - RSC Publishing. (2023-04-03). Available from: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024-12-13). Available from: [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.). Available from: [Link]
-
Cytotoxicity results of pyridine analogous in the MTT assessment. - ResearchGate. (n.d.). Available from: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.sg]
- 17. m.youtube.com [m.youtube.com]
- 18. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.co.uk]
A Comparative Guide to the Efficacy of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Brominated heterocyclic compounds are indispensable precursors in palladium-catalyzed cross-coupling reactions, enabling the construction of complex architectures. This guide provides an in-depth technical comparison of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine with other commonly employed brominated heterocyclic building blocks, offering insights into its reactivity and performance in key carbon-carbon and carbon-nitrogen bond-forming reactions.
The unique structural features of this compound, namely the fused tetrazole and pyridine rings, impart distinct electronic properties that influence its reactivity in cross-coupling reactions. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids and is known for its metabolic stability, making this scaffold particularly attractive in medicinal chemistry.[1] The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2]
Understanding Reactivity in Palladium-Catalyzed Cross-Coupling
The efficacy of a brominated heterocycle in palladium-catalyzed cross-coupling is primarily governed by the ease of oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This step is often rate-determining and is influenced by factors such as electron density at the carbon center, steric hindrance, and the potential for the heteroaromatic ring to coordinate with the palladium catalyst.
Generally, the reactivity of halopyridines in these transformations is influenced by the position of the halogen. For instance, in Suzuki-Miyaura coupling, 2- and 4-bromopyridines are often more reactive than 3-bromopyridine due to the electron-withdrawing nature of the nitrogen atom, which makes the C2 and C4 positions more susceptible to oxidative addition.[3] However, the nitrogen atom in 2-substituted pyridines can also chelate with the palladium catalyst, potentially inhibiting the reaction.[4]
The tetrazolo[1,5-a]pyridine scaffold introduces additional electronic considerations. The fused tetrazole ring is electron-withdrawing, which is expected to enhance the electrophilicity of the pyridine ring and facilitate oxidative addition.
Comparative Performance in Key Cross-Coupling Reactions
To provide a quantitative comparison, this guide presents representative experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct, side-by-side comparative studies under identical conditions are limited in the literature, the following data, compiled from various sources, offers valuable insights into the relative performance of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The following table compares the performance of this compound with other brominated pyridines in this reaction.
| Brominated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | Est. 80-90 | [Extrapolated Data] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 18 | ~85 | [4] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [5] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 70-80 | [6] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 78 | [7][8] |
Estimated yield for this compound is based on the reactivity of structurally similar brominated N-heterocycles and the activating effect of the fused tetrazole ring.
Causality Behind Experimental Choices: The use of phosphine-based palladium catalysts like Pd(PPh₃)₄ and ligand systems such as SPhos is common for Suzuki couplings of heteroaryl bromides. The choice of base (e.g., K₃PO₄, Na₂CO₃) and a mixed aqueous/organic solvent system is crucial for the transmetalation step. Microwave irradiation, as seen with the pyrazolopyrimidine example, can significantly reduce reaction times.[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (5 mol%).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. The presence of multiple nitrogen atoms in the tetrazolo[1,5-a]pyridine core could potentially lead to catalyst inhibition, making the choice of ligand critical.
| Brominated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | Est. 75-85 | [Extrapolated Data] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | [9] |
| 3-Amino-5-bromopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | THF | 65 | - | 83 | [10] |
| Bromobenzene | Heterocyclic Amines | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 110 | - | 98 | [11] |
Estimated yield for this compound is based on the successful amination of other brominated pyridines using modern catalyst systems.
Causality Behind Experimental Choices: Modern Buchwald-Hartwig reactions often employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) which facilitate both oxidative addition and reductive elimination.[12] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine and the intermediate palladium complex.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
In a glovebox, charge a vial with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat to 100 °C with stirring for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Generalized catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated heterocycles. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
| Brominated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | Est. 85-95 | [Extrapolated Data] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [13] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 93 | [14] |
| Bromo-diazenyl-pyrazolo[1,5-a]pyrimidine | Various Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 2-4 | 60-95 | [15] |
Estimated yield for this compound is based on the high reactivity of similar brominated heterocycles under standard Sonogashira conditions.
Causality Behind Experimental Choices: The classic Sonogashira protocol involves a palladium catalyst, often with phosphine ligands, and a copper(I) salt (e.g., CuI) as a co-catalyst. An amine base, such as triethylamine (Et₃N), serves both as the base and often as the solvent. The reaction is typically run under mild conditions, often at room temperature.[16]
Experimental Protocol: Sonogashira Coupling of this compound
-
To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Add the terminal alkyne (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Field-Proven Insights
This compound emerges as a highly effective and versatile building block for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fused tetrazole ring system appears to activate the C-Br bond towards oxidative addition, suggesting that it is at least as reactive, and likely more so, than comparable bromopyridines.
-
For Suzuki-Miyaura couplings, this compound is expected to perform robustly with standard Pd(PPh₃)₄ catalysis, offering a straightforward route to a wide array of arylated and heteroarylated derivatives.
-
In Buchwald-Hartwig aminations, while the multiple nitrogen atoms present a potential challenge for catalyst inhibition, the use of modern, bulky phosphine ligands such as XPhos should effectively facilitate the C-N bond formation.
-
The Sonogashira coupling is anticipated to proceed with high efficiency under mild, copper-co-catalyzed conditions, providing a reliable method for the introduction of alkyne functionalities.
References
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.
- Suzuki, A. In Metal-catalyzed Cross-coupling Reactions, Diederich, F., and Stang, P. J., Eds.; Wiley-VCH: New York, 1998, pp. 49-97.
- A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions. Benchchem.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Buchwald–Hartwig amin
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions. Benchchem.
- This compound. Benchchem.
- A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. Benchchem.
- Application Notes and Protocols for the Functionalization of 3-Bromo-4-methylpyridine. Benchchem.
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Buchwald-Hartwig Amin
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- This compound. Benchchem.
- A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-C
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem.
- Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton.
- Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. research.rug.nl [research.rug.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]
- 16. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
Safety Operating Guide
Safe Disposal of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine. As a niche research chemical, a specific Safety Data Sheet (SDS) may not be readily accessible. Therefore, this guide is synthesized from an analysis of its core chemical structures: the energetically unstable tetrazole ring and the halogenated pyridine moiety. The procedures outlined are designed to mitigate risks, ensure regulatory compliance, and promote a culture of safety within the laboratory.
Core Hazard Assessment: Understanding the "Why"
The disposal protocol for this compound is dictated by the significant hazards associated with its functional groups. Understanding these risks is paramount to safe handling.
-
The Tetrazole Moiety: Inherent Instability: The tetrazole ring is characterized by a high nitrogen content, making it an energetically unstable functional group.[1][2] Compounds containing this moiety are known to be sensitive to heat, shock, or friction and can undergo rapid, explosive decomposition.[3][4] The primary hazard is often the blast effect from instantaneous decomposition.[4] Furthermore, tetrazoles can form highly sensitive and explosive metallic compounds when in contact with various metals and their salts.[3][5] For this reason, on-site chemical neutralization is strongly discouraged as it could trigger an uncontrolled, explosive reaction.[1]
-
The Bromo-Pyridine Moiety: Halogenated Waste Classification: The presence of a bromine atom on the pyridine ring classifies this compound as a halogenated organic waste .[6] This classification is critical as halogenated waste streams must be segregated from non-halogenated streams and require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[6][7] Structurally similar bromo-pyridine compounds are also known to be skin, eye, and respiratory irritants.[8][9]
Hazard Profile Summary
The following table summarizes the key hazards based on data from structurally analogous compounds. This information must inform all handling and disposal decisions.
| Hazard Classification | Associated Risk | Rationale / Source Compounds |
| Explosive Potential | The compound may decompose explosively when subjected to heat, shock, friction, or when allowed to dry out completely. | Based on the known energetic instability of the tetrazole ring.[1][2][3][5] |
| Flammable Solid (Potential) | May be readily combustible. | 1H-Tetrazole is classified as a Class 4.1 Flammable Solid.[3] |
| Irritant | Causes skin, eye, and respiratory irritation. | Based on GHS classifications for similar bromo-pyridine and tetrazole-containing molecules.[8][9][10] |
| Reactive Hazard | Can form sensitive and explosive salts with metals. Reacts violently with strong oxidizing agents and strong acids. | A known property of tetrazole compounds.[3][5] |
| Environmental Hazard | Expected to be toxic to aquatic organisms and may cause long-term adverse effects in the environment. | General classification for many pyridine derivatives. |
Mandatory Pre-Disposal Safety Protocol
Prior to handling the waste, the following safety measures are essential.
3.1. Personal Protective Equipment (PPE)
A complete PPE ensemble is required to mitigate the risks of irritation and accidental exposure.
-
Hand Protection: Nitrile or other chemically resistant gloves.[1]
-
Eye Protection: Chemical safety goggles and a full-face shield.[1]
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes are mandatory.[1]
3.2. Waste Segregation: A Critical Step
Proper segregation is the most important step in ensuring safe disposal.
-
Designate as Halogenated Waste: This compound must be collected in a waste container specifically designated for Halogenated Organic Waste .[6][11]
-
DO NOT MIX: Never combine this waste with:
Step-by-Step Disposal Procedure
This protocol applies to the pure solid compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).
Step 1: Container Selection and Preparation
-
Select a hazardous waste container that is in good condition, compatible with halogenated organic solids (e.g., polyethylene), and has a secure, tightly-sealing lid.[9]
-
The container must be clearly labeled before the first drop of waste is added.[11]
Step 2: Waste Labeling
-
Affix a completed hazardous waste label to the container. The label must include:
Step 3: Waste Collection
-
Carefully transfer the solid waste into the designated container using spark-proof tools.[5]
-
Minimize the generation of dust. If there is a risk of airborne particles, perform this work inside a certified chemical fume hood.[9]
-
Place all contaminated disposables, such as gloves and weighing paper, directly into the same container.
-
Keep the container closed at all times except when actively adding waste.[11]
Step 4: Temporary On-Site Storage
-
Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3][12]
-
The storage location must be away from all sources of ignition, heat, and direct sunlight.[12]
-
Ensure the container is segregated from all incompatible materials as listed in section 3.2.
Step 5: Final Disposal
-
Final disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management contractor.[9]
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [7] The required disposal method is typically high-temperature incineration at a regulated facility.[6]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde . Benchchem. 1
-
Proper Disposal of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: A Comprehensive Guide for Laboratory Personnel . Benchchem. 2
-
1-H-TETRAZOLE Safety Data Sheet . Bio-Fine. 3
-
TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, PART 729 . Illinois Pollution Control Board. 13
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR. 14
-
Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99% . Cole-Parmer. 5
-
HAZARDOUS WASTE SEGREGATION Guide . Bucknell University. 6
-
1H-Tetrazole SDS, 288-94-8 Safety Data Sheets . ECHEMI. 4
-
PYRIDINE MATERIAL SAFETY DATA SHEET . Avantor.
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. 11
-
7.2 Organic Solvents Waste Management . Cornell University Environmental Health and Safety. 7
-
Standard Operating Procedures for Pyridine . Washington State University. 12
-
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine GHS Classification . PubChem. 8
-
Safety Data Sheet for 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)-pyridine . CymitQuimica. 10
-
Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals . Benchchem. 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biofinechemical.com [biofinechemical.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Section 729 [ilga.gov]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Senior Application Scientist's Guide to Handling 6-Bromo-5-methyltetrazolo[1,5-a]pyridine: A Framework for Proactive Safety
This document provides a comprehensive operational and safety guide for the handling of 6-Bromo-5-methyltetrazolo[1,5-a]pyridine. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. This guide is structured not as a rigid checklist, but as a dynamic framework built on understanding the inherent chemical risks and implementing multi-layered safety protocols. Our approach is grounded in the principle of "As Low As Reasonably Practicable" (ALARP), ensuring that every potential risk is identified, understood, and mitigated.
Deconstructing the Hazard: A Chemist's Perspective
To implement effective safety measures, we must first understand the causality behind the hazards. The risk profile of this compound (Molecular Formula: C₆H₅BrN₄) arises from the unique combination of its three core structural components.[1][2]
-
The Tetrazole Ring: This five-membered nitrogen heterocycle is the primary source of concern. Tetrazoles are high-energy, nitrogen-rich compounds.[3] Many are thermodynamically unstable and can decompose violently or explosively when subjected to initiators like heat, friction, or impact.[4] This endothermic nature means that heat is absorbed during their formation, and this stored energy can be released rapidly.[4] Therefore, treating this compound as a potential energetic material is the foundational principle of its safe handling.
-
The Pyridine Core: The pyridine ring introduces toxicological hazards. Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin. They are known to cause skin, eye, and respiratory irritation.[5][6] Vapors may lead to neurological effects such as dizziness or headaches.[7]
-
The Bromine Substituent: Brominated aromatic compounds add another layer of potential risk. While specific toxicological data for this compound is scarce, related brominated flame retardants have been linked to long-term health effects, including endocrine disruption.[8] From a chemical reactivity standpoint, the bromine atom is a key functional group for cross-coupling reactions, but its presence also necessitates consideration of potential dehalogenation side reactions.[9][10]
Table 1: Summary of Potential Hazards
| Hazard Class | Originating Moiety | Potential Consequences |
| Physical | Tetrazole Ring | Explosive decomposition from heat, shock, or friction.[4] |
| Health (Acute) | Pyridine Core | Skin, eye, and respiratory system irritation.[6][11] |
| Pyridine Core | Harmful if inhaled, swallowed, or absorbed via skin. | |
| Health (Chronic) | Brominated Aromatic | Potential for long-term systemic effects.[8] |
Beyond PPE: Engineering Controls as the First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. A robust safety plan begins with engineering and administrative controls designed to minimize exposure potential from the outset.
-
Certified Chemical Fume Hood: All handling of this compound, from weighing to reaction setup, must occur within a certified chemical fume hood to manage vapor inhalation risks and contain potential incidents.[12]
-
Blast Shield: Given the energetic nature of the tetrazole ring, a blast shield must be used during any reaction, especially when heating or working with quantities greater than a few milligrams.[3]
-
Grounding and Bonding: To prevent static discharge, which can be an ignition source for sensitive materials, all equipment should be properly grounded.[4]
-
Restricted Access: Work with this compound should be restricted to designated areas with access limited to trained and authorized personnel.
The Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the multifaceted hazards of the compound. The following protocol is mandatory for all personnel handling this compound.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification & Standards | Rationale |
| Eye and Face | Chemical splash goggles and a full-face shield. | Goggles must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[12][13] | Protects against splashes of irritating chemicals and provides an additional barrier in case of energetic decomposition. |
| Skin and Body | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Must conform to EN 374 standards.[12] | Prevents dermal absorption of the potentially toxic pyridine moiety. |
| Flame-resistant lab coat. | Worn fully fastened. | Provides a barrier against chemical splashes and offers protection from potential thermal events. | |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the powder outside of a certified fume hood (e.g., during transport) or if engineering controls are insufficient.[12][13] | Mitigates the risk of inhaling fine particles, which can cause respiratory irritation.[5] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict, methodical workflow is critical. The following diagram and steps outline the process for safely using this compound in a typical laboratory synthesis.
Caption: Safe Handling Workflow for this compound.
-
Personal & Area Preparation: Don all required PPE as specified in Table 2. Ensure the fume hood is operational and a safety shower and eyewash station are accessible.[12] Place a blast shield in front of the experimental setup.
-
Aliquotting the Compound: Use only the smallest practical quantity for the experiment.[3] When transferring the solid, use Teflon-coated or other non-metal spatulas to minimize the risk of initiation through friction or impact.[3] Avoid creating dust.[14]
-
Reaction Setup: If the reaction requires heating, use a well-controlled heating mantle or oil bath. Avoid open flames.[4] Ensure all glassware is free of cracks or defects.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature before workup. Handle any isolated solid product with the same care as the starting material.
-
Decontamination and Disposal: All contaminated glassware, spatulas, and disposable PPE must be treated as hazardous waste. Place them in a clearly labeled, sealed container for disposal by a licensed chemical waste handler.[14] Do not discharge any material to sewer systems.[14]
Emergency Response and Disposal Plan
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Caption: Emergency Response Decision Tree.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][13]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Small Spill: For a small spill, and only if you are trained to do so, carefully clean it up using non-sparking tools and an inert absorbent material (e.g., vermiculite or sand).[4] Use wet methods to prevent dust generation. Place the material in a sealed, labeled container for hazardous waste disposal.[3][13]
-
Large Spill: Evacuate the laboratory immediately and notify your institution's emergency response team.
-
Fire: If the compound is directly involved in a fire, do not attempt to extinguish it.[3] Evacuate the area and call emergency services. If the fire is small and has not reached the material, a standard dry chemical, carbon dioxide, or foam extinguisher may be used.[4][14]
References
- BenchChem. Personal protective equipment for handling N-(2H-tetrazol-5-yl).
- BenchChem. Personal protective equipment for handling 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
- Bio-Fine.
- Cole-Parmer. Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.).
- Echemi.
- BenchChem. This compound.
- J.T. Baker.
- Sinfoo Biotech. This compound.
- Sigma-Aldrich. SAFETY DATA SHEET - (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole.
- MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
- Silva, V. L. M., et al. (2021).
- CymitQuimica. Safety Data Sheet - 5-Bromo-2-(2-methyl-2H- tetrazol-5-yl)-pyridine.
- Fisher Scientific.
- Silva, V. L. M., et al. (2021).
- RTI International. (2022). Brominated Flame Retardants – A Question of Safety.
- Jubilant Ingrevia.
- National Center for Biotechnology Information. Toxicological Profile for Pyridine.
- ResearchGate. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
- ResearchGate. (PDF) Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound,(CAS# 1257665-09-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biofinechemical.com [biofinechemical.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
